molecular formula C8H6N2O B1283386 2-Amino-5-formylbenzonitrile CAS No. 22782-40-7

2-Amino-5-formylbenzonitrile

Cat. No.: B1283386
CAS No.: 22782-40-7
M. Wt: 146.15 g/mol
InChI Key: XAAOIISWHPZUEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-formylbenzonitrile is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3,5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAOIISWHPZUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567775
Record name 2-Amino-5-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22782-40-7
Record name 2-Amino-5-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-formylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 22782-40-7

This technical guide provides a comprehensive overview of 2-Amino-5-formylbenzonitrile, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document compiles available data on its properties, synthesis, and safety, while also highlighting areas where information is currently limited.

Chemical and Physical Properties

Quantitative data for this compound is not extensively available in publicly accessible literature. The following tables summarize the known information and explicitly note where data could not be retrieved.

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 22782-40-7[1][2]
Molecular Formula C₈H₆N₂O[1]
Molecular Weight 146.146 g/mol [1]
Canonical SMILES C1=CC(=C(C=C1C=O)C#N)NInferred
InChI Key Inferred from structure

Table 2: Physical Properties of this compound

PropertyValueSource
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Table 3: Spectroscopic Data for this compound

TechniqueDataSource
¹H NMR Data not available
¹³C NMR Data not available
Infrared (IR) Data not available
Mass Spectrometry (MS) Data not available

Synthesis

G cluster_start Starting Material cluster_reaction1 Step 1: Protection cluster_reaction2 Step 2: Formylation cluster_reaction3 Step 3: Deprotection cluster_product Final Product Starting Material 2-Amino-5-bromobenzonitrile Protection Protection of the amine group (e.g., Acetylation) Starting Material->Protection Protecting Agent Formylation Introduction of the formyl group (e.g., Metal-halogen exchange followed by reaction with a formylating agent) Protection->Formylation Formylating Agent Deprotection Removal of the protecting group Formylation->Deprotection Deprotecting Agent Final Product This compound Deprotection->Final Product

Caption: A generalized synthetic workflow for this compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity of this compound or its involvement in any signaling pathways. As a substituted benzonitrile, it could potentially be explored for various applications in medicinal chemistry, a field where this scaffold is common.

The following diagram illustrates a hypothetical logical workflow for screening a compound like this compound in a drug discovery context.

G cluster_screening Screening Process cluster_optimization Lead Optimization Compound This compound Primary_Screening Primary Screening (e.g., High-throughput screening against a target) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Primary_Screening Inactive Dose_Response Dose-Response Studies Hit_Identification->Dose_Response Active Lead_Compound Lead Compound Dose_Response->Lead_Compound SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Compound->SAR_Studies ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR_Studies->ADMET_Profiling Candidate_Selection Candidate Selection ADMET_Profiling->Candidate_Selection

Caption: A hypothetical workflow for drug discovery screening.

Safety and Handling

Based on available safety data sheets for this compound, this compound should be handled with care in a laboratory setting.[3] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Conclusion

This compound, identified by CAS number 22782-40-7, is a chemical compound with potential applications in research and development. However, there is a notable scarcity of detailed experimental data regarding its physical, chemical, and biological properties in publicly available resources. This guide has summarized the available information and provided a theoretical framework for its synthesis and potential screening. Further experimental investigation is required to fully characterize this compound and explore its potential applications.

References

physical and chemical properties of 2-Amino-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-5-formylbenzonitrile

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a solid organic compound. Key identifying and physical properties are summarized below.

Table 1: General and Physical Properties of this compound

PropertyValueReference
CAS Number 22782-40-7[1]
Molecular Formula C₈H₆N₂O[1]
Molecular Weight 146.15 g/mol
Appearance Solid
Melting Point 152 - 154 °C
Purity 95%
Storage Temperature 2-8°C, under inert gas
MDL Number MFCD15528699
InChI Code 1S/C8H6N2O/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3,5H,10H2
InChI Key XAAOIISWHPZUEL-UHFFFAOYSA-N

Safety and Handling

The compound is classified as harmful and requires careful handling in a laboratory setting.[1][2]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementReference
Hazard H302Harmful if swallowed[1][2]
H312Harmful in contact with skin[1][2]
H315Causes skin irritation[1]
H317May cause an allergic skin reaction
H319Causes serious eye irritation[1]
H332Harmful if inhaled[1][2]
H335May cause respiratory irritation[1]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapours/spray[1][2]
P280Wear protective gloves/protective clothing/eye protection/face protection[2]
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell[2]
P302+P352IF ON SKIN: Wash with plenty of water[2]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing[2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

graph G {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Properties and Hazards of this compound", pad="0.5", splines="ortho", nodesep="0.6", ranksep="0.4"];
node [fontname="Arial", fontsize=10, shape=record, style=filled];

// Main Compound Node Compound [label="{this compound | C₈H₆N₂O | MW: 146.15}", fillcolor="#F1F3F4", fontcolor="#202124"];

// Properties Node Properties [label="{Physical Properties | Melting Point: 152-154 °C | Purity: 95% | Appearance: Solid}", fillcolor="#FFFFFF", fontcolor="#202124"];

// Safety Node Safety [label="{Safety Information | GHS07: Exclamation mark | Signal Word: Warning | Harmful if swallowed, inhaled, or in contact with skin}", fillcolor="#FFFFFF", fontcolor="#202124"];

// Storage Node Storage [label="{Storage | Store at 2-8°C | Keep in dark place | Inert atmosphere}", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges edge [color="#5F6368", arrowhead=normal]; Compound -- Properties; Compound -- Safety; Compound -- Storage; }

Caption: Overview of this compound properties.

Chemical Reactivity and Synthesis

The chemical structure of this compound, featuring amino, formyl, and nitrile functional groups, makes it a versatile intermediate in organic synthesis.[3] It is a precursor for complex heterocyclic systems like quinazolines, which are significant in medicinal chemistry.[4]

Experimental Protocols

Synthesis from 2-Fluoro-5-formylbenzonitrile

A common synthetic route involves the conversion of a precursor, 2-Fluoro-5-formylbenzonitrile, to this compound.[2] While the specific reaction conditions for this conversion are not detailed in the provided search results, a general nucleophilic aromatic substitution of the fluorine atom with an amino group would be the logical pathway.

A general procedure for a related synthesis, the reduction of a nitro group to an amine on a similar scaffold, is described as follows:

  • Dissolution: Dissolve the starting material (e.g., 2-fluoro-5-nitrobenzonitrile) in a suitable solvent like ethyl acetate.[5]

  • Addition of Reducing Agent: Add a reducing agent, such as stannous chloride dihydrate.[5]

  • Reflux: Heat the mixture to reflux for approximately 1.5 hours.[5]

  • Work-up: After cooling, partition the mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.[5]

  • Extraction: Extract the aqueous phase multiple times with ethyl acetate.[5]

  • Purification: Combine the organic phases, wash with water, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the aminated product.[5]

G General Synthesis Workflow Start Start: Precursor (e.g., 2-Fluoro-5-formylbenzonitrile) Reaction Nucleophilic Aromatic Substitution (Amination Reaction) Start->Reaction Reagents Purification Purification Steps (Extraction, Chromatography) Reaction->Purification Crude Product Product End Product: This compound Purification->Product Purified

Caption: Generalized synthesis pathway for aminated benzonitriles.

Spectroscopic Data

While detailed spectra were not available in the search results, the characterization of this compound and related compounds typically involves standard spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the proton and carbon framework of the molecule. For similar structures, ¹H-NMR chemical shifts are well-documented.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the primary amine, the C=O stretch of the aldehyde, and the C≡N stretch of the nitrile group.[7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition of the compound and its derivatives.[3]

This guide provides a foundational understanding of this compound. For further in-depth analysis, direct experimental determination of properties and spectroscopic data is recommended.

References

An In-depth Technical Guide to 2-Amino-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, properties, and potential applications of 2-Amino-5-formylbenzonitrile, a key building block in organic synthesis and medicinal chemistry.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 22782-40-7, is a substituted aromatic compound containing amino, formyl, and nitrile functional groups.[1] These groups confer a unique reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules. The quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₆N₂O[1]
Molecular Weight 146.15 g/mol [1]
CAS Number 22782-40-7[1]
Physical Form Solid
Melting Point 152 - 154 °C
InChI Key XAAOIISWHPZUEL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C=O)C#N)N
Purity Typically ≥95%
Storage Conditions Store under inert gas at 2-8°C in a dark place.

Proposed Synthesis Protocol

Step 1: Nitration of a Precursor The synthesis could commence with a commercially available substituted benzonitrile. Nitration at the 5-position would introduce the precursor to the amino group.

Step 2: Reduction of the Nitro Group The nitro group introduced in the previous step can be reduced to a primary amine using standard reducing agents, such as tin(II) chloride or catalytic hydrogenation.[3]

Step 3: Introduction of the Formyl Group The formyl group can be introduced via various methods, such as the Vilsmeier-Haack reaction on the activated aromatic ring or by oxidation of a methyl group if a suitable precursor is chosen.

Step 4: Final Product Isolation The final product, this compound, would be isolated and purified using standard techniques like recrystallization or column chromatography.

G Proposed Synthetic Pathway for this compound cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Formylation cluster_3 Step 4: Purification start Substituted Benzonitrile step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate1 5-Nitrobenzonitrile Derivative step1->intermediate1 step2 Reduction (e.g., SnCl₂, HCl) intermediate1->step2 intermediate2 5-Aminobenzonitrile Derivative step2->intermediate2 step3 Formylation (e.g., Vilsmeier-Haack) intermediate2->step3 intermediate3 This compound (Crude) step3->intermediate3 step4 Purification (Recrystallization/Chromatography) intermediate3->step4 final_product This compound (Pure) step4->final_product

Caption: Proposed multi-step synthesis of this compound.

Applications in Drug Development and Research

Substituted aminobenzonitriles are highly valuable scaffolds in medicinal chemistry.[4] The presence of both an amino and a nitrile group allows for a wide range of chemical transformations, making them ideal starting materials for the synthesis of heterocyclic compounds.

The nitrile group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor and is often used as a bioisostere for a carbonyl group.[5] Furthermore, the nitrile moiety is generally metabolically stable.[5]

The aminobenzonitrile framework is a key precursor for the synthesis of quinazolines and other fused heterocyclic systems, which are present in numerous pharmacologically active molecules, including kinase inhibitors and anticancer agents.[6] The specific substitution pattern of this compound, with its reactive amino and formyl groups, makes it a prime candidate for constructing complex molecular architectures for novel therapeutic agents.

References

An In-depth Technical Guide on the Solubility of 2-Amino-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Estimated Solubility Profile

The solubility of a compound is largely dictated by its molecular structure, including the presence of polar and non-polar functional groups. 2-Amino-5-formylbenzonitrile possesses an amino group (-NH2), a formyl group (-CHO), and a nitrile group (-CN), all of which are polar and capable of hydrogen bonding. This suggests a higher affinity for polar solvents.

Based on the solubility information of analogous compounds, a qualitative solubility profile for this compound can be inferred. For instance, 2-Amino-5-nitrobenzonitrile is noted to have greater solubility in polar solvents like water and ethanol and minimal solubility in non-polar solvents such as hexane[1]. Similarly, 2-Fluoro-5-formylbenzonitrile is described as being soluble in common organic solvents but insoluble in water[2].

Table 1: Estimated Qualitative Solubility of this compound and Analogs in Common Laboratory Solvents

SolventSolvent PolarityExpected Solubility of this compoundSolubility of 2-Amino-5-nitrobenzonitrile[1]Solubility of 2-Fluoro-5-formylbenzonitrile[2][3]
WaterHighSparingly Soluble to InsolubleMore SolubleInsoluble
MethanolHighSolubleSolubleSoluble in Methanol
EthanolHighSolubleMore SolubleSoluble
Dimethyl Sulfoxide (DMSO)HighSolubleLikely SolubleLikely Soluble
Dimethylformamide (DMF)HighSolubleLikely SolubleLikely Soluble
AcetoneMediumSolubleLikely SolubleSoluble
Ethyl AcetateMediumSparingly SolubleLikely Sparingly SolubleLikely Soluble
DichloromethaneMediumSparingly SolubleLikely Sparingly SolubleLikely Soluble
ChloroformMediumSparingly SolubleLikely Sparingly SolubleSoluble in Chloroform
HexaneLowInsolubleMinimally SolubleInsoluble

Note: This table provides an estimated solubility profile. Experimental verification is crucial for obtaining precise solubility data.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound, a systematic experimental approach is necessary. The following protocol is a generalized method that can be adapted for quantitative solubility determination, such as the shake-flask method[4].

Objective: To quantitatively determine the solubility of this compound in a selection of common laboratory solvents at a specified temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to allow the excess solid to settle.

    • For finer separation, centrifuge the vials at a moderate speed.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • Filter the withdrawn sample through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

    • A pre-established calibration curve of known concentrations of the compound versus instrument response is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/100mL.

Visualization of Experimental Workflow

The logical flow of the solubility determination experiment can be visualized as follows:

Solubility_Workflow start Start: Excess Solute + Known Volume of Solvent equilibration Equilibration (e.g., 24-48h at 25°C) start->equilibration Agitation separation Phase Separation (Settling/Centrifugation) equilibration->separation sampling Sample Supernatant & Filter (0.22 µm) separation->sampling dilution Dilution to Analytical Concentration sampling->dilution analysis Quantitative Analysis (HPLC/UV-Vis) dilution->analysis calculation Calculate Solubility (e.g., mg/mL) analysis->calculation end End: Solubility Data calculation->end

Caption: Workflow for Quantitative Solubility Determination.

This structured approach ensures the reliable and reproducible determination of the solubility of this compound, providing essential data for its application in research and development.

References

Technical Guide: 1H and 13C NMR Spectral Data of 2-Amino-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Amino-5-formylbenzonitrile. Due to the limited availability of experimentally verified spectral data in publicly accessible literature, this guide presents predicted NMR data based on established chemical shift principles and spectral data of analogous compounds. It also outlines a generalized experimental protocol for the acquisition of such data.

Compound Overview

Compound Name: this compound CAS Number: 22782-40-7[1][2] Molecular Formula: C₈H₆N₂O Molecular Weight: 146.15 g/mol Structure:

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predictions are based on the analysis of structurally similar compounds and established substituent effects on the benzene ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-C=O9.8 - 10.0Singlet (s)-1H
H-47.8 - 8.0Doublet of doublets (dd)J ≈ 8.5, 2.01H
H-67.6 - 7.8Doublet (d)J ≈ 2.01H
H-36.8 - 7.0Doublet (d)J ≈ 8.51H
-NH₂4.5 - 6.0Broad Singlet (br s)-2H

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for this compound is presented below. Chemical shifts (δ) are referenced to the solvent peak.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O190 - 195
C2 (-NH₂)150 - 155
C4135 - 140
C6133 - 138
C5 (-CHO)130 - 135
C3115 - 120
C≡N115 - 120
C1 (-CN)100 - 105

Experimental Protocol for NMR Data Acquisition

The following outlines a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

4.1 Sample Preparation

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical and can influence chemical shifts.

  • Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

4.2 NMR Spectrometer and Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width: A range of approximately 0 to 200 ppm.

4.3 Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR or the solvent residual peak to its known value for ¹³C NMR.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Workflow Diagrams

The following diagrams illustrate the conceptual workflows for NMR data acquisition and analysis.

NMR_Acquisition_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate Spectrum baseline->calibrate

Caption: Conceptual workflow for NMR data acquisition and processing.

NMR_Analysis_Workflow cluster_analysis Spectral Analysis cluster_output Final Data chem_shift Analyze Chemical Shifts assignment Assign Peaks to Structure chem_shift->assignment integration Integrate Peaks (1H) integration->assignment coupling Analyze Coupling Patterns (1H) coupling->assignment data_table Tabulate Spectral Data assignment->data_table

Caption: Logical workflow for the analysis of NMR spectral data.

Disclaimer: The NMR spectral data presented in this guide are predicted and should be used for reference purposes only. Experimental verification is necessary for definitive structural elucidation and characterization.

References

Unveiling the Molecular Vibrations: An In-depth FT-IR Spectrum Analysis of 2-Amino-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmaceutical research and drug development, precise analytical characterization of novel molecular entities is paramount. This technical guide delves into the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-Amino-5-formylbenzonitrile, a key intermediate in the synthesis of various pharmacologically active compounds. This document provides a comprehensive overview of its vibrational spectrum, detailed experimental protocols, and a workflow for spectral analysis, tailored for researchers, scientists, and professionals in the drug development sector.

Executive Summary

This compound is a multifunctional aromatic compound featuring an amino (-NH₂), a formyl (-CHO), and a nitrile (-C≡N) group attached to a benzene ring. Each of these functional groups exhibits characteristic vibrational frequencies in the infrared region, making FT-IR spectroscopy an invaluable tool for its structural elucidation and quality control. This guide presents a detailed analysis of these characteristic absorption bands, supported by tabulated data and a standardized experimental protocol for obtaining a high-quality FT-IR spectrum.

Predicted FT-IR Spectral Data of this compound

The following table summarizes the predicted characteristic infrared absorption frequencies for this compound based on the analysis of its constituent functional groups and data from analogous substituted benzonitriles.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3450 - 3300N-H Asymmetric & Symmetric StretchingPrimary Amine (-NH₂)Medium - Strong
3100 - 3000C-H StretchingAromatic RingMedium - Weak
2850 - 2750C-H StretchingAldehyde (-CHO)Weak (often two bands)[1]
2240 - 2220C≡N StretchingNitrile (-C≡N)Strong, Sharp
1710 - 1685C=O StretchingAromatic Aldehyde (-CHO)Strong[1]
1630 - 1575N-H Bending (Scissoring)Primary Amine (-NH₂)Medium - Strong
1600 - 1450C=C StretchingAromatic RingMedium - Weak (multiple bands)[2]
900 - 675C-H Out-of-plane BendingAromatic RingStrong[2]

Experimental Protocol: Acquiring the FT-IR Spectrum

A high-quality FT-IR spectrum of this compound, which is a solid at room temperature, can be obtained using the following detailed methodologies.

Method 1: Potassium Bromide (KBr) Pellet Technique

This is a traditional and widely used method for solid samples.

Materials and Equipment:

  • This compound sample (1-2 mg, finely ground)

  • FT-IR grade Potassium Bromide (KBr) (100-200 mg, dried)

  • Agate mortar and pestle

  • Pellet press with die

  • FT-IR Spectrometer

Procedure:

  • Drying: Dry the KBr powder in an oven at approximately 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum.

  • Grinding: Place 1-2 mg of the this compound sample into the agate mortar. Grind the sample to a fine powder.

  • Mixing: Add 100-200 mg of the dried KBr to the mortar. Mix the sample and KBr thoroughly by grinding the mixture for several minutes until a homogenous, fine powder is obtained.

  • Pellet Formation: Transfer the mixture to the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans. A background spectrum of the empty sample compartment should be recorded prior to the sample analysis.

Method 2: Attenuated Total Reflectance (ATR) Technique

ATR is a modern and rapid method that requires minimal sample preparation.

Materials and Equipment:

  • This compound sample (a small amount)

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

  • Spatula

Procedure:

  • Background Scan: Ensure the ATR crystal is clean. Record a background spectrum with the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.

  • Applying Pressure: Use the pressure clamp of the ATR accessory to press the sample firmly and evenly against the crystal. Good contact is crucial for a high-quality spectrum.

  • Spectral Acquisition: Collect the FT-IR spectrum over the desired range (e.g., 4000-650 cm⁻¹).

  • Cleaning: After the measurement, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Workflow for FT-IR Spectrum Analysis

The following diagram illustrates the logical workflow for the analysis of the FT-IR spectrum of this compound.

FTIR_Analysis_Workflow FT-IR Spectrum Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation Sample This compound (Solid Powder) Method_Selection Method Selection Sample->Method_Selection KBr_Pellet KBr Pellet Preparation Method_Selection->KBr_Pellet Traditional ATR ATR (Direct Measurement) Method_Selection->ATR Rapid Sample_Scan Sample Spectrum Acquisition KBr_Pellet->Sample_Scan ATR->Sample_Scan Spectrometer FT-IR Spectrometer Raw_Spectrum Raw FT-IR Spectrum Spectrometer->Raw_Spectrum Background_Scan Background Scan Background_Scan->Spectrometer Sample_Scan->Spectrometer Processing Data Processing (e.g., Baseline Correction) Raw_Spectrum->Processing Peak_Picking Peak Identification Processing->Peak_Picking Functional_Group_Analysis Functional Group Analysis Peak_Picking->Functional_Group_Analysis Fingerprint_Region Fingerprint Region Analysis (below 1500 cm⁻¹) Peak_Picking->Fingerprint_Region Structural_Confirmation Structural Confirmation Functional_Group_Analysis->Structural_Confirmation Fingerprint_Region->Structural_Confirmation

Caption: Workflow of FT-IR analysis from sample preparation to structural confirmation.

Interpretation of the Spectrum

The FT-IR spectrum of this compound can be interpreted by assigning the observed absorption bands to the specific vibrational modes of its functional groups.

  • Amino Group (-NH₂): Look for a pair of medium to strong bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. A medium to strong scissoring vibration should also be present around 1630-1575 cm⁻¹.

  • Nitrile Group (-C≡N): A sharp, strong absorption band is expected in the 2240-2220 cm⁻¹ range. The intensity and position of this band are characteristic of the nitrile functionality.

  • Formyl Group (-CHO): The C=O stretching of the aromatic aldehyde will appear as a strong band between 1710-1685 cm⁻¹. Additionally, two weak C-H stretching bands are characteristic of aldehydes and are expected around 2850 cm⁻¹ and 2750 cm⁻¹.[1] The latter is often more distinct.

  • Aromatic Ring: The aromatic C-H stretching vibrations are typically observed as weaker bands in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the ring give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ range. Strong bands in the 900-675 cm⁻¹ region are due to C-H out-of-plane bending and are indicative of the substitution pattern on the benzene ring.

Conclusion

FT-IR spectroscopy is a powerful and accessible technique for the structural characterization of this compound. By following the detailed experimental protocols and understanding the characteristic vibrational frequencies of the constituent functional groups, researchers can confidently verify the identity and purity of this important synthetic intermediate. The data and workflows presented in this guide serve as a valuable resource for scientists and professionals engaged in drug discovery and development.

References

Mass Spectrometry Analysis of 2-Amino-5-formylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry data for 2-Amino-5-formylbenzonitrile, a compound of interest in medicinal chemistry and materials science. This document details predicted fragmentation patterns, quantitative data, and a standardized experimental protocol for its analysis.

Predicted Mass Spectrometry Data

The mass spectral data for this compound (Molecular Weight: 146.15 g/mol ) is predicted based on the characteristic fragmentation patterns of its constituent functional groups: an aromatic amine, an aldehyde, and a nitrile.[1] Electron ionization (EI) is expected to produce a distinct fragmentation pattern that can be used for its identification and structural elucidation.

The primary fragmentation pathways are anticipated to involve the loss of the formyl radical, a hydrogen atom, and the elimination of small neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN).[1][2][3][4][5]

Table 1: Predicted Mass-to-Charge Ratios (m/z) and Corresponding Fragments
m/z (Predicted)Proposed Fragment IonDescription of Neutral Loss
146[C₈H₆N₂O]⁺•Molecular Ion (M⁺•)
145[C₈H₅N₂O]⁺Loss of a hydrogen radical (•H) from the formyl group
118[C₈H₆N₂]⁺•Loss of carbon monoxide (CO) from the molecular ion
117[C₇H₅N₂]⁺Loss of a formyl radical (•CHO)
91[C₆H₅N]⁺•Loss of hydrogen cyanide (HCN) from the [C₇H₅N₂]⁺ fragment
90[C₆H₄N]⁺Loss of a hydrogen radical from the m/z 91 fragment

Experimental Protocol for Mass Spectrometry Analysis

This section outlines a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

2.1. Sample Preparation

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for direct injection.

  • Derivatization (Optional): For improved volatility and chromatographic peak shape, derivatization of the amino and/or formyl group can be performed. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2.2. Instrumentation and Conditions

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Injector: Split/splitless injector, operated in splitless mode for high sensitivity. Injector temperature: 250°C.

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Ion Source Temperature: 230°C.[6]

    • Quadrupole Temperature: 150°C.[6]

    • Scan Range: m/z 40-450.

    • Data Acquisition: Full scan mode.

2.3. Data Analysis

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Compare the experimental mass spectrum with the predicted fragmentation pattern and known spectral libraries for confirmation.

Visualizations

Predicted Fragmentation Pathway of this compound

fragmentation_pathway M [C₈H₆N₂O]⁺• m/z = 146 Molecular Ion M_minus_H [C₈H₅N₂O]⁺ m/z = 145 M->M_minus_H - •H M_minus_CO [C₈H₆N₂]⁺• m/z = 118 M->M_minus_CO - CO M_minus_CHO [C₇H₅N₂]⁺ m/z = 117 M->M_minus_CHO - •CHO M_minus_CHO_minus_HCN [C₆H₅N]⁺• m/z = 91 M_minus_CHO->M_minus_CHO_minus_HCN - HCN M_minus_CHO_minus_HCN_minus_H [C₆H₄N]⁺ m/z = 90 M_minus_CHO_minus_HCN->M_minus_CHO_minus_HCN_minus_H - •H

Caption: Predicted EI fragmentation of this compound.

Experimental Workflow for GC-MS Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start This compound Standard dissolve Dissolve in Volatile Solvent prep_start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into GC dilute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-450) ionize->detect process Extract Mass Spectrum detect->process analyze Compare with Predicted Fragmentation process->analyze identify Compound Identification analyze->identify

Caption: GC-MS workflow for this compound analysis.

References

The Latent Therapeutic Potential of 2-Amino-5-formylbenzonitrile: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Scaffold for Novel Therapeutics

Introduction

2-Amino-5-formylbenzonitrile is a multifaceted organic compound that serves as a crucial intermediate in the synthesis of a variety of heterocyclic molecules. While direct biological data on the parent compound is limited, its derivatives have garnered significant interest in the field of medicinal chemistry. This technical guide consolidates the current understanding of the potential biological activities of compounds derived from the this compound scaffold, with a focus on its prospective applications in anti-inflammatory and anticancer drug discovery. This document is intended for researchers, scientists, and drug development professionals.

Potential Biological Activities

The benzonitrile chemical motif is a key constituent in numerous pharmacologically active agents. Derivatives of the closely related this compound have been investigated for several therapeutic applications, suggesting that this core structure holds considerable promise as a template for the design of novel drugs.

Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition

Derivatives of this compound have been explored for their capacity to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. COX-2 is an inducible enzyme, and its expression is elevated during inflammation, making it a prime target for anti-inflammatory drugs with a reduced side-effect profile compared to non-selective NSAIDs.[1] The structural features of benzonitrile derivatives can be optimized to fit into the active site of the COX-2 enzyme.

Anticancer Activity: Cytotoxicity in Cancer Cell Lines

A growing body of evidence suggests that various substituted benzonitriles and their heterocyclic derivatives possess significant cytotoxic activity against a range of human cancer cell lines. While specific data for this compound is not yet available, related aminobenzonitrile derivatives have shown promise. The mechanism of action for such compounds can be diverse, including the induction of apoptosis and the inhibition of key enzymes involved in cell proliferation.

Quantitative Data on Benzonitrile Derivatives

The following tables summarize representative quantitative data for the biological activities of various benzonitrile derivatives, illustrating the potential of this chemical class. It is important to note that these data are for derivatives and not for this compound itself.

Table 1: COX-2 Inhibitory Activity of Representative Benzonitrile and Related Heterocyclic Derivatives

Compound ClassDerivative SubstitutionAssay TypeIC50 (µM) vs. COX-2Selectivity Index (COX-1/COX-2)Reference Compound
Pyrimidine-5-carbonitrileBenzo[d]oxazoleIn vitro COX inhibition~0.17>100Celecoxib
Pyrimidine-5-carbonitrileBenzenesulfonamideIn vitro COX inhibition~0.16>100Celecoxib
ThiazoleDiphenyl-aminoIn vitro COX inhibition0.0961.66Etoricoxib

Data is illustrative and sourced from studies on various benzonitrile-related derivatives.[2][3]

Table 2: Cytotoxic Activity of Representative Aminobenzonitrile and Related Derivatives

Compound ClassCancer Cell LineAssay TypeIC50 (µM)Reference Compound
AminobenzylnaphtholsPancreatic (BxPC-3)MTT AssayVaries by derivativeDoxorubicin
AminobenzylnaphtholsColorectal (HT-29)MTT AssayVaries by derivativeDoxorubicin
Quinazoline DerivativesA431, A549, BGC-823MTS Assay~2.0Gefitinib

Data is illustrative and sourced from studies on various aminobenzonitrile-related derivatives.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the anti-inflammatory and cytotoxic activities of novel chemical entities.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is designed to determine the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes.[6]

  • Tris-HCl buffer (pH 8.0).

  • Hematin and L-epinephrine as co-factors.[6]

  • Arachidonic acid (substrate).

  • Test compound dissolved in DMSO.

  • 2.0 M HCl for reaction termination.[6]

  • LC-MS/MS system for prostaglandin E2 (PGE2) quantification.[6]

Procedure:

  • In an Eppendorf tube, combine 146 µL of 100 mM Tris-HCl buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.[6]

  • Add 20 µL of buffer containing the COX-1 or COX-2 enzyme and incubate at room temperature for 2 minutes.[6]

  • Introduce 2 µL of the test compound solution at various concentrations and pre-incubate at 37°C for 10 minutes.[6]

  • Initiate the enzymatic reaction by adding 20 µL of arachidonic acid to a final concentration of 5 µM.[6]

  • Allow the reaction to proceed for 2 minutes and then terminate by adding 20 µL of 2.0 M HCl.[6]

  • Quantify the amount of PGE2 produced using LC-MS/MS.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell line (e.g., MCF-7, HT-29).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • 96-well plates.

  • Test compound stock solution in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • DMSO for formazan crystal solubilization.[7]

  • Microplate reader.

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[8]

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[8]

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the resulting formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value from the dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the COX-2 inflammatory pathway and a general workflow for evaluating the cytotoxicity of a compound.

COX2_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Proinflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2->Cell_Membrane acts on COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Benzonitrile_Derivative Benzonitrile Derivative (Potential Inhibitor) Benzonitrile_Derivative->COX2 inhibits Cytotoxicity_Workflow start Start cell_culture Cancer Cell Culture (e.g., MCF-7, HT-29) start->cell_culture compound_treatment Treatment with This compound Derivative cell_culture->compound_treatment incubation Incubation (24-72 hours) compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis mtt_assay->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

References

An In-depth Technical Guide to the Safe Handling of 2-Amino-5-formylbenzonitrile for Research and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for 2-Amino-5-formylbenzonitrile, a key intermediate in the synthesis of various pharmacologically active compounds, including Poly (ADP-ribose) polymerase (PARP) inhibitors. This document is intended for researchers, scientists, and drug development professionals. It consolidates critical safety data, outlines detailed experimental protocols for handling and disposal, and presents visual workflows and signaling pathway diagrams to ensure safe and effective laboratory use. All quantitative data is summarized in structured tables, and methodologies for key experimental procedures are provided.

Introduction

This compound (CAS No. 22782-40-7) is a bifunctional aromatic compound of significant interest in medicinal chemistry. Its structure, incorporating an amino group, a formyl group, and a nitrile, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, notably quinazolines and related scaffolds. A primary application of this compound is as a key building block in the synthesis of PARP inhibitors, such as Olaparib, which have emerged as a crucial class of therapeutics for cancers with specific DNA repair deficiencies.[1][2] Given its role in the development of targeted cancer therapies, a thorough understanding of its safe handling and reactivity is paramount for all personnel involved in its use.

This guide aims to provide a detailed and practical resource covering the toxicological profile, personal protective measures, emergency procedures, and specific experimental protocols related to this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[3][4]

  • H312: Harmful in contact with skin.[3][4]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H332: Harmful if inhaled.[3][4]

  • H335: May cause respiratory irritation.[3]

Signal Word: Warning[3]

Hazard Pictogram:

alt text

Toxicological and Physical Properties

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
CAS Number 22782-40-7[3]
Molecular Formula C₈H₆N₂O[3]
Molecular Weight 146.15 g/mol [3]
Appearance Solid-
Storage Temperature 2-8°C, under inert atmosphere-
Table 2: Acute Toxicity Data for a Structurally Related Compound (4-Aminobenzonitrile)
TestSpeciesRouteValueSource(s)
LD50 RatOral283 mg/kg[5][6]
LD50 MouseOral168 mg/kg[5]
LD50 RatDermal>2000 mg/kg[7]

Disclaimer: The data in Table 2 is for 4-Aminobenzonitrile (CAS No. 873-74-5) and should be used for illustrative purposes only to underscore the potential toxicity of aminobenzonitrile derivatives. This compound should be handled with appropriate caution.

Personal Protective Equipment (PPE) and Engineering Controls

Strict adherence to PPE and engineering controls is mandatory when handling this compound.

Engineering Controls:
  • Fume Hood: All work with solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated.

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment:
  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or perforation before and during use.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, a chemically resistant apron and sleeves should be worn.

  • Respiratory Protection: If working outside of a fume hood or in a situation with potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE and Engineering Controls Workflow

First Aid Measures

In case of exposure, immediate action is critical.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling and Storage

  • Handling:

    • Avoid creating dust when handling the solid material.

    • Use non-sparking tools.

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in the laboratory.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

    • Keep under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.

Chemical Incompatibilities and Hazardous Reactions

This compound can react vigorously with certain classes of chemicals. Understanding these incompatibilities is crucial to prevent hazardous situations.

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions. Avoid contact with peroxides, permanganates, and other strong oxidizers.

  • Strong Acids: The amino group can be protonated in a highly exothermic reaction. More importantly, under strong acidic conditions and heat, the nitrile group can undergo hydrolysis to a carboxylic acid, which can be vigorous.[8] There is also a potential risk of hydrogen cyanide gas evolution under certain acidic conditions, although this is more pronounced with simpler nitriles.[9]

  • Strong Bases: The nitrile group can be hydrolyzed under strong basic conditions to a carboxylate salt, evolving ammonia gas.[8] This reaction can be exothermic.

  • Thermal Decomposition: When heated to decomposition, this compound may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[7] The potential for the release of hydrogen cyanide gas under high-heat conditions should also be considered.

Experimental Protocols

The following protocols are provided as general guidelines and should be adapted to specific experimental needs and scales. Always perform a risk assessment before starting any new procedure.

Protocol for Dissolution
  • Objective: To safely dissolve this compound for use in a reaction.

  • Solvents: This compound is generally soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a certified chemical fume hood, weigh the required amount of this compound into a clean, dry flask.

    • Add the desired solvent (e.g., DMSO) to the flask.

    • Stir the mixture at room temperature until the solid is fully dissolved. Gentle warming may be applied if necessary, but avoid high temperatures.

    • Keep the flask sealed when not in use to prevent solvent evaporation and exposure to the atmosphere.

Protocol for a Representative Reaction: Synthesis of a Quinazolinone Derivative

This protocol is a representative example of how this compound might be used in a synthesis. It is based on general procedures for the synthesis of quinazolinones from 2-aminobenzonitriles.[10][11][12]

  • Objective: To synthesize a 2,3-dihydroquinazolin-4(1H)-one derivative.

  • Materials:

    • This compound

    • An appropriate aldehyde (e.g., benzaldehyde)

    • A suitable catalyst (e.g., p-toluenesulfonic acid)

    • A suitable solvent (e.g., toluene or ethanol)

  • Procedure:

    • In a fume hood, add this compound (1 equivalent), the aldehyde (1.1 equivalents), and the catalyst (0.1 equivalents) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add the solvent to the flask.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.

    • If the product does not precipitate, concentrate the solvent under reduced pressure. The crude product can then be purified.

Protocol for Purification by Recrystallization
  • Objective: To purify the crude product from a synthesis reaction.

  • Procedure:

    • Select an appropriate solvent or solvent system for recrystallization by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.[13]

    • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

    • If there are insoluble impurities, perform a hot gravity filtration.

    • Allow the hot, clear solution to cool slowly to room temperature to allow for the formation of crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[13]

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[13]

    • Dry the crystals under vacuum.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification reagents Combine this compound, Aldehyde, Catalyst, and Solvent reflux Heat to Reflux reagents->reflux monitor Monitor Reaction by TLC/LC-MS reflux->monitor cool Cool to Room Temperature monitor->cool precipitate Precipitate Forms? cool->precipitate filter Collect Solid by Vacuum Filtration precipitate->filter Yes concentrate Concentrate Under Reduced Pressure precipitate->concentrate No recrystallize Recrystallize Crude Product filter->recrystallize concentrate->recrystallize dry Dry Purified Crystals Under Vacuum recrystallize->dry product Pure Product dry->product PARP_Signaling_Pathway cluster_dna_damage DNA Damage cluster_parp_pathway PARP-mediated Repair (BER) cluster_replication DNA Replication cluster_hr_pathway Homologous Recombination (HR) cluster_parpi PARP Inhibition cluster_synthetic_lethality Synthetic Lethality in BRCA-deficient cells ssb Single-Strand Break (SSB) parp1 PARP-1 Binds to SSB ssb->parp1 replication_fork Replication Fork ssb->replication_fork par_synthesis PAR Synthesis parp1->par_synthesis parp_inhibition PARP-1 Trapped/ Inhibited parp1->parp_inhibition repair_recruitment Recruitment of Repair Proteins par_synthesis->repair_recruitment ssb_repair SSB Repaired repair_recruitment->ssb_repair dsb Double-Strand Break (DSB) replication_fork->dsb brca BRCA1/2 Proficient dsb->brca brca_deficient BRCA1/2 Deficient dsb->brca_deficient hr_repair HR Repair brca->hr_repair cell_survival Cell Survival hr_repair->cell_survival parpi PARP Inhibitor (e.g., Olaparib) parpi->parp_inhibition hr_deficient HR Deficient brca_deficient->hr_deficient apoptosis Apoptosis hr_deficient->apoptosis

References

An In-depth Technical Guide on the Discovery and History of 2-Amino-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-formylbenzonitrile, a significant benzonitrile derivative. While direct historical accounts of its discovery are not extensively documented, its importance is intrinsically linked to its role as a key intermediate in the synthesis of advanced pharmaceutical compounds. This document details its physicochemical properties, outlines the primary synthetic pathways, including detailed experimental protocols, and explores its applications within drug development. Particular focus is given to its synthesis from its fluoro-analogue, 2-Fluoro-5-formylbenzonitrile, a critical precursor in the manufacture of the PARP inhibitor Olaparib.

Introduction

Benzonitrile derivatives are a cornerstone in medicinal chemistry, valued for their versatile reactivity and presence in numerous therapeutic agents.[1][2] this compound (CAS No. 22782-40-7) is an aromatic compound featuring an amino group, a formyl group, and a nitrile group. This unique combination of functional groups makes it a valuable building block for the synthesis of complex heterocyclic structures. While the specific historical context of its initial synthesis is not well-documented in publicly available literature, its emergence is tied to the development of synthetic routes for complex pharmaceutical intermediates.

The primary significance of this compound lies in its relationship with 2-Fluoro-5-formylbenzonitrile, a key intermediate in the synthesis of the poly(ADP-ribose) polymerase (PARP) inhibitor Olaparib.[3][4] The synthesis of this compound is predominantly achieved through the nucleophilic aromatic substitution of its fluoro precursor.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is essential for its application in pharmaceutical synthesis. The following tables summarize its key physical properties and expected spectroscopic data based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 22782-40-7
Molecular Formula C₈H₆N₂O
Molecular Weight 146.15 g/mol
Appearance Solid (predicted)
Melting Point 152 - 154 °C

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR Signals corresponding to aromatic protons, an aldehyde proton, and amino protons.
¹³C NMR Resonances for aromatic carbons, a nitrile carbon, and a carbonyl carbon.
IR Spectroscopy Characteristic absorption bands for N-H (amine), C=O (aldehyde), C≡N (nitrile), and aromatic C-H stretches.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (146.15 g/mol ).

Synthetic History and Experimental Protocols

The synthetic history of this compound is closely tied to the development of efficient routes for its precursor, 2-Fluoro-5-formylbenzonitrile. The conversion of the fluoro- to the amino- derivative is a key step, typically achieved via a nucleophilic aromatic substitution reaction.

Synthesis of the Precursor: 2-Fluoro-5-formylbenzonitrile

Two primary routes are documented for the synthesis of 2-Fluoro-5-formylbenzonitrile.

Method 1: Cyanation of 3-Bromo-4-fluorobenzaldehyde

This method involves the direct cyanation of 3-bromo-4-fluorobenzaldehyde using cuprous cyanide in a high-boiling point solvent.[5]

  • Experimental Protocol:

    • In a 1L round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (100g, 0.49mol) in 400mL of N-Methyl-2-pyrrolidone (NMP).

    • Add cuprous cyanide (50.6g, 0.56mol) to the reaction mixture.

    • Heat the mixture to 170°C with stirring overnight.

    • After cooling to room temperature, add diatomaceous earth and stir.

    • Filter the mixture. Dissolve the filtrate in 400mL of water and 500mL of ethyl acetate.

    • Wash the organic phase twice with water, dry with anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Recrystallize the residue from a mixture of petroleum ether and ethyl acetate to obtain a pale yellow solid.[5]

Table 3: Quantitative Data for Synthesis of 2-Fluoro-5-formylbenzonitrile (Method 1)

ReagentMolecular Weight ( g/mol )QuantityMoles (mol)Molar Ratio
3-bromo-4-fluorobenzaldehyde205.00100 g0.491.0
Cuprous Cyanide89.5650.6 g0.561.14
Product Yield Purity MS (ESI)
2-Fluoro-5-formylbenzonitrile76.1%[5]>97%150 (M+1)[5]

Method 2: Three-Step Synthesis from o-Fluorobenzonitrile

This newer approach avoids the use of highly toxic reagents and is more suitable for industrial production.[4]

  • Experimental Protocol:

    • Step 1: Chloromethylation: React o-fluorobenzonitrile with an aldehyde (e.g., paraformaldehyde) and a halide (e.g., sodium chloride) in the presence of a catalyst (e.g., zinc chloride) under acidic conditions to obtain an intermediate.

    • Step 2: Hydrolysis: Hydrolyze the intermediate from Step 1 using a base (e.g., sodium hydroxide) to yield a hydroxymethyl intermediate.

    • Step 3: Oxidation: Oxidize the hydroxymethyl intermediate using an oxidizing agent (e.g., pyridinium chlorochromate) to the final product, 2-Fluoro-5-formylbenzonitrile.

Synthesis of this compound

The conversion of 2-Fluoro-5-formylbenzonitrile to this compound is achieved through a nucleophilic aromatic substitution reaction with ammonia. The electron-withdrawing nature of the nitrile and formyl groups facilitates the displacement of the fluoride ion by the amine nucleophile.[6]

  • Experimental Protocol (Proposed):

    • In a sealed reaction vessel, dissolve 2-Fluoro-5-formylbenzonitrile in a suitable solvent (e.g., DMSO or NMP).

    • Add a source of ammonia, such as aqueous ammonia or ammonia gas, in excess.

    • Heat the reaction mixture to a temperature typically ranging from 100-150°C.

    • Monitor the reaction progress by a suitable technique (e.g., TLC or HPLC).

    • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

    • Collect the solid product by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Role in Drug Development and Signaling Pathways

While specific applications of this compound are not extensively detailed in the literature, its structural motifs are present in various biologically active molecules. Benzonitrile-containing compounds are known to act as inhibitors of various enzymes and can be found in anticancer, antiviral, and antimicrobial agents.[7]

The precursor, 2-Fluoro-5-formylbenzonitrile, is a key intermediate in the synthesis of Olaparib, a PARP inhibitor.[3] PARP inhibitors are a class of anticancer drugs that function by inhibiting the PARP enzyme, which is crucial for DNA repair. In cancers with mutations in DNA repair genes like BRCA1/2, inhibiting PARP leads to synthetic lethality, where the cancer cells are unable to repair DNA damage and undergo apoptosis.

Visualizations

Synthetic Workflow for this compound

G cluster_precursor Precursor Synthesis cluster_target Target Synthesis cluster_application Application 3-Bromo-4-fluorobenzaldehyde 3-Bromo-4-fluorobenzaldehyde 2-Fluoro-5-formylbenzonitrile 2-Fluoro-5-formylbenzonitrile 3-Bromo-4-fluorobenzaldehyde->2-Fluoro-5-formylbenzonitrile Cyanation o-Fluorobenzonitrile o-Fluorobenzonitrile o-Fluorobenzonitrile->2-Fluoro-5-formylbenzonitrile 3 Steps This compound This compound 2-Fluoro-5-formylbenzonitrile->this compound Nucleophilic Aromatic Substitution (Ammonia) Pharmaceuticals Pharmaceuticals This compound->Pharmaceuticals Intermediate

Caption: Synthetic workflow for this compound.

Logical Relationship in Drug Synthesis

G 2-Fluoro-5-formylbenzonitrile 2-Fluoro-5-formylbenzonitrile Olaparib (PARP Inhibitor) Olaparib (PARP Inhibitor) 2-Fluoro-5-formylbenzonitrile->Olaparib (PARP Inhibitor) Key Intermediate This compound This compound 2-Fluoro-5-formylbenzonitrile->this compound Precursor Heterocyclic Scaffolds Heterocyclic Scaffolds This compound->Heterocyclic Scaffolds Building Block

Caption: Logical relationship in drug synthesis.

Conclusion

This compound, while not having a widely celebrated history of discovery, holds a significant position as a valuable intermediate in synthetic organic and medicinal chemistry. Its synthesis, primarily from the well-documented precursor 2-Fluoro-5-formylbenzonitrile, highlights the interconnectedness of synthetic pathways in drug development. The structural features of this compound make it a promising scaffold for the generation of novel heterocyclic compounds with potential therapeutic applications. Further research into the direct applications and biological activity of this compound and its derivatives is warranted to fully explore its potential in drug discovery.

References

An In-depth Technical Guide to 2-Amino-5-formylbenzonitrile for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Amino-5-formylbenzonitrile (CAS No. 22782-40-7), a valuable building block for the synthesis of a variety of heterocyclic compounds. This document details its commercial availability, key technical data, and a representative experimental protocol for its application in synthetic chemistry.

Commercial Availability and Specifications

This compound is available from a range of commercial suppliers, catering to the needs of research and development laboratories. The table below summarizes the offerings from several key suppliers. Purity levels are consistently high, ensuring the reliability and reproducibility of experimental outcomes.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-AldrichKEY343107589-Inquire
SynQuest Laboratories, Inc.4637-1-48≥99% (GC/FID)Inquire
abcr Gute ChemieAB33874195%Inquire
BLD Pharmatech Co., LimitedBD39890195%[1]Inquire
Chiralen376374095%100mg
Apollo ScientificOR310113-Inquire
BenchChem--Inquire

Physicochemical Properties

PropertyValue
CAS Number 22782-40-7[1][2]
Molecular Formula C₈H₆N₂O[2]
Molecular Weight 146.15 g/mol
Appearance Solid
Melting Point 152.00°C - 154.00°C

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be worn when handling this compound. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocol: Synthesis of Quinazolinone Derivatives

This compound is a versatile precursor for the synthesis of various nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry. One such application is in the synthesis of quinazolinone derivatives. The following protocol is a representative example of a metal-free approach to synthesize a quinazolinone from a 2-aminobenzonitrile derivative using formic acid as a C1 source.

Reaction: Synthesis of a Quinazolin-4(3H)-one Derivative

Materials:

  • This compound

  • Formic acid

  • A suitable solvent (e.g., DMF or DMSO)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a solution of this compound (1 equivalent) in the chosen solvent, add formic acid (excess, e.g., 5-10 equivalents).

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired quinazolinone derivative.

Synthetic Pathway Visualization

The synthesis of quinoline and quinazolinone derivatives from 2-aminobenzaldehyde or 2-aminobenzonitrile precursors often proceeds through a cyclocondensation reaction. The Friedländer annulation is a classic example of such a transformation, providing a general framework for understanding the formation of these important heterocyclic systems.

Friedlander_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product This compound This compound Aldol_Condensation Aldol Condensation This compound->Aldol_Condensation Base or Acid Catalyst Ketone Ketone Ketone->Aldol_Condensation Cyclization Intramolecular Cyclization (Dehydration) Aldol_Condensation->Cyclization Intermediate Quinoline_Derivative Substituted Quinoline (or Quinazolinone) Cyclization->Quinoline_Derivative

Caption: Generalized workflow for the synthesis of quinoline/quinazolinone derivatives.

References

A Comprehensive Technical Review of 2-Amino-5-formylbenzonitrile and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 2-amino-5-formylbenzonitrile and its analogs, focusing on their synthesis, chemical reactivity, and potential as scaffolds for the development of novel therapeutics. This document details experimental protocols for key reactions, presents quantitative biological data where available, and visualizes relevant chemical and biological pathways to facilitate further research and drug development efforts.

Introduction

This compound is a bifunctional aromatic compound featuring an amino group, a nitrile moiety, and a reactive formyl group. This unique combination of functional groups makes it a valuable building block for the synthesis of a diverse array of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities. The electron-donating amino group activates the aromatic ring for electrophilic substitution, while the nitrile and formyl groups provide versatile handles for constructing various ring systems. This review will delve into the known synthesis, reactions, and biological relevance of this scaffold and its derivatives.

Synthesis of this compound and Analogs

While detailed experimental protocols for the synthesis of this compound are not extensively reported in peer-reviewed literature, plausible synthetic routes can be inferred from the synthesis of its analogs, particularly halogenated derivatives.

Synthesis of 2-Fluoro-5-formylbenzonitrile (An Analog)

A common method for the synthesis of 2-fluoro-5-formylbenzonitrile involves the cyanation of a corresponding bromo-benzaldehyde precursor. This approach provides a template for the potential synthesis of this compound.

Experimental Protocol: Cyanation of 3-Bromo-4-fluorobenzaldehyde [1]

  • Reactants: 3-bromo-4-fluorobenzaldehyde (10g, 0.05 mol) and Copper(I) cyanide (CuCN) (5g, 0.055 mol).

  • Solvent: N-Methyl-2-pyrrolidone (NMP) (40 ml).

  • Procedure:

    • To a reaction vessel containing NMP, add 3-bromo-4-fluorobenzaldehyde and CuCN.

    • Heat the mixture at 170°C for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to 80°C and add Celite (10g). Stir for 1 hour at this temperature.

    • Cool the mixture to room temperature and partition between water and an organic solvent.

    • The organic layer is then separated, dried, and concentrated to yield the product.

This protocol for a fluorinated analog suggests a potential pathway for synthesizing the title compound, likely starting from a suitably protected 2-amino-5-bromobenzaldehyde.

Vilsmeier-Haack Formylation of 2-Aminobenzonitrile

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds.[2][3][4][5][6] Given that 2-aminobenzonitrile has an activating amino group, this reaction presents a direct route to this compound. The formylation is expected to occur at the para-position to the amino group due to steric and electronic effects.

Generalized Experimental Protocol: Vilsmeier-Haack Reaction [2]

  • Reactants: 2-Aminobenzonitrile (1.0 equiv) and Vilsmeier reagent (1.5 equiv). The Vilsmeier reagent is typically pre-formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

  • Solvent: DMF or a chlorinated solvent like dichloromethane (DCM).

  • Procedure:

    • Prepare the Vilsmeier reagent by adding POCl₃ to DMF at 0°C.

    • Add a solution of 2-aminobenzonitrile in the chosen solvent to the Vilsmeier reagent at 0°C.

    • Allow the reaction to stir for several hours at room temperature.

    • Quench the reaction by adding a solution of sodium acetate in water.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Vilsmeier_Haack_Synthesis cluster_start Starting Materials cluster_reagent Reagent Formation cluster_reaction Reaction & Workup cluster_product Product 2-Aminobenzonitrile 2-Aminobenzonitrile Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution 2-Aminobenzonitrile->Electrophilic Aromatic Substitution Reacts with DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent + POCl3 POCl3 POCl3 POCl3->Vilsmeier Reagent Vilsmeier Reagent->Electrophilic Aromatic Substitution Hydrolysis Hydrolysis Electrophilic Aromatic Substitution->Hydrolysis Intermediate This compound This compound Hydrolysis->this compound Yields

Caption: Synthetic workflow for the Vilsmeier-Haack formylation of 2-aminobenzonitrile.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile precursor for the synthesis of various heterocyclic systems, particularly those of medicinal importance such as quinazolines.

Synthesis of Quinazoline Derivatives

The reaction of 2-aminobenzonitriles with various reagents to form quinazoline scaffolds is a widely explored area in organic synthesis.[7] The amino and nitrile groups can participate in cyclization reactions to form the fused pyrimidine ring system of quinazolines.

Generalized Experimental Protocol: Synthesis of 2-Amino-4-iminoquinazolines [7]

  • Reactants: 2-Aminobenzonitrile derivative and an N-benzyl cyanamide.

  • Mediator: Hydrochloric acid.

  • Procedure:

    • A mixture of the 2-aminobenzonitrile and N-benzyl cyanamide is treated with hydrochloric acid.

    • The reaction proceeds via a [4+2] annulation.

    • The amino group of the 2-aminobenzonitrile attacks the electrophilic carbon of the protonated cyanamide.

    • Subsequent intramolecular cyclization and aromatization lead to the formation of the 2-amino-4-iminoquinazoline product.

Quinazoline_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product This compound This compound Acid-Mediated Annulation Acid-Mediated Annulation This compound->Acid-Mediated Annulation [4+2] N-Benzyl Cyanamide N-Benzyl Cyanamide N-Benzyl Cyanamide->Acid-Mediated Annulation Intramolecular Cyclization Intramolecular Cyclization Acid-Mediated Annulation->Intramolecular Cyclization Intermediate Substituted Quinazoline Substituted Quinazoline Intramolecular Cyclization->Substituted Quinazoline Aromatization

Caption: General reaction scheme for the synthesis of quinazolines from 2-aminobenzonitriles.
Reactions of the Formyl Group

The aldehyde functionality in this compound is expected to undergo typical aldehyde reactions, such as Knoevenagel condensation.

Generalized Experimental Protocol: Knoevenagel Condensation [8]

  • Reactants: this compound and an active methylene compound (e.g., malononitrile).

  • Catalyst: A basic catalyst such as an amine or amino acid.

  • Procedure:

    • A mixture of this compound, the active methylene compound, and a catalytic amount of the base is heated, often under solvent-free conditions or in an environmentally benign solvent like water or ethanol.

    • The reaction proceeds via the formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde.

    • Subsequent dehydration yields the condensed product.

Biological Activities and Potential Therapeutic Applications

While there is a lack of specific biological data for this compound itself, its analogs and derivatives of the broader 2-aminobenzonitrile and 2-aminothiazole classes have shown promising activities in various therapeutic areas, particularly as kinase inhibitors and anticancer agents.

Kinase Inhibition

Many heterocyclic compounds derived from 2-amino-aromatic nitriles have been investigated as inhibitors of various protein kinases, which are crucial targets in cancer therapy.

Table 1: Inhibitory Activity of Representative Analogs against Protein Kinases

Compound ClassTarget KinaseIC₅₀ (µM)Reference
2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivativesSrc0.9 - 5.9[9]
2-amino-5-carboxamidothiazolesLckSub-micromolar[10]
4-amino-5,6-biaryl-furo[2,3-d]pyrimidinesLckPotent[11]
2-amino-5-[(thiomethyl)aryl]thiazolesItkPotent[12]
2-amino-pyrano[3,2-c]quinoline-3-carbonitrilesEGFR, BRAFV600E, HER-20.021 - 0.075[13]

Note: The table presents data for related compound classes to illustrate the potential of the 2-aminobenzonitrile scaffold.

Kinase_Inhibition_Pathway cluster_inhibitor Inhibitor cluster_pathway Signaling Pathway 2-Aminobenzonitrile Analog 2-Aminobenzonitrile Analog Kinase (e.g., Src, Lck, EGFR) Kinase (e.g., Src, Lck, EGFR) 2-Aminobenzonitrile Analog->Kinase (e.g., Src, Lck, EGFR) Inhibits Downstream Signaling Downstream Signaling Kinase (e.g., Src, Lck, EGFR)->Downstream Signaling Activates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Promotes

Caption: Simplified signaling pathway showing kinase inhibition by 2-aminobenzonitrile analogs.
Anticancer Activity

Derivatives of related scaffolds have demonstrated significant antiproliferative activity against various cancer cell lines.

Table 2: Anticancer Activity of Representative Analogs

Compound ClassCell LineGI₅₀/IC₅₀Reference
2-phenylacrylonitrile derivativesHCT1165.9 nM[14]
2-phenylacrylonitrile derivativesBEL-74027.8 nM[14]
2-amino-pyrano[3,2-c]quinoline-3-carbonitrilesVarious26 - 28 nM[13]
5-fluorouracil amino acid ester derivativesBEL-7402Potent[15]

Note: The table presents data for related compound classes to illustrate the potential of the 2-aminobenzonitrile scaffold.

Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its synthesis is achievable through established organic reactions, and its versatile functional groups allow for the construction of a wide range of heterocyclic derivatives. While direct biological data for the parent compound is scarce, the demonstrated potent activity of its analogs, particularly as kinase inhibitors and anticancer agents, highlights the significant potential of this chemical space. This review provides a foundational guide for researchers and drug development professionals to further explore the synthesis and biological evaluation of novel compounds derived from this compound, with the aim of discovering next-generation therapeutics. Further investigation into the structure-activity relationships of derivatives of this core structure is warranted.

References

understanding the functional groups of 2-Amino-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, functional group reactivity, and predicted spectroscopic data of 2-Amino-5-formylbenzonitrile. The molecule, identified by CAS number 22782-40-7, is a trifunctional aromatic compound of interest in medicinal chemistry and organic synthesis.[1] This document outlines the distinct characteristics of its amino, formyl, and nitrile moieties, supported by data from analogous structures. Detailed experimental protocols for synthesis and characterization, adapted from established methods for similar compounds, are provided to facilitate further research and application.

Introduction

This compound is a substituted aromatic compound featuring an amino group, a formyl (aldehyde) group, and a nitrile group attached to a benzene ring. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds with potential pharmacological activity. The interplay of the electron-donating amino group and the electron-withdrawing formyl and nitrile groups dictates its chemical reactivity and spectroscopic properties.

Molecular Structure and Functional Groups

The structure of this compound consists of a benzene ring with three substituents. The systematic IUPAC name is this compound.

// Benzene ring nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="0,0!", color="#FFFFFF", fontcolor="#FFFFFF"]; // Center for labels C4 [label="C", pos="1.3,-0.75!"]; C5 [label="C", pos="1.3,0.75!"]; C6 [label="C", pos="0,-1.5!"]; C7 [label="C", pos="-1.3,0.75!"];

// Substituent nodes N1 [label="N", pos="0,2.5!"]; H1 [label="H", pos="-0.5,3!"]; H2 [label="H", pos="0.5,3!"]; C8 [label="C", pos="2.3,1.25!"]; O1 [label="O", pos="2.8,1.75!"]; H3 [label="H", pos="2.6,0.5!"]; C9 [label="C", pos="-2.3,1.25!"]; N2 [label="N", pos="-3.1,1.65!"];

// Benzene ring bonds C1 -- C5 [label=""]; C5 -- C4 [label=""]; C4 -- C6 [label=""]; C6 -- C2 [label=""]; C2 -- C7 [label=""]; C7 -- C1 [label=""];

// Aromatic double bonds C1 -- C7 [style=double]; C2 -- C6 [style=double]; C4 -- C5 [style=double];

// Substituent bonds C1 -- N1 [label="Amino Group", fontcolor="#34A853"]; N1 -- H1; N1 -- H2; C5 -- C8 [label="Formyl Group", fontcolor="#EA4335"]; C8 -- O1 [style=double]; C8 -- H3; C7 -- C9 [label="Nitrile Group", fontcolor="#4285F4"]; C9 -- N2 [style=triple];

// Node styles C1 [shape=circle, style=filled, fillcolor="#202124", fontcolor="#FFFFFF", width=0.1]; C2 [shape=circle, style=filled, fillcolor="#202124", fontcolor="#FFFFFF", width=0.1]; C4 [shape=circle, style=filled, fillcolor="#202124", fontcolor="#FFFFFF", width=0.1]; C5 [shape=circle, style=filled, fillcolor="#202124", fontcolor="#FFFFFF", width=0.1]; C6 [shape=circle, style=filled, fillcolor="#202124", fontcolor="#FFFFFF", width=0.1]; C7 [shape=circle, style=filled, fillcolor="#202124", fontcolor="#FFFFFF", width=0.1]; N1 [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.1]; H1 [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=0.1]; H2 [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=0.1]; C8 [shape=circle, style=filled, fillcolor="#202124", fontcolor="#FFFFFF", width=0.1]; O1 [shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.1]; H3 [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=0.1]; C9 [shape=circle, style=filled, fillcolor="#202124", fontcolor="#FFFFFF", width=0.1]; N2 [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.1]; } Figure 1. Molecular structure of this compound with key functional groups highlighted.

Amino Group (-NH₂)

The primary aromatic amine group is a strong activating group and is ortho, para-directing in electrophilic aromatic substitution reactions.[2][3] Its basicity is reduced compared to aliphatic amines due to the delocalization of the nitrogen lone pair into the benzene ring.[4] The amino group can undergo typical reactions such as diazotization, acylation, and alkylation.[3][5][6]

Formyl Group (-CHO)

The formyl, or aldehyde, group is a deactivating, meta-directing group in electrophilic aromatic substitution.[7] The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. Aromatic aldehydes can undergo reactions such as oxidation to carboxylic acids, reduction to alcohols, and condensation reactions like the Wittig, Cannizzaro (if no α-hydrogen is present), and Perkin reactions.[7][8]

Nitrile Group (-C≡N)

The nitrile group is a strongly deactivating, meta-directing group due to its electron-withdrawing nature.[9] The carbon atom of the nitrile group is electrophilic. Nitriles can be hydrolyzed to carboxylic acids or amides, or reduced to primary amines.[9][10] The nitrile group also has a characteristic strong, sharp absorption in infrared spectroscopy.[11]

Predicted Physicochemical and Spectroscopic Data

While experimental data for this compound is limited, the following tables summarize predicted data based on the known properties of its constituent functional groups and data from analogous compounds like 4-aminobenzonitrile and other substituted benzonitriles.[12][13][14][15]

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationReference Analogue
Molecular FormulaC₈H₆N₂O
Molecular Weight146.15 g/mol
AppearancePredicted to be a solid at room temperature2-Aminobenzonitrile[15]
Melting PointLikely in the range of 100-160 °C2-Amino-5-nitrobenzonitrile (m.p. >227 °C)[16]
SolubilitySparingly soluble in water; soluble in polar organic solvents like ethanol, DMSO, and acetone.4-Aminobenzonitrile[12]

Table 2: Predicted Spectroscopic Data

Spectroscopic TechniquePredicted Key Data/Observations
Infrared (IR) Spectroscopy ~3450-3300 cm⁻¹ (N-H stretch, two bands for primary amine) ~2230-2220 cm⁻¹ (C≡N stretch, strong and sharp) ~1700-1680 cm⁻¹ (C=O stretch, aldehyde) ~1620-1580 cm⁻¹ (Aromatic C=C stretch)
¹H NMR Spectroscopy ~9.8-10.0 ppm (s, 1H, -CHO) ~7.5-8.0 ppm (m, 3H, aromatic protons) ~5.0-6.0 ppm (br s, 2H, -NH₂)
¹³C NMR Spectroscopy ~190 ppm (C=O, aldehyde) ~150 ppm (C-NH₂) ~115-140 ppm (aromatic carbons) ~118 ppm (C≡N)
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 146

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, adapted from established procedures for structurally related compounds.

Synthesis of this compound

A potential synthetic route involves the nucleophilic aromatic substitution of a fluorine atom in 2-fluoro-5-formylbenzonitrile with an amino group.[1] A more classical approach could involve the formylation of 2-aminobenzonitrile or the reduction of the nitro group in a corresponding nitro-precursor.[17] A generalized procedure for the dehydration of an amide, a common final step in nitrile synthesis, is presented below.[18][19]

Protocol: Dehydration of 2-Amino-5-formylbenzamide to this compound [18]

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube, combine 2-amino-5-formylbenzamide (1 equivalent) and a dehydrating agent such as phosphorus pentoxide (P₂O₅, ~2.5 equivalents).[18]

  • Reaction Execution: Heat the mixture under vacuum or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the flask. Carefully quench the reaction mixture by slowly adding it to ice-water.

  • Isolation and Purification: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate) until a precipitate forms. Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy [12]

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Set appropriate parameters to cover the chemical shift range of 0-12 ppm.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans will be necessary to achieve a good signal-to-noise ratio.

Protocol: Infrared (IR) Spectroscopy [12]

  • Sample Preparation (ATR): Place a small amount of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Logical Relationships and Workflows

The following diagrams illustrate the relationship between the functional groups and a typical experimental workflow for characterization.

G cluster_0 Functional Group Reactivity Amino Group Amino Group Formyl Group Formyl Group Nitrile Group Nitrile Group Aromatic Ring Aromatic Ring

G start Synthesized Compound tlc Purity Check (TLC) start->tlc purify Purification (Recrystallization) tlc->purify If impure nmr NMR Spectroscopy (¹H, ¹³C) tlc->nmr If pure purify->tlc structure Structure Elucidation nmr->structure ir IR Spectroscopy ir->structure ms Mass Spectrometry ms->structure

Conclusion

This compound is a molecule with significant potential as a synthetic intermediate due to its three distinct and reactive functional groups. This guide provides a foundational understanding of its chemical nature, predicted spectroscopic characteristics, and generalized protocols for its synthesis and analysis. The provided data and methodologies are intended to serve as a valuable resource for researchers and professionals in drug discovery and chemical synthesis, enabling further exploration of this versatile compound.

References

Methodological & Application

Synthesis of 2-Amino-5-formylbenzonitrile: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-Amino-5-formylbenzonitrile, a valuable building block in medicinal chemistry and drug development. Two primary synthetic routes from commercially available starting materials are presented, offering flexibility based on available resources and experimental preferences.

Introduction

This compound, also known as 2-amino-5-cyanobenzaldehyde, is a key intermediate in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its bifunctional nature, possessing both an amino and a formyl group, allows for diverse chemical modifications, making it a versatile scaffold in the design and synthesis of novel drug candidates. This application note outlines two effective methods for its preparation: a direct one-step Vilsmeier-Haack formylation of 2-aminobenzonitrile and a two-step route involving bromination followed by a lithium-halogen exchange and formylation.

Data Presentation

The following table summarizes the key quantitative data for the two proposed synthetic routes, allowing for a clear comparison of their efficiency and requirements.

ParameterRoute 1: Vilsmeier-Haack Formylation Route 2: Bromination and Formylation
Starting Material 2-Aminobenzonitrile2-Aminobenzonitrile
Intermediate N/A2-Amino-5-bromobenzonitrile
Key Reagents Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)N-Bromosuccinimide (NBS), Acetonitrile (CH₃CN)
n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF)
Reaction Steps 12
Overall Yield Moderate to GoodModerate
Purification Column ChromatographyColumn Chromatography

Experimental Protocols

Route 1: Vilsmeier-Haack Formylation of 2-Aminobenzonitrile

This one-step method is a direct and efficient approach to introduce a formyl group onto the electron-rich aromatic ring of 2-aminobenzonitrile.[1][2][3][4][5]

Materials:

  • 2-Aminobenzonitrile

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium acetate (NaOAc)

  • Deionized water

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-Dimethylformamide (DMF, 10 equivalents) to 0°C using an ice bath. To this, slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise while maintaining the temperature at 0°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 2-aminobenzonitrile (1 equivalent) in dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate. Stir for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Route 2: Two-Step Synthesis via Bromination and Formylation

This route involves the initial bromination of 2-aminobenzonitrile to form an intermediate, which is then converted to the final product.

Step 1: Synthesis of 2-Amino-5-bromobenzonitrile

Materials:

  • 2-Aminobenzonitrile

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Deionized water

  • Dichloromethane (DCM)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Standard glassware for filtration and extraction

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzonitrile (1 equivalent) in acetonitrile.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.05 equivalents) portion-wise to the solution at room temperature. Stir the reaction mixture for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, remove the acetonitrile under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with deionized water to remove any succinimide byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-amino-5-bromobenzonitrile, which can be used in the next step without further purification or can be purified by recrystallization.

Step 2: Formylation of 2-Amino-5-bromobenzonitrile via Lithium-Halogen Exchange

This step utilizes an organolithium reagent to replace the bromine atom with a formyl group.[6] This reaction must be carried out under strictly anhydrous and inert conditions.

Materials:

  • 2-Amino-5-bromobenzonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry glassware

  • Syrringes for transfer of anhydrous reagents

  • Low-temperature bath (e.g., dry ice/acetone)

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 2-amino-5-bromobenzonitrile (1 equivalent) in anhydrous THF.

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. To this solution, add n-butyllithium (2.2 equivalents, to deprotonate the amine and perform the halogen exchange) dropwise via syringe, keeping the internal temperature below -70°C. Stir the mixture at -78°C for 1 hour.

  • Formylation: Add anhydrous DMF (3 equivalents) dropwise to the reaction mixture at -78°C. Stir for an additional 1-2 hours at this temperature.

  • Quenching: Slowly warm the reaction to 0°C and then quench by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.

Mandatory Visualization

Synthesis_Workflow cluster_0 Route 1: Vilsmeier-Haack Formylation cluster_1 Route 2: Bromination and Formylation A1 2-Aminobenzonitrile C1 This compound A1->C1 Formylation B1 Vilsmeier Reagent (POCl₃, DMF) B1->C1 A2 2-Aminobenzonitrile B2 2-Amino-5-bromobenzonitrile A2->B2 Bromination (NBS) C2 This compound B2->C2 Formylation (n-BuLi, DMF) Experimental_Workflow cluster_route1 Route 1: Vilsmeier-Haack Formylation cluster_route2 Route 2: Bromination and Formylation R1_Start Start: 2-Aminobenzonitrile R1_Step1 Vilsmeier Reagent Formation (POCl₃, DMF @ 0°C) R1_Start->R1_Step1 R1_Step2 Formylation Reaction (Addition of starting material, RT, 4-6h) R1_Step1->R1_Step2 R1_Step3 Aqueous Work-up (NaOAc quench, Extraction) R1_Step2->R1_Step3 R1_Step4 Purification (Column Chromatography) R1_Step3->R1_Step4 R1_End Product: this compound R1_Step4->R1_End R2_Start Start: 2-Aminobenzonitrile R2_Step1 Bromination (NBS, Acetonitrile, RT, 2-4h) R2_Start->R2_Step1 R2_Intermediate Intermediate: 2-Amino-5-bromobenzonitrile R2_Step1->R2_Intermediate R2_Step2 Lithiation & Formylation (n-BuLi, THF, -78°C; then DMF) R2_Intermediate->R2_Step2 R2_Step3 Aqueous Work-up (NH₄Cl quench, Extraction) R2_Step2->R2_Step3 R2_Step4 Purification (Column Chromatography) R2_Step3->R2_Step4 R2_End Product: this compound R2_Step4->R2_End

References

Synthesis of 2-Amino-5-formylbenzonitrile: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-Amino-5-formylbenzonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through the Vilsmeier-Haack formylation of 2-aminobenzonitrile, a reliable and efficient method for introducing a formyl group to an electron-rich aromatic ring.

Reaction Principle

The synthesis of this compound is accomplished via the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound, in this case, 2-aminobenzonitrile, using a Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[1][2] The amino group of 2-aminobenzonitrile activates the aromatic ring, directing the electrophilic Vilsmeier reagent to the para-position to yield the desired this compound after hydrolysis.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 2-AminobenzonitrileCommercially Available
Reagents N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃)[1][2]
Solvent N,N-Dimethylformamide (DMF)[3]
Molar Ratio (2-aminobenzonitrile:POCl₃:DMF) 1 : 1.2 : 10Adapted from[4]
Reaction Temperature 0 °C to 70-80 °C[3]
Reaction Time 4-6 hoursAdapted from[4]
Product Yield 75-85% (Estimated)Based on similar reactions
Product Purity >95% (after purification)Expected

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound.

Materials:

  • 2-Aminobenzonitrile

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add N,N-dimethylformamide (10 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel, ensuring the temperature is maintained below 10 °C.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Reaction with 2-Aminobenzonitrile:

    • Dissolve 2-aminobenzonitrile (1 equivalent) in a minimal amount of anhydrous DMF.

    • Slowly add the 2-aminobenzonitrile solution to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous mixture with dichloromethane (3 x volume).

    • Combine the organic layers and wash with brine (2 x volume).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.

Visualizations

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for the Synthesis of this compound reagent_prep Vilsmeier Reagent Preparation (DMF + POCl₃ at 0°C) reaction Reaction with 2-Aminobenzonitrile (0°C to 70-80°C) reagent_prep->reaction Add 2-aminobenzonitrile workup Aqueous Work-up (Ice, NaHCO₃) reaction->workup Quench reaction extraction Extraction (Dichloromethane) workup->extraction purification Purification (Column Chromatography) extraction->purification Crude Product product This compound purification->product Pure Product reaction_mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Iminium_intermediate Iminium Intermediate Vilsmeier_reagent->Iminium_intermediate Electrophilic Attack Aminobenzonitrile 2-Aminobenzonitrile Aminobenzonitrile->Iminium_intermediate Product This compound Iminium_intermediate->Product Hydrolysis Hydrolysis (H₂O) Hydrolysis->Product

References

2-Amino-5-formylbenzonitrile as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: 2-Amino-5-formylbenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound (CAS No: 22782-40-7) is a versatile trifunctional building block in organic synthesis. The strategic placement of an amino, a formyl (aldehyde), and a nitrile group on the aromatic ring allows for a diverse range of chemical transformations. This molecule serves as a valuable precursor for the synthesis of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. The presence of these three key functional groups enables their participation in tandem or cascade reactions, facilitating the rapid construction of complex molecular architectures.[1]

Molecular Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₆N₂O

  • Molecular Weight: 146.15 g/mol

Physicochemical Properties (Predicted):

PropertyValue
Appearance Solid
Purity ≥99% (commercially available)
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Topological Polar Surface Area 66.9 Ų[2]

Protocols and Applications

Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a classical and efficient method for the construction of quinoline rings. This compound is an ideal substrate for this reaction, where the o-aminoaryl aldehyde moiety reacts with a compound containing an α-methylene group adjacent to a carbonyl functionality.[3][4][5][6]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product cluster_conditions Conditions A This compound C 6-Cyano-quinoline Derivative A->C B R1COCH2R2 B->C D Acid or Base Catalyst Heat D->C

Experimental Protocol (General):

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, toluene, or solvent-free), add the active methylene compound (1.1-1.5 eq.).

  • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid, trifluoroacetic acid, iodine) or a base (e.g., piperidine, KOH, KOtBu).[3][6]

  • Heat the reaction mixture to reflux for a period of 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Quantitative Data for Analogous Friedländer Reactions:

Active Methylene CompoundCatalystSolventTemp (°C)Time (h)Yield (%)
Cyclohexanonep-TsOHTolueneReflux485
AcetoneKOHEthanolReflux678
Ethyl acetoacetatePiperidineEthanolReflux392
AcetophenoneIodineNone120288

Note: This data is representative of typical Friedländer reactions and may require optimization for this compound.

Synthesis of Substituted Quinazolines

This compound can serve as a precursor for the synthesis of quinazoline derivatives. The amino and nitrile groups can participate in cyclization reactions with various C1 sources or other building blocks. A common approach involves the reaction with aldehydes.[7][8]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product cluster_conditions Conditions A This compound D 6-Formyl-quinazoline Derivative A->D B R-CHO (Aldehyde) B->D C Ammonia Source (e.g., NH4OAc) C->D E Catalyst (e.g., I2, Cu(OAc)2) Solvent, Heat E->D

Experimental Protocol (General):

  • In a reaction vessel, combine this compound (1.0 eq.), an aldehyde (1.2 eq.), and a source of ammonia such as ammonium acetate or ammonium chloride (2.0-5.0 eq.).

  • Add a suitable solvent (e.g., ethanol, DMF, or acetic acid) and a catalyst if required (e.g., iodine, copper acetate).

  • Heat the mixture to a temperature ranging from 80 °C to 150 °C for 4-24 hours. Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-water and adjust the pH to basic with an appropriate base (e.g., NaHCO₃ or NH₄OH).

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Analogous Quinazoline Syntheses:

AldehydeCatalystSolventTemp (°C)Time (h)Yield (%)
BenzaldehydeI₂EtOHReflux882
4-ChlorobenzaldehydeCu(OAc)₂DMF1201275
4-MethoxybenzaldehydeNoneAcOHReflux688
HeptanalFeCl₃EtOHReflux1070

Note: This data is based on syntheses using related 2-aminobenzonitriles and may require optimization for the target molecule.

Synthesis of Thieno[2,3-b]pyridines

While not a direct application of the Gewald reaction in its classical form, the functional groups in this compound allow for a Gewald-like synthesis of fused heterocycles. The amino and formyl groups can first react with an active methylene nitrile, followed by cyclization with elemental sulfur.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product cluster_conditions Conditions A This compound D Substituted Thieno[2,3-b]pyridine A->D B Malononitrile B->D C Sulfur (S₈) C->D E Base (e.g., Morpholine) Solvent (e.g., Ethanol), Heat E->D

Experimental Protocol (General):

  • To a mixture of this compound (1.0 eq.), an active methylene nitrile such as malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol, add a catalytic amount of a base like morpholine or piperidine.

  • Heat the mixture at reflux with stirring for 2-6 hours, monitoring by TLC.

  • Cool the reaction mixture and filter the precipitated solid.

  • Wash the solid with cold ethanol and dry to afford the crude product.

  • Recrystallize from a suitable solvent (e.g., DMF or acetic acid) to obtain the pure thieno[2,3-b]pyridine derivative.

Disclaimer: The provided protocols are generalized and based on established synthetic methodologies for structurally related compounds. Optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, may be necessary to achieve desired outcomes for this compound. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Amino-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies for the preparation of various heterocyclic compounds utilizing 2-Amino-5-formylbenzonitrile as a key building block. This versatile starting material, featuring amino, formyl, and cyano functionalities, offers a gateway to a diverse range of heterocyclic systems with potential applications in medicinal chemistry and materials science. The protocols detailed below are based on established synthetic transformations for analogous 2-aminobenzonitrile derivatives and provide a foundation for the development of novel molecular entities.

Introduction

Heterocyclic compounds are of paramount importance in drug discovery and development, forming the core scaffold of a vast number of approved pharmaceuticals. The strategic functionalization of these core structures is crucial for modulating their physicochemical properties and biological activities. This compound is a trifunctional reagent that holds significant promise as a precursor for the synthesis of a variety of heterocyclic systems, including quinolines, pyrimidines, and other fused heterocycles. The presence of a nucleophilic amino group, an electrophilic formyl group, and a versatile cyano group allows for a wide array of cyclization and multicomponent reactions.

Synthetic Pathways and Experimental Protocols

While specific literature on the direct use of this compound is limited, its reactivity can be predicted based on the well-established chemistry of related 2-aminobenzaldehydes and 2-aminobenzonitriles. The following sections outline potential synthetic pathways and provide generalized experimental protocols for the synthesis of key heterocyclic scaffolds. Researchers should note that these are starting points and may require optimization for this specific substrate.

Synthesis of 7-Cyanoquinoline Derivatives via Friedländer Annulation

The Friedländer annulation is a classic and efficient method for the synthesis of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. This compound is an ideal substrate for this reaction, where the amino and formyl groups participate in the cyclization, leading to the formation of quinolines with a cyano group at the 7-position.

Reaction Scheme:

G reactant1 This compound product 7-Cyanoquinoline Derivative reactant1->product Base or Acid Catalyst reactant2 Active Methylene Compound (e.g., Ketone) reactant2->product

Figure 1: General workflow for the Friedländer annulation.

Experimental Protocol (General):

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or toluene), add the active methylene compound (1.0-1.2 eq).

  • Add a catalytic amount of a base (e.g., NaOH, KOH, piperidine) or an acid (e.g., p-toluenesulfonic acid, HCl).

  • Heat the reaction mixture to reflux for a period of 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with a cold solvent, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Quantitative Data (Hypothetical based on analogous reactions):

Reactant 2 (Ketone)CatalystSolventTemp (°C)Time (h)Yield (%)
AcetoneNaOHEthanol80675-85
CyclohexanonePiperidineToluene1101280-90
Ethyl acetoacetatep-TsOHAcetic Acid120470-80
Synthesis of 6-Cyano-2,4-disubstituted Pyrimidine Derivatives

The reaction of 2-aminobenzonitriles with compounds containing a 1,3-dicarbonyl moiety or their equivalents is a common strategy for the synthesis of fused pyrimidine rings. However, for the synthesis of non-fused pyrimidines from this compound, a multicomponent approach involving a one-carbon synthon and an active methylene compound can be envisioned. A more direct approach involves the reaction with guanidine to form a 2,4-diaminopyrimidine derivative.

Reaction Scheme with Guanidine:

G reactant1 This compound product 2,4-Diamino-6-cyanopyrimidine Derivative reactant1->product Base reactant2 Guanidine reactant2->product G reactant1 This compound product Highly Substituted Pyridine Derivative reactant1->product Catalyst reactant2 Malononitrile reactant2->product reactant3 Ketone reactant3->product

Application Notes and Protocols for Condensation Reactions Involving 2-Amino-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Amino-5-formylbenzonitrile as a versatile building block in the synthesis of various heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The presence of an amino, a formyl, and a nitrile group on the same aromatic scaffold allows for a diverse range of condensation reactions, leading to the construction of complex molecular architectures. This document details key applications, experimental protocols, and reaction workflows.

Knoevenagel Condensation with Active Methylene Compounds

The formyl group of this compound readily undergoes Knoevenagel condensation with compounds containing an active methylene group, such as malononitrile and ethyl cyanoacetate.[1][2][3] This reaction is a cornerstone for the synthesis of substituted alkenes, which are valuable intermediates for various pharmaceuticals. The reaction is typically catalyzed by a weak base.[1]

Application:

This reaction provides a straightforward route to synthesize benzylidenemalononitrile derivatives. These products can serve as key intermediates in the synthesis of diverse heterocyclic systems and have been investigated for their potential biological activities, including antimicrobial and anticancer properties.[2]

Experimental Protocol: Synthesis of 2-((2-Amino-5-cyanobenzylidene)malononitrile)

This protocol is adapted from a general procedure for Knoevenagel condensation of aromatic aldehydes with malononitrile.[1]

Materials:

  • This compound

  • Malononitrile

  • Ammonium acetate (catalyst)

  • Ethanol (solvent)

  • n-Hexane and Ethyl acetate (for recrystallization)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.47 g (10 mmol) of this compound and 0.66 g (10 mmol) of malononitrile in 20 mL of ethanol.

  • Add a catalytic amount of ammonium acetate (approximately 0.1 g).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product will precipitate out of the solution.

  • Filter the solid product and wash it with cold ethanol.

  • Recrystallize the crude product from a mixture of n-hexane and ethyl acetate to obtain pure 2-((2-Amino-5-cyanobenzylidene)malononitrile).

  • Dry the purified product under vacuum.

Quantitative Data:
Reactant 1Reactant 2CatalystSolventReaction Time (h)Yield (%)
This compoundMalononitrileAmmonium acetateEthanol2-4>90
This compoundEthyl cyanoacetatePiperidineEthanol3-585-95

Note: Yields are estimated based on similar reactions reported in the literature.

Reaction Workflow:

Knoevenagel_Condensation reactant1 This compound intermediate Intermediate Adduct reactant1->intermediate reactant2 Active Methylene Compound reactant2->intermediate catalyst Base Catalyst (e.g., Ammonium Acetate) catalyst->intermediate product Substituted Alkene (e.g., Benzylidenemalononitrile derivative) intermediate->product water H₂O intermediate->water Elimination

Caption: Knoevenagel condensation of this compound.

Synthesis of 2-Aminopyrimidine Derivatives via Reaction with Guanidine

The reaction of this compound with guanidine represents a direct approach to synthesizing 2-aminopyrimidine derivatives. This transformation likely proceeds through an initial condensation of the formyl group with guanidine, followed by an intramolecular cyclization involving the amino group and the nitrile.

Application:

2-Aminopyrimidine scaffolds are prevalent in a wide range of biologically active compounds and approved drugs.[4] This synthetic route offers a convergent and efficient method to access novel aminopyrimidine-based compounds for drug discovery programs.[4][5]

Experimental Protocol: Synthesis of 4-Amino-6-(2-amino-5-cyanophenyl)pyrimidine

This protocol is a proposed synthetic route based on the known reactivity of guanidine with dicarbonyl compounds and their equivalents.[5]

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol (anhydrous)

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving 0.23 g (10 mmol) of sodium in 20 mL of anhydrous ethanol in a flame-dried round-bottom flask under an inert atmosphere.

  • Add 0.96 g (10 mmol) of guanidine hydrochloride to the sodium ethoxide solution and stir for 30 minutes at room temperature.

  • Add 1.47 g (10 mmol) of this compound to the reaction mixture.

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Quantitative Data:
Reactant 1Reactant 2BaseSolventReaction Time (h)Predicted Yield (%)
This compoundGuanidine hydrochlorideSodium ethoxideEthanol6-860-75

Note: Yield is predictive and requires experimental validation.

Proposed Signaling Pathway (Reaction Mechanism):

Guanidine_Cyclization start This compound + Guanidine step1 Condensation & Formation of Iminoguanidine start->step1 step2 Intramolecular Cyclization (Attack of Amino Group on Nitrile) step1->step2 step3 Tautomerization step2->step3 product 4-Amino-6-(2-amino-5-cyanophenyl)pyrimidine step3->product

Caption: Proposed mechanism for 2-aminopyrimidine synthesis.

Multicomponent Reactions (MCRs) for Diversity-Oriented Synthesis

This compound is an ideal substrate for multicomponent reactions (MCRs), which are powerful tools in drug discovery for rapidly generating libraries of complex molecules.[6][7][8] The presence of three reactive functional groups allows for the one-pot synthesis of diverse heterocyclic scaffolds.

Application:

MCRs involving this compound can be employed to synthesize libraries of quinazolines, pyridines, and other fused heterocyclic systems.[6] These libraries are valuable for high-throughput screening to identify novel hits for various therapeutic targets.[8][9]

Experimental Protocol: Three-Component Synthesis of a Tetrahydroquinoline Derivative

This is a representative protocol adapted from known MCRs involving o-aminobenzaldehydes.

Materials:

  • This compound

  • Dimedone (or another active methylene compound)

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

Procedure:

  • To a solution of this compound (1.47 g, 10 mmol) in 25 mL of ethanol, add dimedone (1.40 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).

  • Add a few drops of piperidine as a catalyst.

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Recrystallize from a suitable solvent if necessary.

Quantitative Data:
Component 1Component 2Component 3CatalystSolventReaction Time (h)Expected Yield (%)
This compoundDimedoneMalononitrilePiperidineEthanol8-1270-85

Note: Yield is an estimation based on analogous MCRs.

Logical Relationship Diagram for MCR:

MCR_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound Reaction One-Pot Reaction A->Reaction B Active Methylene Compound 1 B->Reaction C Active Methylene Compound 2 C->Reaction Catalyst Catalyst Catalyst->Reaction Solvent Solvent Solvent->Reaction Product Complex Heterocyclic Product Reaction->Product

Caption: Workflow for a multicomponent reaction.

References

Application Note: Facile and Efficient Synthesis of Quinazoline Derivatives from 2-Amino-5-formylbenzonitrile for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] This application note provides a detailed guide for the synthesis of quinazoline derivatives utilizing the versatile and readily accessible starting material, 2-Amino-5-formylbenzonitrile. We present a robust and high-yielding protocol involving a one-pot, three-component reaction with an amine and an oxidant. The causality behind experimental choices, a detailed step-by-step protocol, process optimization, and troubleshooting are discussed to ensure reliable and reproducible execution by researchers in drug discovery and chemical biology.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline and its derivatives are heterocyclic compounds composed of fused benzene and pyrimidine rings. This structural motif is found in numerous natural alkaloids and synthetic molecules that exhibit significant biological activities.[1][4] Their therapeutic importance is highlighted by the number of FDA-approved drugs containing this core, which are used to treat a range of diseases from cancer to hypertension.[5] The broad pharmacological profile stems from the quinazoline ring's ability to act as a versatile template for substitution, allowing for fine-tuning of steric and electronic properties to optimize interactions with various biological targets, such as enzyme active sites and protein receptors.[4][5]

The development of efficient and modular synthetic routes to access diverse quinazoline libraries is therefore a critical task in modern drug discovery. Starting from 2-aminobenzonitrile derivatives offers a direct and atom-economical pathway to the quinazoline core.[6] Specifically, this compound is an attractive precursor due to its trifunctional nature (amino, nitrile, and formyl groups), which provides multiple points for cyclization and derivatization.

Core Synthetic Strategy: One-Pot Three-Component Reaction

The protocol detailed here is a transition-metal-free, one-pot synthesis that leverages an oxidative annulation strategy. This approach is advantageous due to its operational simplicity, use of readily available reagents, and generally high yields.[6][7]

Principle and Mechanism

The reaction proceeds via a three-component assembly of this compound ( 1 ), a primary amine ( 2 ), and an oxidant. The overall transformation involves the formation of two new C-N bonds to construct the pyrimidine ring of the quinazoline system.

The proposed mechanism is as follows:

  • Iminium Ion Formation: The reaction initiates with the condensation of the primary amine ( 2 ) with the formyl group of this compound ( 1 ) to form a Schiff base or imine intermediate ( A ).

  • Intramolecular Cyclization: The amino group on the benzene ring then acts as an intramolecular nucleophile, attacking the nitrile carbon. This cyclization step forms a dihydroquinazoline intermediate ( B ). This step is often the rate-determining step and can be facilitated by mild heating.

  • Oxidative Aromatization: The final step is the oxidation of the dihydroquinazoline intermediate ( B ) to the stable, aromatic quinazoline product ( 3 ). Molecular oxygen from the air or a mild chemical oxidant can drive this step, resulting in the final product and byproducts like water.

This cascade reaction avoids the isolation of intermediates, making it highly efficient and suitable for library synthesis.[8][9]

Reaction_Mechanism Fig 1. Plausible reaction mechanism. Start This compound (1) + R-NH2 (2) Imine Imine Intermediate (A) Start->Imine Condensation (-H2O) Cyclized Dihydroquinazoline Int. (B) Imine->Cyclized Intramolecular Cyclization Product Quinazoline Derivative (3) Cyclized->Product Oxidation (-2H) Experimental_Workflow Fig 2. Overall experimental workflow. Prep Reagent & Glassware Preparation Setup Reaction Setup (One-Pot Assembly) Prep->Setup Reaction Heating & Stirring (120 °C, 4-6h) Setup->Reaction Monitor TLC Monitoring Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up & Filtration Monitor->Workup Complete Purify Purification (Recrystallization or Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze Result Pure Quinazoline Product Analyze->Result

References

Application Notes and Protocols: 2-Amino-5-formylbenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-formylbenzonitrile is a versatile bifunctional aromatic compound that serves as a crucial building block in medicinal chemistry. Its structure, featuring an amino group, a nitrile group, and a reactive formyl (aldehyde) group on a benzene ring, makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds with significant pharmacological activities. The strategic positioning of these functional groups allows for diverse chemical transformations, leading to the construction of complex molecular scaffolds, most notably quinazoline derivatives. These resulting compounds have shown considerable promise as inhibitors of various protein kinases, which are critical targets in oncology and immunology.

This document provides detailed application notes on the use of this compound in the synthesis of kinase inhibitors, experimental protocols for key synthetic transformations, and a summary of the biological activities of representative derivative compounds.

Key Application: Synthesis of Kinase Inhibitors

The primary application of this compound in medicinal chemistry is as a starting material for the synthesis of quinazoline-based kinase inhibitors. The 2-aminobenzonitrile moiety is a classic precursor for the construction of the quinazoline ring system. The reaction of the amino and nitrile groups with reagents like guanidine or cyanoguanidine leads to the formation of the 2,4-diaminoquinazoline core. The formyl group at the 5-position of the starting benzonitrile is carried through the cyclization to the corresponding position on the quinazoline ring (position 6), where it can be further functionalized or may participate in binding to the target protein.

Quinazoline derivatives synthesized from this and related precursors have demonstrated potent inhibitory activity against several key kinases implicated in cancer progression and inflammatory diseases, including:

  • Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that plays a pivotal role in cell proliferation and is a well-established target in cancer therapy, particularly in non-small cell lung cancer.[1]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2]

  • Lymphocyte-specific protein tyrosine kinase (Lck): A member of the Src family of tyrosine kinases that is crucial for T-cell signaling and activation, making it a target for autoimmune and inflammatory diseases.[3]

The general synthetic approach is visualized below.

G A This compound C Cyclization Reaction A->C B Guanidine or Cyanoguanidine B->C D 2,4-Diamino-6-formylquinazoline C->D E Further Functionalization D->E F Kinase Inhibitors (e.g., EGFR, VEGFR-2, Lck) E->F

Caption: General synthetic workflow from this compound to kinase inhibitors.

Quantitative Data: Biological Activity of Derivative Compounds

While specific inhibitory data for compounds derived directly from this compound are not extensively published, the following tables summarize the biological activities of structurally related 2,4-diaminoquinazoline derivatives against key kinase targets. This data provides a strong rationale for the utility of this compound as a precursor for potent inhibitors.

Table 1: Inhibitory Activity of Quinazoline Derivatives against EGFR

Compound ReferenceModification on Quinazoline CoreTarget Cell Line / EnzymeIC₅₀ (nM)Citation(s)
Compound 8b 2-((2-chlorobenzyl)amino)-6-phenoxyEGFR-TK1.37[4]
Compound 1 Semicarbazone fused quinazolineEGFR-TK0.05[4]
Compound 2 Modified alkoxyalkane chain at C7EGFR-TK0.76[4]
Compound 3 2,3-dihydro-indolequinoline coreEGFR-TK3[4]
Compound 6 Diaryl-thiourea-linkedEGFR10[1]

Table 2: Inhibitory Activity of Quinazoline Derivatives against VEGFR-2

Compound ReferenceModification on Quinazoline CoreTarget Cell Line / EnzymeIC₅₀ (nM)Citation(s)
Compound 8h 4-anilino-2-vinylVEGFR-260.27[2]
Compound 8o 2-chloro-4-anilinoVEGFR-2-[5]
Compound 22a Quinazoline derivativeVEGFR-260.00[6]
Compound 22b Quinazoline derivativeVEGFR-286.36[6]
Compound 6 Diaryl-thiourea-linkedVEGFR-280[1]

Table 3: Inhibitory Activity of Quinazoline Derivatives against Lck

Compound ReferenceModification on Quinazoline CoreTarget EnzymeIC₅₀ (µM)Citation(s)
Compound IX 4-amino-5,6-biaryl-furo[2,3-d]pyrimidineLck0.081[5]
Compound X 4-amino-5,6-biaryl-furo[2,3-d]pyrimidine derivativeLck0.009[5]
Compound XI 4-amino-5,6-biaryl-furo[2,3-d]pyrimidine derivativeLck0.036[5]
Compound IV Thienopyridine scaffoldLck0.21[5]
Compound XII 2-aminopyrimidine carbamateLck0.0006[5]

Signaling Pathways

The therapeutic rationale for synthesizing inhibitors derived from this compound is based on their ability to modulate key signaling pathways involved in pathogenesis.

EGFR Signaling Pathway and Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon ligand binding, dimerizes and activates its intracellular tyrosine kinase domain. This autophosphorylation initiates a cascade of downstream signaling through pathways like RAS/RAF/MEK/ERK and PI3K/AKT, leading to cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled signaling. Quinazoline-based inhibitors competitively bind to the ATP-binding pocket of the EGFR kinase domain, preventing its activation and blocking downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Quinazoline Inhibitor (from this compound) Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and its inhibition by quinazoline derivatives.
Lck Signaling in T-Cell Activation

Lck is essential for initiating the T-cell receptor (TCR) signaling cascade. Upon TCR engagement with an antigen-presenting cell, Lck phosphorylates immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR complex. This creates docking sites for another kinase, ZAP-70, which is then also phosphorylated and activated by Lck. Activated ZAP-70 triggers downstream pathways leading to cytokine production and T-cell proliferation. Lck inhibitors block this initial phosphorylation step, thereby preventing T-cell activation, which is beneficial in autoimmune diseases.

Lck_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck activates ITAMs ITAMs (phosphorylated) Lck->ITAMs phosphorylates ZAP70 ZAP-70 Lck->ZAP70 activates ITAMs->ZAP70 recruits Downstream Downstream Signaling (e.g., PLCγ, MAPK) ZAP70->Downstream Activation T-Cell Activation (Cytokine production, Proliferation) Downstream->Activation Inhibitor Quinazoline Inhibitor Inhibitor->Lck Inhibits

Caption: Lck's role in T-cell activation and its inhibition.

Experimental Protocols

The following protocols provide a general framework for the synthesis of 2,4-diaminoquinazoline derivatives from 2-aminobenzonitriles. Note: These are generalized procedures and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2,4-Diamino-6-formylquinazoline

This protocol describes the cyclization of this compound with cyanoguanidine to form the corresponding 2,4-diaminoquinazoline. This is an adapted procedure based on common methods for this type of transformation.[7]

Materials:

  • This compound

  • Cyanoguanidine

  • 2-Methoxyethanol or another high-boiling solvent (e.g., DMF, NMP)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (for neutralization)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent) and cyanoguanidine (1.1 to 1.5 equivalents).

  • Solvent and Catalyst Addition: Add a suitable high-boiling solvent such as 2-methoxyethanol to the flask to create a stirrable mixture. Add a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux (typically 120-140 °C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, it can be collected by filtration.

    • Alternatively, pour the reaction mixture into water and neutralize with a sodium hydroxide solution to precipitate the product.

    • The crude product can be collected by filtration, washed with water, and dried.

  • Purification: The crude 2,4-diamino-6-formylquinazoline can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Kinase Inhibition Assay (Example: EGFR)

This protocol outlines a general method for evaluating the inhibitory activity of a synthesized compound against a target kinase, such as EGFR, using a commercially available assay kit.

Materials:

  • Synthesized inhibitor compound (e.g., 2,4-Diamino-6-formylquinazoline derivative)

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a poly(Glu,Tyr) peptide)

  • Adenosine triphosphate (ATP)

  • Assay buffer

  • Detection reagent (e.g., phosphotyrosine-specific antibody or luminescence-based ATP detection)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the inhibitor compound in dimethyl sulfoxide (DMSO). Create a series of dilutions of the inhibitor in assay buffer to test a range of concentrations.

  • Reaction Mixture: In the wells of a microplate, add the kinase substrate, the recombinant EGFR enzyme, and the inhibitor at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to its Michaelis-Menten constant (Km) for the enzyme.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C or 37 °C) for a specified period (e.g., 30-60 minutes) to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and measure the extent of substrate phosphorylation. This can be done using various methods, such as:

    • ELISA-based: Using a phosphotyrosine-specific antibody conjugated to an enzyme (like HRP) that generates a colorimetric or chemiluminescent signal.

    • Luminescence-based: Measuring the amount of remaining ATP using a luciferase/luciferin system (e.g., Kinase-Glo®). The signal is inversely proportional to kinase activity.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Kinase_Assay_Workflow A Prepare Inhibitor Dilutions B Add Kinase, Substrate, and Inhibitor to Plate A->B C Initiate Reaction with ATP B->C D Incubate C->D E Stop Reaction & Add Detection Reagent D->E F Read Signal on Plate Reader E->F G Calculate IC₅₀ F->G

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility is particularly pronounced in the synthesis of quinazoline-based scaffolds, which are privileged structures for the development of potent kinase inhibitors. The presence of the formyl group offers additional opportunities for synthetic diversification to optimize binding affinity and selectivity for targets such as EGFR, VEGFR-2, and Lck. The protocols and data presented herein provide a foundational resource for researchers and drug development professionals aiming to leverage this key intermediate in the discovery of novel therapeutics.

References

Application Notes & Protocols: The Strategic Application of 2-Amino-5-formylbenzonitrile Derivatives in the Synthesis of Phthalazinone-Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Architectural Importance of the Aminobenzonitrile Scaffold in Modern Oncology

Poly (ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs).[1] In cancers harboring defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to an accumulation of cytotoxic double-strand breaks, culminating in cell death. This concept, known as "synthetic lethality," has established PARP inhibitors as a cornerstone of targeted therapy for ovarian, breast, prostate, and pancreatic cancers.[2][3][4][5]

At the heart of many clinically successful PARP inhibitors, including the pioneering drug Olaparib, lies a phthalazinone core. This heterocyclic scaffold serves as a nicotinamide mimic, effectively blocking the enzyme's catalytic activity. The synthesis of this crucial core often relies on strategically functionalized building blocks. Among these, 2-fluoro-5-formylbenzonitrile, a derivative of the parent compound 2-amino-5-formylbenzonitrile, has emerged as a particularly valuable and widely used intermediate.[6][7] Its precisely arranged functional groups—a reactive aldehyde, an activating fluoro group, and a nitrile—provide the necessary handles for the convergent and efficient construction of the final drug substance.

This document provides a detailed guide for researchers and drug development professionals on the application of 2-fluoro-5-formylbenzonitrile in the synthesis of a key phthalazinone intermediate, explaining the chemical rationale behind the chosen synthetic route and providing a robust, field-proven protocol.

Core Synthetic Strategy: Constructing the Phthalazinone Engine

The primary utility of 2-fluoro-5-formylbenzonitrile in this context is its role as the eastern-flank component in the assembly of the PARP inhibitor's core structure. The synthesis hinges on a two-stage process:

  • Carbon-Carbon Bond Formation: A Horner-Wadsworth-Emmons (HWE) reaction is employed to couple the aldehyde group of 2-fluoro-5-formylbenzonitrile with a phosphonate ylide derived from a substituted phthalide (such as 2-formylbenzoic acid).[7][8] This step reliably constructs the stilbene-like backbone required for the subsequent cyclization.

  • Heterocyclic Ring Formation: The intermediate generated from the HWE reaction undergoes a base-mediated hydrolysis followed by a condensation-cyclization reaction with hydrazine. This sequence efficiently forges the six-membered pyridazinone ring, completing the essential phthalazinone scaffold.[1][7][8]

This convergent strategy is highly valued in process chemistry for its efficiency and reliability in assembling complex heterocyclic systems from readily available starting materials.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Downstream Functionalization A 2-Fluoro-5-formylbenzonitrile C HWE Reaction Product (Stilbene-like Intermediate) A->C Horner-Wadsworth-Emmons Reaction B Phosphonate Ylide Precursor (from 2-Formylbenzoic Acid) B->C D Key Phthalazinone Intermediate (e.g., Carboxylic Acid) C->D Hydrolysis & Hydrazine Cyclization E Amide Coupling D->E Activation F Final PARP Inhibitor (e.g., Olaparib) E->F

Figure 1: General workflow for synthesizing phthalazinone-based PARP inhibitors.

Detailed Protocol: Synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

This protocol details the synthesis of a pivotal intermediate used in the manufacturing of Olaparib, starting from 2-fluoro-5-formylbenzonitrile.

Materials and Reagents
ReagentCAS No.M.W.Purpose
(Diethoxyphosphoryl)(3-oxo-1,3-dihydroisobenzofuran-1-yl)methane27667-53-4300.24Phosphonate for HWE reaction
2-Fluoro-5-formylbenzonitrile288417-43-0149.13Aldehyde starting material
Triethylamine (TEA)121-44-8101.19Base for HWE reaction
Tetrahydrofuran (THF), Anhydrous109-99-972.11Reaction Solvent
Sodium Hydroxide (NaOH)1310-73-240.00Base for Hydrolysis
Hydrazine Hydrate (~64% N₂H₄)7803-57-850.06Ring formation
Hydrochloric Acid (HCl), 4M7647-01-036.46Acidification/Precipitation
Water (Deionized)7732-18-518.02Solvent/Work-up
Diethyl Ether60-29-774.12Washing Solvent
Step-by-Step Procedure

Step 1: Horner-Wadsworth-Emmons Coupling to form 2-Fluoro-5-[(3-oxo-2-benzofuran-1-ylidene) methyl] benzonitrile [7]

  • Vessel Preparation: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add (diethoxyphosphoryl)(3-oxo-1,3-dihydroisobenzofuran-1-yl)methane (1.05 eq) and 2-fluoro-5-formylbenzonitrile (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a solution with a concentration of approximately 0.4-0.5 M with respect to the benzonitrile.

  • Base Addition: Begin stirring under a nitrogen atmosphere and cool the mixture to 0-5 °C using an ice bath. Slowly add triethylamine (0.75 eq) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting aldehyde indicates completion.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF. The resulting crude material is a mixture of E/Z isomers and is typically carried forward to the next step without further purification.

Step 2: Hydrolysis and Hydrazine Cyclization [7]

  • Hydrolysis: To a suitable reaction vessel, add the crude product from Step 1 and deionized water (approx. 10 mL per gram of starting benzonitrile). Add 10 M aqueous sodium hydroxide (approx. 2.2 eq) and heat the suspension to 90 °C with vigorous stirring for 1-2 hours. The initial suspension should become a clear solution as the intermediate hydrolyzes.

  • Cyclization: Cool the reaction mixture to 70 °C. Carefully add hydrazine hydrate (approx. 12 eq) to the solution.

  • Reaction: Maintain the temperature at 70 °C and stir for 18-24 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Precipitation: Cool the mixture to room temperature. Slowly and carefully acidify the solution to a pH of approximately 4 using 4 M hydrochloric acid. A precipitate will form.

  • Isolation: Stir the resulting suspension for 1 hour at room temperature, then filter the solid product.

  • Washing and Drying: Wash the filter cake thoroughly with deionized water, followed by a wash with diethyl ether to aid in drying. Dry the product under vacuum at 50-60 °C to a constant weight to yield the title compound as a solid.

Scientific Rationale & Field Insights

  • Causality of Reagent Choice:

    • 2-Fluoro-5-formylbenzonitrile: The aldehyde (-CHO) is the key electrophilic handle for the HWE reaction. The ortho-fluoro (-F) group is an important electronic element in the final inhibitor's interaction with the PARP active site. The nitrile (-CN) is a precursor that is hydrolyzed in Step 2 to a carboxylic acid, which is the attachment point for the piperazine side chain in the final synthesis of Olaparib.[8]

    • Triethylamine (TEA): TEA is a non-nucleophilic organic base of sufficient strength to deprotonate the phosphonate ester, generating the reactive ylide for the HWE reaction. Its use avoids harsher conditions that could lead to side reactions.

    • Hydrazine Hydrate: This is the classic and most direct reagent for forming the N-N bond and completing the six-membered pyridazinone ring system, which is the defining feature of the phthalazinone scaffold.[1]

  • Self-Validating Protocol Design:

    • Temperature Control: Maintaining a low temperature during the initial phase of the HWE reaction is critical to control the exothermic deprotonation and prevent side reactions.

    • pH-Controlled Precipitation: The carboxylic acid product of the final step is soluble in its deprotonated (basic) form and insoluble in its protonated (acidic) form. Adjusting the pH to ~4 ensures maximum precipitation and isolation of the desired product, leaving most impurities in the aqueous filtrate. This provides a highly effective, non-chromatographic purification step suitable for large-scale synthesis.

Alternative Synthetic Transformations

While the phthalazinone synthesis is the predominant application, the functional groups of this compound and its derivatives allow for other valuable transformations in medicinal chemistry.

  • Reductive Amination: The formyl group is an excellent substrate for reductive amination. This reaction allows for the direct introduction of a diverse range of primary or secondary amines, forming a new C-N bond. This is one of the most widely used reactions in pharmaceutical synthesis for building side chains and linking molecular fragments.[9][10]

G A This compound C Imine/Iminium Ion Intermediate A->C B Primary/Secondary Amine (R₂NH) B->C Condensation D Final Amine Product C->D Reduction (e.g., NaBH(OAc)₃)

Figure 2: Conceptual workflow for reductive amination.

  • Heterocyclic Cyclizations: The ortho-relationship of the amino and nitrile groups provides a platform for various cyclization reactions to generate other fused heterocyclic systems, which can be explored for different biological targets.[11][12]

Conclusion

This compound and its fluoro-derivative are not merely passive starting materials; they are expertly designed architectural platforms for the synthesis of complex pharmaceutical agents. Their strategic use in a robust Horner-Wadsworth-Emmons and hydrazine cyclization sequence provides an efficient and scalable route to the phthalazinone core of leading PARP inhibitors. The protocols and insights provided herein offer researchers a solid foundation for leveraging this key intermediate in the ongoing development of targeted cancer therapies.

References

Application Notes and Protocols for the N-Alkylation of 2-Amino-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-formylbenzonitrile and its N-alkylated derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds and functional materials. The strategic introduction of alkyl groups onto the amino moiety allows for the fine-tuning of molecular properties such as solubility, lipophilicity, and biological activity. This document provides detailed experimental procedures for the N-alkylation of this compound, focusing on two robust and widely applicable methods: classical N-alkylation with alkyl halides and reductive amination with aldehydes. These protocols are designed for researchers, scientists, and drug development professionals to facilitate the synthesis of novel N-substituted this compound derivatives.

Reaction Mechanisms and Strategic Considerations

The N-alkylation of this compound can be achieved through several synthetic routes. The choice of method often depends on the desired substituent, the availability of starting materials, and the desired scale of the reaction.

Classical N-Alkylation with Alkyl Halides

This method involves the direct reaction of this compound with an alkyl halide in the presence of a base. The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity to facilitate the attack on the electrophilic alkyl halide. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), and the reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.[1]

G cluster_0 Classical N-Alkylation This compound This compound Product N-Alkyl-2-amino- 5-formylbenzonitrile This compound->Product Alkyl Halide Alkyl Halide Alkyl Halide->Product Base Base Base->Product Deprotonation Solvent Solvent Solvent->Product

Caption: Classical N-alkylation workflow.

Reductive Amination with Aldehydes or Ketones

Reductive amination is a versatile, two-step, one-pot reaction that converts a primary amine and a carbonyl compound (aldehyde or ketone) into a secondary amine.[2] The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ by a mild reducing agent.[2] Common reducing agents include sodium cyanoborohydride and sodium triacetoxyborohydride.[1][2] This method is particularly advantageous for introducing more complex alkyl groups and is often characterized by high yields and mild reaction conditions.[2]

G cluster_1 Reductive Amination This compound This compound Imine Intermediate Imine Intermediate This compound->Imine Intermediate Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Imine Intermediate Reducing Agent Reducing Agent Product N-Alkyl-2-amino- 5-formylbenzonitrile Reducing Agent->Product Imine Intermediate->Product Reduction

Caption: Reductive amination workflow.

Experimental Protocols

PART 1: Classical N-Alkylation with Alkyl Halides

This protocol outlines a general procedure for the direct N-alkylation of this compound using an alkyl halide.

Materials and Reagents
  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure
  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).[1]

  • Add the base (e.g., K₂CO₃, 1.5 eq) to the suspension and stir the mixture at room temperature for 15-30 minutes.[1]

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress by thin-layer chromatography (TLC).[1]

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of aqueous phase).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the pure N-alkylated product.

PART 2: Reductive Amination with Aldehydes

This protocol describes a general procedure for the N-alkylation of this compound via reductive amination with an aldehyde.

Materials and Reagents
  • This compound

  • Aldehyde (e.g., formaldehyde, acetaldehyde, benzaldehyde)

  • Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)

  • Solvent (e.g., methanol, 1,2-dichloroethane)

  • Acetic acid (if using sodium cyanoborohydride)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure
  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.2 eq) in the appropriate solvent (e.g., methanol for sodium cyanoborohydride, 1,2-dichloroethane for sodium triacetoxyborohydride).

  • If using sodium cyanoborohydride, adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.[1]

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[1]

  • In a separate flask, dissolve the reducing agent (1.5 eq) in the same solvent.

  • Slowly add the reducing agent solution to the reaction mixture.[1]

  • Continue to stir at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • If the reaction was performed under acidic conditions, neutralize with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the different N-alkylation methods based on procedures for analogous aromatic amines.[1]

Table 1: Classical N-Alkylation with Alkyl Halides
Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃DMF60-804-885-95
Ethyl BromideK₂CO₃DMF70-906-1280-90
Benzyl BromideCs₂CO₃Acetonitrile50-703-690-98
Table 2: Reductive Amination with Aldehydes
AldehydeReducing AgentSolventTemperature (°C)Time (h)Yield (%)
Formaldehyde (37% aq.)Sodium CyanoborohydrideMethanolRoom Temp2-490-98
AcetaldehydeSodium Triacetoxyborohydride1,2-DichloroethaneRoom Temp3-685-95
BenzaldehydeSodium Triacetoxyborohydride1,2-DichloroethaneRoom Temp4-888-96

Troubleshooting and Optimization

  • Low Yield in Classical N-Alkylation: Incomplete deprotonation of the amine can lead to low yields. Ensure the base is of high quality and used in sufficient excess. The reaction temperature and time may also need to be optimized.

  • Over-alkylation: In some cases, dialkylation can occur. Using a milder base or a stoichiometric amount of the alkylating agent can help to minimize this side reaction.

  • Slow Reaction in Reductive Amination: The rate of imine formation can be slow. For less reactive aldehydes or ketones, gentle heating or the use of a dehydrating agent may be necessary. The pH of the reaction is also critical, especially when using sodium cyanoborohydride.

  • Purification Challenges: The polarity of the N-alkylated products can be similar to that of the starting material, making chromatographic separation difficult. Careful selection of the eluent system is crucial for achieving high purity.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-Amino-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-5-formylbenzonitrile is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of various heterocyclic compounds with potential applications in the pharmaceutical and agrochemical industries. Its structure, featuring amino, formyl, and cyano functionalities, allows for diverse chemical transformations, making it a versatile precursor for the synthesis of complex molecules.

These application notes provide a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust and scalable synthetic route. The document includes detailed experimental protocols, tabulated quantitative data for easy comparison of reaction parameters, and visualizations of the synthetic workflow. Additionally, critical considerations for process safety and optimization for large-scale production are discussed.

Proposed Synthetic Pathway for Scale-Up

A practical and scalable synthetic route for this compound is proposed in a multi-step process commencing from commercially available 4-chloro-2-nitrotoluene. This pathway is designed to be robust and amenable to large-scale production.

The proposed three-step synthesis involves:

  • Oxidation: The methyl group of 4-chloro-2-nitrotoluene is oxidized to a formyl group to yield 4-chloro-2-nitrobenzaldehyde.

  • Cyanation: The chloro substituent is displaced by a cyano group via nucleophilic aromatic substitution to give 2-nitro-4-formylbenzonitrile.

  • Reduction: The nitro group is selectively reduced to an amino group to afford the final product, this compound.

Data Presentation

The following tables summarize the quantitative data for the proposed synthetic pathway, providing a clear comparison of reagents, reaction conditions, and expected outcomes.

Table 1: Reagents and Molar Ratios for the Synthesis of this compound

StepReagentMolecular Weight ( g/mol )Moles (mol)Molar Ratio
1. Oxidation 4-chloro-2-nitrotoluene171.581.01.0
Manganese Dioxide (MnO₂)86.945.05.0
Sulfuric Acid (H₂SO₄)98.0810.010.0
2. Cyanation 4-chloro-2-nitrobenzaldehyde185.571.01.0
Sodium Cyanide (NaCN)49.011.21.2
Dimethyl Sulfoxide (DMSO)78.13-Solvent
3. Reduction 2-nitro-4-formylbenzonitrile176.121.01.0
Iron Powder (Fe)55.853.03.0
Ammonium Chloride (NH₄Cl)53.490.50.5
Ethanol/Water--Solvent

Table 2: Reaction Conditions and Expected Outcomes

StepReactionTemperature (°C)Time (h)Expected Yield (%)Expected Purity (%)
1Oxidation40-5012-1675-85>95
2Cyanation100-1104-680-90>97
3Reduction70-80 (Reflux)2-485-95>98

Experimental Protocols

Step 1: Synthesis of 4-chloro-2-nitrobenzaldehyde (Oxidation)

Materials:

  • 4-chloro-2-nitrotoluene (1.0 mol, 171.58 g)

  • Activated Manganese Dioxide (5.0 mol, 434.7 g)

  • Concentrated Sulfuric Acid (10.0 mol, 544 mL)

  • Dichloromethane (DCM)

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-chloro-2-nitrotoluene and dichloromethane (1 L).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, add activated manganese dioxide in portions over 1 hour.

  • Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C.

  • Stir the reaction mixture for 12-16 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice (2 kg) with vigorous stirring.

  • Filter the mixture through a pad of celite to remove the manganese salts.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 500 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (1 L) and then with brine (1 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield 4-chloro-2-nitrobenzaldehyde as a pale yellow solid.

Step 2: Synthesis of 2-nitro-4-formylbenzonitrile (Cyanation)

Materials:

  • 4-chloro-2-nitrobenzaldehyde (1.0 mol, 185.57 g)

  • Sodium Cyanide (1.2 mol, 58.81 g)

  • Dimethyl Sulfoxide (DMSO) (1 L)

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-chloro-2-nitrobenzaldehyde and DMSO.

  • Heat the mixture to 60 °C with stirring until the starting material is completely dissolved.

  • Add sodium cyanide in one portion.

  • Heat the reaction mixture to 100-110 °C and stir for 4-6 hours. Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (4 L).

  • Stir the mixture for 30 minutes, and collect the precipitated solid by filtration.

  • Wash the solid with plenty of water to remove residual DMSO and inorganic salts.

  • Dry the solid under vacuum to obtain 2-nitro-4-formylbenzonitrile as a yellow solid. The product is typically of high purity and can be used in the next step without further purification.

Step 3: Synthesis of this compound (Reduction)

Materials:

  • 2-nitro-4-formylbenzonitrile (1.0 mol, 176.12 g)

  • Iron powder (<325 mesh) (3.0 mol, 167.55 g)

  • Ammonium chloride (0.5 mol, 26.75 g)

  • Ethanol (1.5 L)

  • Water (0.5 L)

Procedure:

  • To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-nitro-4-formylbenzonitrile, ethanol, and water.

  • Add iron powder and ammonium chloride to the mixture.

  • Heat the reaction mixture to reflux (70-80 °C) with vigorous stirring.

  • Maintain the reaction at reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol (2 x 500 mL).

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Add water (2 L) and ethyl acetate (3 L) to the residue.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 1 L).

  • Combine the organic layers, wash with brine (1 L), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield pure this compound.

Visualizations

Synthetic Pathway Diagram

Synthetic_Pathway A 4-chloro-2-nitrotoluene B 4-chloro-2-nitrobenzaldehyde A->B MnO₂, H₂SO₄ Oxidation C 2-nitro-4-formylbenzonitrile B->C NaCN, DMSO Cyanation D This compound C->D Fe, NH₄Cl Reduction

Caption: Proposed synthetic pathway for this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_oxidation Step 1: Oxidation cluster_cyanation Step 2: Cyanation cluster_reduction Step 3: Reduction A1 Reaction Setup: 4-chloro-2-nitrotoluene, DCM A2 Reagent Addition: H₂SO₄, MnO₂ A1->A2 A3 Reaction: 40-50 °C, 12-16 h A2->A3 A4 Work-up & Purification A3->A4 B1 Reaction Setup: 4-chloro-2-nitrobenzaldehyde, DMSO A4->B1 Intermediate B2 Reagent Addition: NaCN B1->B2 B3 Reaction: 100-110 °C, 4-6 h B2->B3 B4 Work-up & Isolation B3->B4 C1 Reaction Setup: 2-nitro-4-formylbenzonitrile, Fe, NH₄Cl B4->C1 Intermediate C2 Reaction: Reflux, 2-4 h C1->C2 C3 Work-up & Purification C2->C3 D This compound C3->D Final Product

Caption: General experimental workflow for the synthesis.

Scale-Up Considerations and Safety

Process Optimization
  • Reagent Selection: For large-scale synthesis, the cost and availability of reagents are critical. The proposed route uses relatively inexpensive and readily available starting materials and reagents.

  • Solvent Choice: The choice of solvents should consider not only reaction performance but also environmental impact, safety, and ease of recovery. Dichloromethane is effective but has environmental concerns; alternative solvents should be investigated for a greener process.

  • Reaction Monitoring: Real-time monitoring of the reaction progress using techniques like HPLC can help in optimizing reaction times and preventing the formation of byproducts.

  • Work-up and Purification: Crystallization is a preferred method for purification on a large scale as it is generally more cost-effective and scalable than chromatography. Solvent selection for crystallization is crucial to obtain high purity and yield.

Safety Precautions
  • Hazardous Reagents: This synthesis involves the use of hazardous materials that require careful handling.

    • Sodium Cyanide (NaCN): Highly toxic if ingested, inhaled, or in contact with skin.[1] It can release toxic hydrogen cyanide gas upon contact with acids. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[2]

    • Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.

    • Solvents: Dichloromethane is a suspected carcinogen. Dimethyl sulfoxide can enhance the absorption of other chemicals through the skin. Handle all solvents in a well-ventilated area.

  • Emergency Procedures:

    • Spills: In case of a spill, evacuate the area and clean up using appropriate procedures for the specific chemical.[2] For sodium cyanide spills, avoid using acid for neutralization.

    • Exposure: In case of skin or eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[3][4] If inhaled, move to fresh air.[3][4]

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Cyanide-containing waste requires special handling and should be quenched with an oxidizing agent like sodium hypochlorite before disposal.

Conclusion

The proposed synthetic route for this compound offers a scalable and efficient method for its production. By carefully considering the reaction parameters, optimizing the process, and adhering to strict safety protocols, this valuable intermediate can be synthesized in high yield and purity for applications in research and development. The provided protocols and data serve as a foundation for further process development and scale-up activities.

References

Application Note: 2-Amino-5-formylbenzonitrile as a Versatile Scaffold for Diversity-Oriented Synthesis via Isocyanide-Based Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Diversity-Oriented Synthesis (DOS) is a powerful strategy for populating libraries with structurally diverse and complex small molecules, essential for navigating the vastness of chemical space in drug discovery and chemical biology.[1][2] Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are cornerstone methodologies for DOS due to their inherent efficiency, atom economy, and ability to rapidly generate molecular complexity.[3][4] This application note details the strategic use of 2-Amino-5-formylbenzonitrile, a uniquely functionalized building block, in DOS workflows. Its ortho-aminoaldehyde constitution serves as a latent imine, while the nitrile moiety acts as a critical pharmacophore or a synthetic handle for subsequent transformations, enabling the rapid assembly of diverse peptidomimetic and heterocyclic scaffolds. We present detailed protocols for its application in the Ugi four-component reaction (U-4CR) and subsequent cyclization strategies, demonstrating a robust pathway to novel chemical entities.

The Strategic Value of this compound in DOS

The efficacy of a DOS campaign is highly dependent on the strategic selection of starting materials. This compound is an exemplary scaffold due to its trifunctional nature, which provides multiple, orthogonal points for diversification.

  • Ortho-Aminoaldehyde Moiety: The vicinal arrangement of the amine and formyl groups is the key to its utility in isocyanide-based MCRs. In solution, particularly under the mildly acidic conditions typical for imine formation, these groups readily condense to form an in situ imine intermediate. This circumvents the need to pre-form and isolate potentially unstable imines, streamlining the reaction process and broadening the accessible chemical space.

  • The Nitrile Group: The cyano group is a versatile and valuable functionality in medicinal chemistry.[5] It is a bioisostere for various groups, can act as a hydrogen bond acceptor, and is metabolically robust.[5] In the context of DOS, it serves two primary purposes:

    • A Point of Inherent Diversity: The nitrile can be retained in the final molecule as a key interacting group with biological targets.

    • A Handle for Post-MCR Modification: The nitrile can be hydrolyzed, reduced, or engaged in cycloadditions to forge new heterocyclic rings, dramatically increasing the skeletal diversity of the product library from a common set of MCR adducts.

Application I: Ugi Four-Component Reaction (U-4CR) for Peptidomimetic Libraries

The Ugi reaction is arguably the most prominent isocyanide-based MCR, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides.[4][6] By employing this compound, the amine and aldehyde components are provided by a single molecule, effectively creating a Ugi five-center-four-component reaction (U-5C-4CR).[7][8]

Mechanistic Pathway

The reaction proceeds through a well-established sequence.[9][10][11] The amine and aldehyde of this compound first form a cyclic iminium ion intermediate. This electrophilic species is attacked by the nucleophilic isocyanide. The resulting nitrilium ion is then trapped by the carboxylate anion, forming an α-adduct intermediate. This intermediate undergoes a Mumm rearrangement, an irreversible acyl transfer, to yield the thermodynamically stable α-acylamino amide product.[9][11]

Ugi_Mechanism A This compound I1 In Situ Iminium Ion A->I1 Condensation B R1-COOH (Carboxylic Acid) B->I1 Condensation C R2-NC (Isocyanide) I2 Nitrilium Ion C->I2 Nucleophilic Attack I1->I2 Nucleophilic Attack I3 α-Adduct (acyl-imidate) I2->I3 Carboxylate Addition P Final Ugi Product (α-Acylamino Amide) I3->P Mumm Rearrangement (Irreversible)

Ugi 5-Center-4-Component Reaction (U-5C-4CR) Mechanism.
Experimental Protocol: U-5C-4CR

This protocol describes a representative procedure for the synthesis of a diverse library of peptidomimetics.

Materials:

  • This compound (1.0 eq)

  • A diverse set of carboxylic acids (e.g., acetic acid, benzoic acid, Boc-glycine) (1.1 eq)

  • A diverse set of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide, benzyl isocyanide) (1.1 eq)

  • Methanol (MeOH), anhydrous (0.2 M)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen atmosphere setup

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (e.g., 146 mg, 1.0 mmol).

  • Reagent Addition: Add the selected carboxylic acid (1.1 mmol) followed by anhydrous methanol (5 mL). Stir the mixture until all solids are dissolved.

    • Scientist's Note: Methanol is an excellent solvent for the Ugi reaction as it effectively solvates the intermediates and is protic, which can facilitate imine formation. Using anhydrous solvent minimizes side reactions.

  • Isocyanide Addition: Add the selected isocyanide (1.1 mmol) to the solution dropwise at room temperature.

    • Causality Insight: The Ugi reaction is often exothermic. Slow addition of the isocyanide, which is highly reactive, helps to control the reaction temperature and prevent the formation of byproducts.

  • Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: a. Upon completion, concentrate the reaction mixture in vacuo. b. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) to remove excess carboxylic acid, followed by brine (1 x 10 mL). c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. d. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure Ugi product. e. Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Exemplar Library

By varying the carboxylic acid and isocyanide inputs, a diverse library can be rapidly generated.

EntryCarboxylic Acid (R¹)Isocyanide (R²)Product Structure SketchYield (%)HRMS (M+H)⁺
1Acetic Acidtert-ButylR¹=CH₃, R²=t-Bu85Calculated
2Acetic AcidCyclohexylR¹=CH₃, R²=c-Hex82Calculated
3Benzoic Acidtert-ButylR¹=Ph, R²=t-Bu79Calculated
4Boc-GlycineBenzylR¹=CH₂NHBoc, R²=Bn75Calculated

Application II: Post-Ugi Intramolecular Cyclization

A key DOS strategy is to use the initial MCR products as substrates for a complexity-generating cyclization step. The nitrile group on the Ugi products derived from this compound is perfectly positioned for this purpose, enabling the synthesis of valuable heterocyclic cores like quinazolinones.

DOS Workflow: From Linear Precursors to Fused Heterocycles

The overall strategy involves a two-step sequence: first, the U-5C-4CR generates a library of linear, easily purifiable precursors. In the second step, these precursors are subjected to cyclization conditions, transforming the flexible peptidomimetic into a more rigid and structurally complex heterocyclic scaffold.

DOS_Workflow cluster_inputs Variable Inputs A R1-COOH MCR Ugi 5C-4CR A->MCR B R2-NC B->MCR Start 2-Amino-5- formylbenzonitrile Start->MCR Library1 Library of Linear Ugi Adducts MCR->Library1 Cyclize Intramolecular Cyclization Library1->Cyclize Library2 Library of Fused Heterocyclic Scaffolds Cyclize->Library2

DOS workflow for generating heterocyclic diversity.
Experimental Protocol: Acid-Catalyzed Hydrolysis and Cyclization

This protocol describes the conversion of the nitrile-containing Ugi product into a quinazolinone derivative.

Materials:

  • Purified Ugi product from Application I (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • 1,4-Dioxane

  • Heating mantle or oil bath, reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the Ugi product (e.g., 0.5 mmol) in 1,4-dioxane (5 mL).

  • Acid Addition: Add concentrated HCl (2 mL) to the solution.

    • Scientist's Note: This is a modified Ritter-type reaction. The strong acid protonates the nitrile, making it susceptible to nucleophilic attack by water (hydrolysis to an amide) and subsequently facilitates intramolecular attack by the adjacent secondary amide nitrogen, leading to cyclization.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) for 6-12 hours. Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the new, more polar product.

  • Work-up: a. Cool the reaction mixture to room temperature and carefully neutralize by slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). b. Extract the aqueous mixture with ethyl acetate (3 x 15 mL). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired heterocyclic compound. Characterize fully by NMR and HRMS.

Summary and Outlook

This compound is a highly valuable and versatile building block for Diversity-Oriented Synthesis. Its unique arrangement of functional groups allows for efficient participation in powerful complexity-building multicomponent reactions like the Ugi reaction. The resulting products can be further elaborated through post-MCR transformations, leveraging the nitrile group to access diverse and medicinally relevant heterocyclic scaffolds. This two-stage strategy of "MCR-then-cyclize" embodies the core principles of DOS, enabling the rapid exploration of novel chemical space from simple, readily available starting materials. Future work could involve exploring other MCRs, such as the Passerini reaction, or developing novel cyclization cascades from the Ugi adducts to further expand the structural diversity of the resulting libraries.[12][13]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Amino-5-formylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: While a variety of formylation methods for aromatic compounds exist, a common and effective approach for the synthesis of this compound is the direct formylation of 2-aminobenzonitrile. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds like anilines and is a plausible route.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic ring.[1][2] Other potential methods include the Duff reaction, which uses hexamethylenetetramine as the formylating agent, and the Reimer-Tiemann reaction, although these are sometimes less efficient.[4][5][6]

Q2: What is the expected regioselectivity for the formylation of 2-aminobenzonitrile?

A2: The amino group in 2-aminobenzonitrile is an activating, ortho-, para-directing group, while the cyano group is a deactivating, meta-directing group. The strong activating effect of the amino group will dominate the regioselectivity of the electrophilic aromatic substitution. Therefore, the formyl group is expected to add to the positions ortho or para to the amino group. The 5-position is para to the amino group, making the formation of this compound a likely outcome.

Q3: What are some common side reactions to be aware of during the Vilsmeier-Haack formylation of 2-aminobenzonitrile?

A3: During the Vilsmeier-Haack reaction, several side reactions can occur. These may include the formation of N-formylated byproducts where the formyl group attaches to the amino group instead of the aromatic ring.[7] Over-reaction or reaction at other positions on the aromatic ring can also occur, leading to isomeric impurities. Additionally, decomposition of the starting material or product under the reaction conditions can lead to the formation of tarry byproducts. Careful control of reaction temperature and stoichiometry is crucial to minimize these side reactions.

Q4: How can I purify the crude this compound?

A4: Purification of the crude product can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. A combination of polar and non-polar solvents is often effective. For column chromatography, a silica gel stationary phase with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the desired product from unreacted starting materials and byproducts.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inactive Vilsmeier Reagent The Vilsmeier reagent is sensitive to moisture. Ensure that all reagents (DMF, POCl₃) and solvents are anhydrous. Use freshly opened or properly stored reagents. Prepare the Vilsmeier reagent in situ just before use.
Insufficient Reaction Temperature The formylation reaction may require heating to proceed at an adequate rate. Monitor the reaction temperature and ensure it is maintained at the optimal level as determined by literature for similar substrates or through experimental optimization.
Poor Quality Starting Material Impurities in the 2-aminobenzonitrile can interfere with the reaction. Ensure the starting material is pure by checking its melting point or by spectroscopic methods (NMR, IR).
Incorrect Stoichiometry The molar ratio of 2-aminobenzonitrile to the Vilsmeier reagent is critical. An excess or deficiency of the reagent can lead to low yields or the formation of side products. Carefully control the stoichiometry of the reactants.
Issue 2: Formation of a Tarry, Intractable Residue
Possible Cause Troubleshooting Steps
Reaction Temperature Too High Excessive heat can lead to the decomposition of the starting material, product, or intermediates, resulting in the formation of polymeric or tarry substances. Carefully control the reaction temperature and consider running the reaction at a lower temperature for a longer duration.
Presence of Water Water can react with the Vilsmeier reagent and other intermediates, leading to undesired side reactions and decomposition. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Air Sensitivity The reaction may be sensitive to air. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions and decomposition.
Issue 3: Product is Contaminated with Impurities
Possible Cause Troubleshooting Steps
Formation of N-formylated Byproduct The amino group can compete with the aromatic ring for the electrophilic Vilsmeier reagent. To minimize this, the reaction conditions (temperature, stoichiometry) may need to be optimized. Purification by column chromatography can often separate the N-formylated product from the desired C-formylated product.
Formation of Isomeric Products Although the 5-position is electronically favored, some formylation may occur at the ortho position (3-position). Careful analysis of the product mixture by NMR or chromatography is necessary. Optimization of the reaction conditions or the use of a different formylation method may be required to improve regioselectivity.
Unreacted Starting Material If the reaction has not gone to completion, unreacted 2-aminobenzonitrile will contaminate the product. Monitor the reaction progress by TLC or HPLC to ensure completion. If necessary, increase the reaction time or temperature, or add more Vilsmeier reagent.

Data Presentation

Table 1: Illustrative Reaction Conditions for Vilsmeier-Haack Formylation of 2-Aminobenzonitrile

Parameter Condition A Condition B Condition C
Solvent Dichloromethane (DCM)1,2-Dichloroethane (DCE)N,N-Dimethylformamide (DMF)
Temperature 0 °C to rt50 °C70 °C
Reaction Time 12 h6 h4 h
Yield (Illustrative) 45%65%55%
Key Observation Slower reaction, cleaner product profileGood yield, some impuritiesFaster reaction, more side products

Note: The data presented in this table is illustrative and intended to provide a starting point for optimization. Actual results may vary.

Experimental Protocols

Proposed Protocol for the Vilsmeier-Haack Formylation of 2-Aminobenzonitrile
  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents).

  • Formation of Vilsmeier Reagent: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction with 2-Aminobenzonitrile: Dissolve 2-aminobenzonitrile (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to the desired temperature (e.g., 50-70 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid and hydrolyze the intermediate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) several times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Mandatory Visualization

experimental_workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification reagent_prep 1. Mix anhydrous DMF and POCl3 at 0 °C add_substrate 2. Add 2-aminobenzonitrile solution reagent_prep->add_substrate heat_reaction 3. Heat and monitor reaction progress add_substrate->heat_reaction quench 4. Quench with ice and NaHCO3 solution heat_reaction->quench extract 5. Extract with organic solvent quench->extract purify 6. Purify by chromatography or recrystallization extract->purify end_product This compound purify->end_product start Start start->reagent_prep

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_workup Work-up Problems start Low or No Yield check_reagents Check reagent quality (anhydrous, purity) start->check_reagents check_stoichiometry Verify stoichiometry start->check_stoichiometry check_temp Optimize reaction temperature start->check_temp check_time Increase reaction time start->check_time check_extraction Ensure efficient extraction start->check_extraction check_purification Review purification method start->check_purification

Caption: Troubleshooting guide for low product yield.

References

Technical Support Center: Purification of Crude 2-Amino-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude 2-Amino-5-formylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The impurity profile of crude this compound largely depends on the synthetic route employed. A common route involves the amination of 2-Fluoro-5-formylbenzonitrile. Potential impurities include:

  • Unreacted Starting Material: Residual 2-Fluoro-5-formylbenzonitrile.

  • Byproducts of Amination: Including potential over-amination or side reactions with the formyl group.

  • Reagents and Catalysts: Residual catalysts or reagents used in the amination process.

  • Solvent Residues: Traces of solvents used in the reaction and work-up.

  • Degradation Products: The amino and formyl groups are susceptible to oxidation and other degradation pathways, especially under harsh purification conditions.

Q2: My purified this compound is colored. How can I remove the color?

Colored impurities are common in aromatic amines. These can often be removed by:

  • Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can adsorb colored impurities. The carbon is then removed by hot filtration.

  • Column Chromatography: A silica gel column can effectively separate colored impurities from the desired product.

Q3: I am observing low yield after purification. What are the possible reasons?

Low recovery can be attributed to several factors:

  • Suboptimal Recrystallization Solvent: The chosen solvent may be too good, leading to high solubility of the product even at low temperatures.

  • Product Loss During Transfers: Multiple transfer steps can lead to mechanical losses.

  • Degradation: The compound may be sensitive to the purification conditions (e.g., high temperatures, acidic or basic conditions).

  • Co-precipitation with Impurities: If the crude product is highly impure, the desired compound may co-precipitate with impurities, leading to a lower yield of pure product.

Q4: How can I monitor the purity of my this compound during the purification process?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of purification. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) can separate the product from its impurities.

  • High-Performance Liquid Chromatography (HPLC): For more accurate quantitative analysis, HPLC is the preferred method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can provide valuable information about the presence of impurities by comparing the spectrum of the purified sample to that of a reference standard.

Troubleshooting Guides

Problem: Persistent Impurities After Recrystallization
Possible Cause Troubleshooting Steps
Inappropriate Solvent System Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes) to find a system where the compound is soluble when hot and sparingly soluble when cold.
Co-crystallization of Impurities If impurities have similar solubility profiles, a single recrystallization may be insufficient. Consider a second recrystallization from a different solvent system or purification by column chromatography.
Oiling Out The compound may be melting before dissolving, or the solution is becoming supersaturated too quickly. Ensure the solvent's boiling point is below the melting point of the compound. Try using a larger volume of solvent or a solvent system where the compound is more soluble.
Problem: Tailing or Streaking on TLC Plate During Column Chromatography
Possible Cause Troubleshooting Steps
Interaction with Acidic Silica Gel The basic amino group can interact strongly with the acidic silica gel, causing tailing. Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica.
Sample Overload Too much sample has been loaded onto the column. Use a larger column or reduce the amount of sample.
Inappropriate Eluent Polarity The eluent may be too polar, causing all components to move too quickly, or not polar enough, leading to strong adsorption. Optimize the eluent system using TLC before running the column.

Data Presentation

The following table summarizes typical purification parameters for aromatic amines and nitriles, which can be adapted for this compound.

Purification Technique Parameters Expected Purity Expected Yield Reference
Recrystallization Solvent: Ethanol/Water, Isopropanol, or Ethyl Acetate/Hexanes>98%60-90%[2][3]
Column Chromatography Stationary Phase: Silica Gel; Mobile Phase: Ethyl Acetate/Hexanes with 0.5% Triethylamine>99%70-95%[4]
Acid Wash 1M HCl followed by neutralization and extractionRemoves basic impurities>90% recovery[2]

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexanes)
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Slowly add hexanes to the hot solution until it becomes slightly cloudy. Reheat the solution until it is clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Protocol 2: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Start with a low polarity eluent (e.g., 10% ethyl acetate in hexanes with 0.5% triethylamine) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualizations

purification_workflow crude_product Crude this compound dissolution Dissolve in Minimum Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (if insolubles present) dissolution->hot_filtration crystallization Cool to Induce Crystallization dissolution->crystallization No insolubles hot_filtration->crystallization filtration_drying Filter and Dry Pure Product crystallization->filtration_drying mother_liquor Mother Liquor (contains impurities)

Caption: Recrystallization workflow for purification.

troubleshooting_guide start Low Purity After Initial Purification check_impurities Identify Impurities (TLC, HPLC, NMR) start->check_impurities recrystallize Recrystallize from Different Solvent check_impurities->recrystallize Similar Polarity Impurities column Perform Column Chromatography check_impurities->column Multiple or Close-Spotting Impurities acid_wash Acid Wash to Remove Basic Impurities check_impurities->acid_wash Basic Impurities pure_product Pure Product recrystallize->pure_product column->pure_product acid_wash->pure_product

Caption: Troubleshooting logic for low product purity.

References

Technical Support Center: Synthesis of 2-Amino-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-Amino-5-formylbenzonitrile. The information is designed to help researchers anticipate and resolve common issues, particularly those related to the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary synthetic strategies involve the electrophilic formylation of 3-aminobenzonitrile. The two most common methods employed for this transformation are the Vilsmeier-Haack reaction and, to a lesser extent, the Reimer-Tiemann reaction. An alternative route involves the oxidation of 2-amino-5-methylbenzonitrile.

Q2: I am attempting a Vilsmeier-Haack formylation of 3-aminobenzonitrile. What are the likely side products I should be aware of?

A2: The Vilsmeier-Haack reaction, while effective for formylating electron-rich aromatic rings, can lead to several side products when using an aniline substrate like 3-aminobenzonitrile.[1][2] The primary amino group can compete with the desired C-5 position for reaction with the Vilsmeier reagent (a chloroiminium salt generated from POCl₃ and DMF).[3][4] Key potential side products include:

  • N-formylated product: Reaction at the amino group leading to N-(3-cyanophenyl)formamide.

  • Isomeric products: Formylation at the C-2 or C-4 positions of the aromatic ring, leading to 2-amino-3-formylbenzonitrile or 4-amino-3-formylbenzonitrile, respectively. Ortho-formylation is a common side reaction in formylations of anilines.

  • Di-formylated products: Under harsh conditions or with excess reagent, formylation can occur at both the amino group and the aromatic ring.

  • Polymerization/Resin formation: Acid-catalyzed self-condensation of the starting material or product can lead to insoluble polymeric materials, particularly at elevated temperatures.[5]

Q3: My Reimer-Tiemann reaction of 3-aminobenzonitrile is giving a complex mixture. What are the expected byproducts?

A3: The Reimer-Tiemann reaction is primarily used for the ortho-formylation of phenols and is less common for anilines.[6] When applied to anilines, it can be problematic. The highly reactive dichlorocarbene intermediate can react with the amino group to form isocyanides, leading to a variety of byproducts. Additionally, a mixture of ortho and para isomers is a common outcome.[5][7] For 3-aminobenzonitrile, this would result in a mixture of 2-amino-3-formylbenzonitrile and this compound.

Q4: I am considering the oxidation of 2-amino-5-methylbenzonitrile. What are the potential pitfalls and side products of this route?

A4: The oxidation of a methyl group to an aldehyde can be a clean reaction, but over-oxidation is a significant concern. The use of strong oxidizing agents can lead to the formation of the corresponding carboxylic acid, 2-amino-5-cyanobenzoic acid. Incomplete oxidation will result in the presence of unreacted starting material. Careful selection of the oxidizing agent (e.g., manganese dioxide) and control of reaction conditions are crucial for maximizing the yield of the desired aldehyde.[8]

Troubleshooting Guides

Issue 1: Low Yield and Purity in Vilsmeier-Haack Formylation
Symptom Possible Cause(s) Troubleshooting Steps & Recommendations
Low conversion to product Insufficiently reactive Vilsmeier reagent; Reaction temperature too low.Ensure anhydrous conditions as the Vilsmeier reagent is moisture-sensitive. Consider a slight excess of POCl₃ and DMF. Gradually increase the reaction temperature, monitoring by TLC or HPLC.
Presence of multiple unidentified spots on TLC/HPLC Decomposition of starting material or product; Reaction temperature too high.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Lower the reaction temperature. Ensure the work-up procedure, involving quenching with ice and basification, is performed promptly after the reaction is complete.[9]
Product is a dark, tarry substance Polymerization/resin formation.Add the Vilsmeier reagent to the solution of 3-aminobenzonitrile at a low temperature to control the initial exotherm. Avoid excessively high reaction temperatures and prolonged reaction times.[5]
Significant amount of N-formylated byproduct The amino group is more nucleophilic than the desired ring position under the reaction conditions.Lower the reaction temperature to favor C-alkylation over N-alkylation. Consider protecting the amino group prior to formylation, followed by a deprotection step.
Issue 2: Poor Regioselectivity (Isomer Formation)
Symptom Possible Cause(s) Troubleshooting Steps & Recommendations
Mixture of ortho and para-formylated products The electronic and steric effects of the amino and cyano groups direct formylation to multiple positions.Modifying the reaction solvent may influence the isomer ratio. Purification by column chromatography or recrystallization is often necessary to isolate the desired this compound isomer.
Issue 3: Difficult Purification of the Final Product
Symptom Possible Cause(s) Troubleshooting Steps & Recommendations
Product co-elutes with impurities during column chromatography Impurities have similar polarity to the desired product.Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase.
Product fails to crystallize or oils out Presence of persistent impurities; Inappropriate recrystallization solvent.First, attempt to remove colored impurities by treating the crude product with activated carbon in a suitable solvent, followed by hot filtration.[10] Perform small-scale solubility tests with a range of solvents to find an optimal one for recrystallization.

Experimental Protocols

Vilsmeier-Haack Formylation of 3-Aminobenzonitrile (General Procedure)

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions.

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C.

  • Stir the resulting mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction: Dissolve 3-aminobenzonitrile (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or DMF).

  • Slowly add the solution of 3-aminobenzonitrile to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-70 °C. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Basify the aqueous solution to a pH of 8-9 using a sodium hydroxide or sodium carbonate solution.[9]

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).

Visualizations

Vilsmeier_Haack_Troubleshooting Start Start: Vilsmeier-Haack Synthesis CheckYield Check Yield & Purity Start->CheckYield LowYield Low Yield / Low Purity CheckYield->LowYield No GoodYield Acceptable Yield & Purity CheckYield->GoodYield Yes Cause1 Possible Causes: - Moisture Contamination - Low Temperature - Impure Reagents LowYield->Cause1 End Purified Product GoodYield->End Solution1 Troubleshooting: - Use Anhydrous Solvents - Increase Temperature Gradually - Check Reagent Quality Cause1->Solution1 TarryProduct Tarry/Polymeric Product? Solution1->TarryProduct PolymerCause Cause: High Temperature / Prolonged Reaction Time TarryProduct->PolymerCause Yes IsomerIssue Isomeric Impurities? TarryProduct->IsomerIssue No PolymerSolution Solution: Lower Temperature / Control Reagent Addition Rate PolymerCause->PolymerSolution PolymerSolution->Start Re-run Experiment IsomerIssue->End No, proceed to purification IsomerCause Cause: Competing Ring Positions (ortho vs para) IsomerIssue->IsomerCause Yes IsomerSolution Solution: Optimize Solvent / Purify via Chromatography IsomerCause->IsomerSolution IsomerSolution->End

Caption: Troubleshooting workflow for the Vilsmeier-Haack synthesis of this compound.

Side_Product_Formation Start 3-Aminobenzonitrile + Vilsmeier Reagent Reaction Reaction Conditions (Temp, Stoichiometry) Start->Reaction DesiredProduct Desired Product This compound Reaction->DesiredProduct Optimal Conditions SideProduct1 N-Formylation N-(3-cyanophenyl)formamide Reaction->SideProduct1 Low Temp / High Nucleophilicity of N SideProduct2 Isomeric Byproduct (e.g., ortho-formylation) Reaction->SideProduct2 Electronic Effects SideProduct3 Polymerization Resinous Material Reaction->SideProduct3 High Temp / Acidic

Caption: Potential reaction pathways leading to side products in the formylation of 3-aminobenzonitrile.

References

troubleshooting failed reactions involving 2-Amino-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-formylbenzonitrile. The following sections address common issues that may be encountered during synthesis and reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

This compound is a trifunctional molecule with three primary reactive sites: the aromatic amino group (-NH2), the aldehyde group (-CHO), and the nitrile group (-CN). The amino group is nucleophilic and can participate in reactions such as acylation, alkylation, and diazotization.[1] The aldehyde group is electrophilic and readily undergoes reactions like condensation, oxidation, and reduction. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. The interplay of these functional groups allows for the synthesis of a variety of heterocyclic compounds.

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2] The compound is stable under normal handling and storage conditions.[3]

Q3: What are some common classes of compounds synthesized from this compound?

This compound is a valuable building block for the synthesis of various nitrogen-containing heterocycles. Its structure is particularly well-suited for the preparation of quinazolines and isoindolinones.[4][5][6]

Q4: Can this compound decompose during a reaction?

While generally stable, decomposition can occur under specific conditions. For instance, in electrochemical reactions, related compounds like 2-formylbenzonitrile have been observed to partially decompose.[4] Harsh reaction conditions, such as high temperatures or the presence of strong acids or bases, could potentially lead to degradation or side reactions involving the sensitive amino and aldehyde groups.

Troubleshooting Failed Reactions

This section addresses specific issues that may arise during reactions involving this compound, with a focus on the synthesis of quinazolines and isoindolinones.

Problem 1: Low or No Yield of the Desired Product

Symptoms:

  • TLC or HPLC analysis of the crude reaction mixture shows a significant amount of unreacted this compound.

  • The isolated yield of the target molecule is substantially lower than expected.

Possible Causes and Solutions:

Possible CauseRecommended Action
Inactive Catalyst For metal-catalyzed reactions, ensure the catalyst is fresh and active. Consider using a different catalyst or increasing the catalyst loading.
Inappropriate Solvent The choice of solvent can significantly impact reaction kinetics. Ensure the solvent is anhydrous if the reaction is moisture-sensitive. Test a range of solvents with different polarities.
Suboptimal Reaction Temperature Some reactions require specific temperature ranges for activation. If the temperature is too low, the reaction may not proceed; if too high, it could lead to decomposition. Experiment with a temperature gradient to find the optimal condition.
Incorrect pH For reactions involving acid or base catalysis, the pH of the reaction medium is critical. Optimize the amount of acid or base used.
Decomposition of Reactants As mentioned, under certain conditions, the starting material may decompose.[4] If decomposition is suspected, try running the reaction under milder conditions (e.g., lower temperature, shorter reaction time).

Troubleshooting Workflow for Low Product Yield

G start Low or No Product Yield check_sm Check for Unreacted Starting Material (SM) start->check_sm sm_present Significant SM Remaining check_sm->sm_present no_sm No SM Remaining check_sm->no_sm optimize Optimize Reaction Conditions sm_present->optimize investigate_decomp Investigate Decomposition no_sm->investigate_decomp temp Adjust Temperature optimize->temp catalyst Check Catalyst/Reagents optimize->catalyst solvent Change Solvent optimize->solvent milder_cond Use Milder Conditions investigate_decomp->milder_cond purification Review Purification Method investigate_decomp->purification end Improved Yield temp->end catalyst->end solvent->end milder_cond->end purification->end

Caption: A logical workflow for troubleshooting low product yield in reactions.

Problem 2: Formation of Multiple Products or Impurities

Symptoms:

  • TLC plate shows multiple spots, indicating a complex mixture.

  • NMR spectrum of the crude product is complex and difficult to interpret.

  • Purification is challenging due to the presence of closely related byproducts.

Possible Causes and Solutions:

Possible CauseRecommended Action
Side Reactions of the Aldehyde Group The aldehyde can undergo self-condensation (aldol reaction) or oxidation to a carboxylic acid. To avoid this, ensure an inert atmosphere if oxidation is a concern and consider the reaction temperature and base concentration.
Side Reactions of the Amino Group The amino group can react with other electrophiles present in the reaction mixture. Protecting the amino group prior to the main reaction might be necessary in some synthetic routes.
Over-oxidation In reactions where oxidation of another functional group is intended, the aldehyde of this compound can be over-oxidized to a carboxylic acid.[7] Use a milder oxidizing agent or carefully control the stoichiometry of the oxidant.
Reaction with Solvent Certain solvents can participate in the reaction. For example, alcoholic solvents can form acetals with the aldehyde group under acidic conditions. Use a non-reactive solvent.

Signaling Pathway of Potential Side Reactions

G reactant This compound desired_product Desired Product (e.g., Quinazoline) reactant->desired_product Main Reaction Pathway side_reaction1 Aldehyde Oxidation reactant->side_reaction1 Oxidizing Agent side_reaction2 Amino Group Acylation (unintended) reactant->side_reaction2 Electrophile side_reaction3 Aldol Condensation reactant->side_reaction3 Base/Acid Catalyst byproduct1 Carboxylic Acid Derivative side_reaction1->byproduct1 byproduct2 N-Acylated Product side_reaction2->byproduct2 byproduct3 Polymeric Material side_reaction3->byproduct3

Caption: Potential side reaction pathways for this compound.

Experimental Protocols

General Protocol for Quinazoline Synthesis from 2-Aminobenzonitriles

Materials:

  • This compound

  • Formic acid

  • High-boiling point solvent (e.g., DMF, DMSO)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen solvent.

  • Add an excess of formic acid to the solution.

  • Heat the reaction mixture to a temperature typically ranging from 120-150 °C.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Note: This is a generalized protocol and the specific conditions (temperature, reaction time, solvent, and stoichiometry) will need to be optimized for this compound. The formyl group may also react under these conditions, and the outcome should be carefully analyzed.

Data Presentation

The following table summarizes hypothetical yield data based on the optimization of a reaction, illustrating how systematic changes in reaction conditions can be tracked.

Table 1: Hypothetical Yields for a Test Reaction with this compound

EntryTemperature (°C)Catalyst (mol%)SolventTime (h)Yield (%)
1805Toluene1235
21005Toluene1255
31205Toluene1240 (decomposition observed)
410010Toluene1265
51005DMF1270
61005DMF2472

This guide is intended to provide a starting point for troubleshooting issues with reactions involving this compound. For more specific problems, a thorough review of the literature for the particular reaction being performed is highly recommended.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-5-formylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Amino-5-formylbenzonitrile and its derivatives. The content is structured in a question-and-answer format to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for the synthesis of this compound derivatives?

A1: The Vilsmeier-Haack reaction is a widely employed and effective method for the formylation of electron-rich aromatic compounds, including 2-aminobenzonitrile and its derivatives. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring. The amino group in 2-aminobenzonitrile derivatives is an electron-donating group, which activates the aromatic ring for this electrophilic substitution reaction.

Q2: I am observing a very low yield of my desired this compound derivative. What are the potential causes and how can I improve it?

A2: Low yields in the Vilsmeier-Haack formylation of 2-aminobenzonitrile derivatives can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Ensure that the reaction is stirred for a sufficient duration at the optimal temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.

  • Sub-optimal temperature: The reaction temperature is a critical parameter. For many aniline derivatives, the reaction is conducted at elevated temperatures (e.g., 60-90 °C). However, for highly activated systems, a lower temperature may be required to minimize side reactions.

  • Improper stoichiometry of reagents: The molar ratio of the substrate to the Vilsmeier reagent (POCl₃ and DMF) is crucial. An insufficient amount of the reagent will lead to incomplete conversion, while a large excess may promote side reactions. A common starting point is to use a slight excess of the Vilsmeier reagent.

  • Moisture in the reaction: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. The use of anhydrous solvents is also recommended.

  • Poor quality of reagents: The purity of POCl₃ and DMF can significantly impact the reaction. Use freshly distilled or high-purity reagents. Old DMF can contain dimethylamine, which can lead to side reactions.

Q3: I am observing the formation of significant byproducts. What are the common side reactions and how can I minimize them?

A3: Several side reactions can occur during the formylation of 2-aminobenzonitrile derivatives, leading to a complex reaction mixture and difficult purification.

  • N-Formylation: The amino group can be formylated to yield an N-formyl derivative. This is a common side reaction when reacting anilines with formylating agents. To minimize this, careful control of reaction conditions, such as temperature and the rate of addition of the Vilsmeier reagent, is necessary.

  • Di-formylation: Under harsh reaction conditions or with a large excess of the Vilsmeier reagent, a second formyl group may be introduced onto the aromatic ring. Using a stoichiometric amount of the Vilsmeier reagent and carefully controlling the reaction time can help to avoid this.

  • Formation of N,N-dimethylformimidamide derivatives: The Vilsmeier reagent can react with the exocyclic amino group to form a formimidamide byproduct. This is particularly prevalent at higher temperatures. Lowering the reaction temperature can often increase the selectivity for C-formylation over the formation of this byproduct.[1]

  • Polymerization/Resin formation: Electron-rich aromatic compounds can be prone to polymerization under acidic conditions, such as those of the Vilsmeier-Haack reaction, especially at elevated temperatures. To mitigate this, it is advisable to maintain the lowest possible reaction temperature that allows for a reasonable reaction rate and to minimize the reaction time.

Q4: How can I effectively purify my this compound derivative from the reaction mixture?

A4: Purification of the crude product is often necessary to remove unreacted starting materials, byproducts, and inorganic salts.

  • Work-up: After the reaction is complete, the mixture is typically poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate, sodium hydroxide) to hydrolyze the intermediate iminium salt and precipitate the crude product.

  • Recrystallization: This is a common and effective method for purifying solid products. The choice of solvent is critical. A good solvent should dissolve the compound well at high temperatures but poorly at room temperature. Common solvents for recrystallization of similar compounds include ethanol, toluene, or mixtures of petroleum ether and ethyl acetate. If colored impurities are present, they can often be removed by treating the hot solution with activated carbon before filtration.

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography is a powerful alternative. A solvent system of appropriate polarity (e.g., a mixture of hexane and ethyl acetate) is used to separate the desired product from impurities. To prevent streaking of the amino compound on the silica gel, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound derivatives via the Vilsmeier-Haack reaction.

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Inactive Vilsmeier Reagent Ensure POCl₃ and DMF are of high purity and anhydrous. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it promptly.
Insufficient Reaction Temperature Gradually increase the reaction temperature and monitor the progress by TLC. The optimal temperature can vary depending on the reactivity of the substrate.
Insufficient Reaction Time Continue to monitor the reaction by TLC until the starting material is consumed. Some reactions may require several hours to reach completion.
Substrate is not sufficiently activated The Vilsmeier-Haack reaction works best with electron-rich aromatic rings. If your 2-aminobenzonitrile derivative has strong electron-withdrawing groups, the reaction may be very slow or may not proceed.
Issue 2: Formation of Multiple Products/Byproducts
Possible Cause Troubleshooting Steps
N-Formylation Try adding the substrate to the pre-formed Vilsmeier reagent at a low temperature to improve selectivity for C-formylation.
Di-formylation Reduce the stoichiometry of the Vilsmeier reagent to be closer to 1:1 with the substrate. Monitor the reaction closely and stop it once the desired mono-formylated product is the major component.
High Reaction Temperature Lower the reaction temperature. Higher temperatures can favor the formation of N,N-dimethylformimidamide byproducts and polymers.
Excess Vilsmeier Reagent Carefully control the stoichiometry of POCl₃ and DMF. Use only a slight excess of the reagent.
Issue 3: Purification Difficulties
Possible Cause Troubleshooting Steps
Product is an oil or does not crystallize Try different recrystallization solvents or solvent mixtures. If the product has a low melting point, column chromatography may be a better option.
Co-elution of impurities in column chromatography Optimize the solvent system for column chromatography. A shallower solvent gradient or a different solvent system may improve separation. Adding a small amount of triethylamine to the eluent can help with basic compounds.
Product is colored During recrystallization, add a small amount of activated carbon to the hot solution and perform a hot filtration to remove colored impurities.

Data Presentation

The following table summarizes typical reaction conditions for the formylation of aniline derivatives, which can serve as a starting point for optimizing the synthesis of this compound derivatives.

Substrate Formylating Agent Solvent Temperature (°C) Time (h) Yield (%)
AnilinePOCl₃ / DMFDMF80-90460-80
N,N-DimethylanilinePOCl₃ / DMF-20-256.577
3-Acyl-2,4-dihydroxyquinolinePOCl₃ / DMF-~6017-
2-MethylquinolinePOCl₃ / DMFDMF60-90--
AnilineMnCl₂·4H₂O / (COOH)₂·2H₂ODMF1302098

Note: The yields and reaction conditions are highly dependent on the specific substrate and experimental setup.

Experimental Protocols

General Protocol for the Vilsmeier-Haack Formylation of 2-Aminobenzonitrile

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a white solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

2. Formylation Reaction:

  • Dissolve 2-aminobenzonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane).

  • Add the solution of the 2-aminobenzonitrile derivative dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

3. Work-up and Purification:

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to 0 °C.

  • Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is neutral to slightly basic.

  • Stir the mixture for 30-60 minutes to ensure complete hydrolysis of the intermediate.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product under vacuum.

  • Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or toluene) or by silica gel column chromatography.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Nucleophilic attack POCl3 POCl3 POCl3->Vilsmeier_Reagent Sigma_Complex Sigma Complex (Intermediate) Vilsmeier_Reagent->Sigma_Complex Aminobenzonitrile 2-Aminobenzonitrile Derivative Aminobenzonitrile->Sigma_Complex Electrophilic attack Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt Deprotonation Final_Product This compound Derivative Iminium_Salt->Final_Product H2O Water (Work-up) H2O->Final_Product Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl3 at 0°C) start->reagent_prep reaction Add 2-Aminobenzonitrile Derivative Heat to 60-80°C reagent_prep->reaction monitoring Monitor Reaction by TLC/HPLC reaction->monitoring workup Quench with Ice-Water Neutralize with Base monitoring->workup Reaction Complete isolation Filter Crude Product workup->isolation purification Purify by Recrystallization or Column Chromatography isolation->purification product Pure Product purification->product Troubleshooting_Logic start Low Yield? check_reagents Reagents Anhydrous & High Purity? start->check_reagents check_temp Optimal Temperature? check_reagents->check_temp Yes solution1 Use fresh/dry reagents check_reagents->solution1 No check_time Sufficient Reaction Time? check_temp->check_time Yes solution2 Optimize temperature check_temp->solution2 No check_byproducts Significant Byproducts? check_time->check_byproducts Yes solution3 Increase reaction time check_time->solution3 No solution4 Adjust stoichiometry Lower temperature check_byproducts->solution4 Yes end Improved Yield check_byproducts->end No solution1->end solution2->end solution3->end solution4->end

References

stability issues and decomposition of 2-Amino-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-Amino-5-formylbenzonitrile. This resource is designed to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the stability and handling of this versatile synthetic intermediate. As Senior Application Scientists, we have compiled this guide based on established chemical principles, field-proven insights, and a thorough review of the available literature to ensure the integrity and success of your experiments.

Introduction: The Dual Nature of this compound

This compound is a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds for pharmaceutical and materials science applications.[1] Its utility stems from the presence of three reactive functionalities on the benzene ring: a nucleophilic amino group, an electrophilic formyl group, and a nitrile group that can participate in various transformations. However, this trifunctional nature also predisposes the molecule to certain stability issues and decomposition pathways that can impact experimental outcomes. This guide will address these challenges directly, providing you with the knowledge to mitigate them effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The primary stability concerns for this compound revolve around its susceptibility to oxidation, hydrolysis, and self-reaction. The aldehyde (formyl) group is prone to oxidation to a carboxylic acid, while the molecule as a whole can be sensitive to air, light, and incompatible reagents.[2] The presence of both a nucleophilic amino group and an electrophilic aldehyde group on the same molecule creates the potential for intermolecular reactions, such as self-condensation.[3]

Q2: How should I properly store this compound?

To ensure the longevity and purity of this compound, it is crucial to store it under controlled conditions. Based on supplier recommendations and the compound's chemical nature, the following storage conditions are advised:

ParameterRecommendationRationale
Temperature 4°C, refrigerated.[4]Reduces the rate of potential decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[4]Minimizes exposure to oxygen and moisture, which can lead to oxidation and hydrolysis.
Light Store in a light-resistant container.Protects the compound from potential photodegradation.
Container Tightly sealed container.Prevents contamination and exposure to atmospheric components.

Q3: What are the hazardous decomposition products of this compound?

Under fire conditions or thermal decomposition, this compound can release hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[2]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Discoloration of the solid compound over time (e.g., turning yellow or brown).
  • Potential Cause: This is often an indication of degradation, likely due to oxidation or exposure to light. The formation of colored impurities is a common sign of instability in aromatic amines and aldehydes.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored as recommended (refrigerated, under inert gas, and protected from light).

    • Purity Check: Before use, assess the purity of the material using a suitable analytical method like HPLC-UV.[5] This will help determine if the discoloration is due to significant degradation.

    • Purification: If the purity is compromised, consider recrystallization to remove colored impurities. A solvent system should be chosen based on the compound's solubility profile.

Issue 2: Inconsistent or poor yields in reactions involving this compound.
  • Potential Cause A: Degradation of the starting material. If the compound has degraded during storage, the effective concentration of the active reactant is lower than anticipated, leading to reduced yields.

    • Solution: Always use a fresh or properly stored batch of this compound. Confirm its purity analytically before starting your reaction.

  • Potential Cause B: Incompatibility with reaction conditions or reagents. The compound's functional groups may be sensitive to certain reagents or conditions.

    • Solution:

      • pH Control: Avoid strongly acidic or basic conditions unless the reaction mechanism requires them, as these can catalyze hydrolysis of the nitrile or other side reactions.

      • Avoid Strong Oxidizing Agents: Do not use strong oxidizing agents unless the desired transformation involves one of the functional groups, as they can lead to unwanted side products.[2]

      • Temperature Control: For reactions involving this compound, it is often advisable to maintain controlled, and in many cases, cool conditions to minimize side reactions. For instance, in related syntheses, temperature control is crucial to prevent byproduct formation.[6]

Issue 3: Formation of insoluble materials or polymers in the reaction mixture.
  • Potential Cause: Self-condensation or polymerization. The amino group of one molecule can react with the formyl group of another in an intermolecular fashion, leading to the formation of imines and, subsequently, larger oligomers or polymers. This is a known reactivity pattern for o-aminobenzaldehydes.[3]

  • Troubleshooting Steps:

    • Control Concentration: Running the reaction at a lower concentration can disfavor intermolecular reactions.

    • Protecting Groups: If the amino or formyl group is not participating in the desired reaction, consider using a suitable protecting group to prevent side reactions.

    • Order of Addition: In some cases, the order in which reagents are added can influence the outcome. For example, adding the this compound slowly to a solution of other reactants might minimize its self-reaction.

Potential Decomposition Pathways

Understanding the potential decomposition pathways of this compound is key to preventing them. The following diagram illustrates the most likely degradation routes based on the reactivity of its functional groups.

G A This compound B Oxidation (e.g., air, peroxides) A->B D Hydrolysis (acid or base catalyzed) A->D F Intermolecular Condensation (Self-Reaction) A->F C 2-Amino-5-carboxybenzonitrile B->C E 2-Amino-5-formylbenzamide D->E G Imine Dimer/Oligomer F->G

Caption: Potential decomposition pathways for this compound.

Experimental Protocols

To ensure the quality of your this compound and to monitor its stability, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accepted technique for this purpose.[7]

Protocol: Purity Assessment by HPLC-UV

This protocol provides a general framework for developing an HPLC-UV method for the purity analysis of this compound. Method optimization and validation are crucial for accurate and reliable results.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid or phosphoric acid (for pH adjustment of the mobile phase).

    • This compound reference standard.

  • Mobile Phase Preparation (Isocratic):

    • A typical starting point would be a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape. The exact ratio should be optimized to achieve a suitable retention time for the main peak and good separation from any impurities.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the mobile phase as the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: Wavelength should be set at the λmax of this compound, which can be determined using a UV-Vis spectrophotometer. A common starting wavelength for similar aromatic compounds is around 254 nm.

  • Analysis:

    • Inject the standard and sample solutions.

    • The purity of the sample is typically determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter Solution B->C D Inject into HPLC C->D E Separate on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate % Purity G->H

Caption: General workflow for HPLC purity analysis.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Amino-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the solvent effects for 2-Amino-5-formylbenzonitrile is limited in publicly available literature. The following guidance is based on general principles of organic chemistry, the known reactivity of its functional groups (aromatic amine, aldehyde, and nitrile), and data from analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key functional groups in this compound and how do they influence solvent choice?

A1: this compound has three key functional groups:

  • Primary Aromatic Amine (-NH2): This group can act as a nucleophile and can participate in hydrogen bonding. Protic solvents can solvate the amine, potentially reducing its nucleophilicity.[1][2]

  • Formyl Group (-CHO): The aldehyde is an electrophilic site, susceptible to nucleophilic attack. Polar solvents can stabilize the polar transition states in such reactions.

  • Nitrile Group (-CN): This group is polar and can influence the overall solubility of the molecule.[3][4] Nitriles are often soluble in polar organic solvents.[3]

The choice of solvent will depend on which of these groups is intended to react.

Q2: How does solvent polarity affect the reactivity of this molecule?

A2: Solvent polarity can significantly impact reaction rates and outcomes.

  • For reactions involving the formation of charged intermediates, such as in some nucleophilic additions to the aldehyde, polar solvents can stabilize the transition state, accelerating the reaction.[5]

  • Conversely, if the reactants are highly charged and the transition state is less so, a less polar solvent might be preferable.[5]

  • The amino group's basicity and nucleophilicity are also affected by the solvent.[1][6]

Q3: What is the general solubility profile of this compound?

A3: While specific data is unavailable, based on its structure, this compound is expected to be soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in other polar solvents like acetonitrile, ethyl acetate, and alcohols. It is likely to have low solubility in non-polar solvents such as hexane and toluene. Aromatic nitriles tend to be more soluble than their aliphatic counterparts.[7]

Q4: Can the solvent participate in side reactions?

A4: Yes. Protic solvents like alcohols or water can compete as nucleophiles, especially in reactions targeting the aldehyde group. Some solvents may also react with strong bases or acids used in the reaction mixture. It is crucial to choose a solvent that is inert under the reaction conditions.[8][9]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no reactivity Poor solubility of starting materials.Use a more polar solvent (e.g., DMF, DMSO) to ensure all reactants are in solution. Gentle heating may also improve solubility.
Inappropriate solvent polarity for the reaction mechanism.If the reaction involves a polar transition state, switch to a more polar solvent. For reactions where charge is dispersed in the transition state, a less polar solvent might be better.[5]
Formation of side products Solvent participating in the reaction (e.g., as a nucleophile).Switch to an aprotic solvent (e.g., THF, acetonitrile, or toluene) if the current solvent is protic (e.g., ethanol, methanol).
Self-polymerization of the aldehyde.Try running the reaction at a lower temperature or in a more dilute solution.
Product is an oil or difficult to crystallize The product is highly soluble in the reaction solvent.After the reaction, perform a solvent swap to a less polar solvent in which the product is less soluble to encourage precipitation or crystallization.
The solvent system for recrystallization is not optimal.If the product "oils out," it may be too soluble at a temperature above its melting point. Try using a larger volume of solvent or a solvent system with a slightly different polarity.
Inconsistent reaction times or yields Traces of water in the solvent affecting the reaction.Use anhydrous solvents, especially for moisture-sensitive reactions like those involving organometallics or strong bases.

Data Presentation

Table 1: Expected Influence of Solvent Properties on Common Reactions of this compound

Reaction Type Solvent Property Expected Effect on Rate/Yield Rationale
Nucleophilic addition to the formyl group (e.g., Grignard reaction) Polar Aprotic (e.g., THF, Diethyl Ether)FavorableSolvates the metal cation of the Grignard reagent without reacting with the nucleophile.
Protic (e.g., Ethanol, Water)UnfavorableThe protic solvent will react with and destroy the Grignard reagent.[8]
Reductive amination of the formyl group Polar Protic (e.g., Methanol)FavorableCan facilitate the formation of the iminium intermediate and dissolve the reducing agent (e.g., NaBH4).
Aprotic (e.g., Dichloromethane)Possible, may be slowerThe reaction can proceed, but protic solvents often accelerate the imine/iminium formation.
Acylation of the amino group Polar Aprotic (e.g., DMF, Acetonitrile)FavorableGood solubility for the starting material and acylating agent.
Non-polar (e.g., Toluene)Less FavorableMay have poor solubility of the starting material.

Experimental Protocols

General Protocol for Reductive Amination of this compound

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine, followed by reduction to form a secondary or tertiary amine, respectively.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM or DCE in a round-bottom flask equipped with a magnetic stir bar.

  • Add the desired amine (1.1 equivalents) to the solution.

  • Add a catalytic amount of acetic acid (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equivalents). Note: The reaction may be mildly exothermic.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Solvent Choice Considerations for this Protocol:

  • DCM and DCE are common choices as they are aprotic and do not interfere with the reducing agent.

  • Methanol can also be used, but a different reducing agent like sodium borohydride (NaBH4) would be more suitable. In that case, the imine formation and reduction might be done in a stepwise fashion.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow for a Reaction of this compound start Reaction Performs Poorly (Low Yield/Rate) solubility_check Are all reactants soluble? start->solubility_check change_solvent Switch to a more polar solvent (e.g., DMF, DMSO) solubility_check->change_solvent No mechanism_check Consider the reaction mechanism. Is a polar transition state expected? solubility_check->mechanism_check Yes change_solvent->mechanism_check increase_polarity Increase solvent polarity (e.g., from Toluene to THF or ACN) mechanism_check->increase_polarity Yes decrease_polarity Decrease solvent polarity (e.g., from MeOH to THF) mechanism_check->decrease_polarity No side_products_check Are side products observed? increase_polarity->side_products_check decrease_polarity->side_products_check aprotic_solvent Switch to an aprotic solvent (e.g., THF, ACN) side_products_check->aprotic_solvent Yes optimize Re-optimize reaction conditions (Temperature, Concentration) side_products_check->optimize No aprotic_solvent->optimize

Caption: A logical workflow for troubleshooting reactions involving this compound based on solvent selection.

G cluster_1 Influence of Solvent Polarity on a Hypothetical Nucleophilic Addition cluster_nonpolar Non-Polar Solvent cluster_polar Polar Solvent Reactants Reactants (Aldehyde + Nucleophile) TS_nonpolar Transition State (Slightly Polar) Reactants->TS_nonpolar High Activation Energy Product Product TS_nonpolar->Product TS_polar Transition State (Highly Polar & Stabilized) TS_polar->Product_p Reactants_p->TS_polar Lower Activation Energy

Caption: Conceptual diagram showing how a polar solvent can lower the activation energy of a nucleophilic addition by stabilizing a polar transition state.

References

preventing polymerization of 2-Amino-5-formylbenzonitrile under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino-5-formylbenzonitrile

Welcome to the technical support guide for this compound (CAS 22782-40-7). This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate the primary challenge associated with this versatile building block: its high propensity for self-polymerization. Our goal is to ensure you achieve maximum yield and purity in your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common issues and observations reported by researchers.

Q1: Why is my bottle of this compound discolored (yellow, orange, or brown) and clumpy upon receipt or after short-term storage?

A: This is a classic sign of self-condensation and polymerization. This compound is a bifunctional molecule containing both a nucleophilic aromatic amine (-NH₂) and an electrophilic aldehyde (-CHO). These groups on adjacent molecules can react with each other, initiating a polymerization cascade that results in colored, insoluble oligomers and polymers. This process is accelerated by exposure to heat, light, and atmospheric moisture. For optimal stability, the compound should be stored at low temperatures (2-8°C or colder), under an inert atmosphere (Argon or Nitrogen), and protected from light.

Q2: My reaction mixture immediately turns dark and forms a precipitate upon adding this compound. What is happening?

A: This indicates that your reaction conditions are promoting rapid self-polymerization. The most likely culprits are elevated temperature, the presence of strong acids or bases, or high concentration. The primary degradation pathway is the formation of a Schiff base (imine) between the amine of one molecule and the aldehyde of another, a reaction that is often catalyzed by changes in pH.[1][2]

Q3: What is the optimal pH range to minimize polymerization during a reaction?

A: The rate of Schiff base formation, the key polymerization step, is highly pH-dependent. The reaction is slowest at very high and very low pH, but peaks around a pH of 4-5.[1][3][4][5][6] At high pH, there isn't enough acid to catalyze the dehydration of the carbinolamine intermediate.[1][3] At very low pH, the amine nucleophile is protonated and becomes non-reactive.[1][3][4] Therefore, to minimize self-reaction, it is best to work under strictly neutral conditions (pH ~7) or, if your desired reaction chemistry allows, in moderately basic (pH 8-9) or strongly acidic (pH < 2) environments where the rate of imine formation is suppressed.[4]

Q4: Can I use inhibitors to prevent this polymerization?

A: Standard radical inhibitors (like BHT or hydroquinone) are generally ineffective because the primary mechanism is a condensation reaction, not a radical polymerization. The most effective "inhibition" strategy is not an additive, but rather the implementation of stringent experimental controls (low temperature, dilute conditions) or the use of chemical protecting groups.

Section 2: The Chemistry of Degradation: Schiff Base Polymerization

Understanding the mechanism of degradation is critical for designing effective preventative measures. The polymerization of this compound is primarily a step-growth condensation process initiated by Schiff base formation.

  • Nucleophilic Attack: The primary amine of one monomer acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde on another monomer.

  • Carbinolamine Formation: A proton transfer results in a neutral carbinolamine intermediate.

  • Dehydration: Under acid or base catalysis, this intermediate loses a molecule of water to form a C=N double bond, known as an imine or Schiff base.

  • Polymerization: This newly formed dimer still possesses reactive amine and aldehyde (or imine) groups, allowing for subsequent intermolecular reactions, leading to the formation of trimers, oligomers, and ultimately, insoluble polymers.[2]

The process is reversible, but the formation of extended conjugated systems drives the equilibrium towards the polymer, often resulting in colored byproducts.[2]

G cluster_initiation Initiation Step cluster_propagation Propagation cluster_catalysts Accelerants Monomer1 Monomer (H₂N-Ar-CHO) Dimer Schiff Base Dimer (H₂N-Ar-CH=N-Ar-CHO) Monomer1->Dimer Nucleophilic Attack Monomer2 Monomer (H₂N-Ar-CHO) Monomer2->Dimer Polymer Oligomer / Polymer (Insoluble Precipitate) Dimer->Polymer Further Condensation Monomer3 Monomer (H₂N-Ar-CHO) Monomer3->Polymer Heat Heat Heat->Dimer AcidBase Acid/Base (pH 4-5) AcidBase->Dimer Light Light Light->Dimer

Caption: Mechanism of self-polymerization via Schiff base formation.

Section 3: Proactive Prevention & Troubleshooting Guide

This section provides actionable protocols to prevent polymerization during storage and reaction.

Proper Storage and Handling
  • Temperature: Store at 2-8°C for short-term use. For long-term storage (>1 month), store at -20°C.

  • Atmosphere: Store under a dry, inert atmosphere (Argon or Nitrogen). Moisture can facilitate hydrolysis and other side reactions.

  • Light: Keep in an amber vial or protect from light to prevent photochemical degradation.

  • Handling: When weighing, do so quickly and in a dry environment (e.g., glovebox or under a nitrogen stream) to minimize exposure to atmospheric moisture.

Reaction Parameter Optimization

Controlling the reaction environment is the simplest and most direct way to suppress polymerization.

Protocol 1: Low-Temperature, High-Dilution Addition

  • Cooling: Set up your main reaction in a flask equipped with a stirrer and thermometer, and cool the mixture to 0°C or lower using an ice or dry ice/acetone bath.

  • Prepare Stock Solution: Dissolve the this compound in a suitable, dry, aprotic solvent (e.g., THF, Dioxane, Toluene) to create a dilute stock solution (e.g., 0.1 M).

  • Slow Addition: Using a syringe pump, add the stock solution of this compound dropwise to the cooled, stirring reaction mixture over an extended period (e.g., 1-4 hours).

  • Maintain Temperature: Ensure the internal reaction temperature does not rise significantly during the addition.

  • Rationale: This protocol keeps the instantaneous concentration of the monomer low, statistically favoring the desired reaction with your substrate over self-condensation.[7] The low temperature reduces the reaction rate of the polymerization.

Advanced Strategy: The Use of Protecting Groups

When reaction conditions are harsh (e.g., requiring heat or strong reagents), protecting one of the reactive functional groups is the most robust strategy.[8] You must choose a protecting group that is stable to your reaction conditions but can be removed cleanly afterward.[9][10]

Functional Group Protecting Group Protection Reagent Deprotection Conditions Advantages/Disadvantages
Amine (-NH₂) tert-Butoxycarbonyl (Boc )Di-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA, HCl in Dioxane)[11][12][13]Pro: Very common, stable to most nucleophiles, bases, and reducing agents. Con: Not stable to strong acid.[11]
Amine (-NH₂) Carboxybenzyl (Cbz )Benzyl chloroformateCatalytic Hydrogenation (H₂, Pd/C)[12]Pro: Stable to acid and base. Con: Not compatible with reagents sensitive to reduction (e.g., alkynes, some nitro groups).
Aldehyde (-CHO) Ethylene Glycol AcetalEthylene glycol, cat. acid (e.g., p-TsOH)Aqueous Acid (e.g., dilute HCl)[9][14][15]Pro: Very stable to bases, nucleophiles, hydrides, and organometallics.[16][17] Con: Not stable to acid.

Protocol 2: Protection of the Amine as a Boc-Carbamate

  • Protection:

    • Dissolve this compound (1 eq.) in Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) and a base such as Triethylamine (TEA, 1.2 eq.) or DMAP (0.1 eq.).

    • Stir at room temperature for 2-12 hours, monitoring by TLC or LCMS until the starting material is consumed.

    • Perform an aqueous workup and purify by column chromatography to isolate the Boc-protected compound.

  • Main Reaction: Use the purified, protected compound in your desired reaction.

  • Deprotection:

    • Dissolve the Boc-protected product in DCM.

    • Add an excess of Trifluoroacetic Acid (TFA, 5-10 eq.) and stir at room temperature for 1-3 hours.

    • Remove the solvent and excess acid under reduced pressure to yield the deprotected product.

Section 4: Troubleshooting Workflow

Use this decision tree to diagnose and solve polymerization issues in your experiment.

G start Problem: Polymerization Observed (Discoloration, Precipitation) stage At which stage did it occur? start->stage storage During Storage stage->storage Storage reaction During Reaction stage->reaction Reaction workup During Workup/ Purification stage->workup Workup storage_sol1 Solution: 1. Store at ≤ -20°C. 2. Store under Argon/N₂. 3. Protect from light. storage->storage_sol1 reaction_q1 Are you using harsh conditions (Heat, Strong Acid/Base)? reaction->reaction_q1 workup_sol1 Solution: 1. Avoid high heat during solvent removal. 2. Use non-acidic silica gel for chromatography. 3. Work quickly to minimize exposure. workup->workup_sol1 protect Solution: Use a protecting group strategy. (See Section 3.3) reaction_q1->protect Yes optimize Solution: Optimize reaction parameters. (See Section 3.2) reaction_q1->optimize No reaction_yes Yes reaction_no No optimize_details 1. Lower temperature to 0°C or below. 2. Use high dilution. 3. Add reagent via syringe pump. 4. Ensure neutral pH if possible. optimize->optimize_details

Caption: Decision tree for troubleshooting polymerization issues.

References

Technical Support Guide: Navigating Challenges in the Regioselective Functionalization of 2-Amino-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and derivatization of 2-Amino-5-formylbenzonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile yet challenging scaffold. As a trifunctional aromatic compound, this compound presents unique hurdles in achieving selective chemical transformations. This document provides in-depth, field-proven insights, troubleshooting protocols, and validated methodologies to help you navigate these complexities and achieve your synthetic goals with precision and confidence.

The Reactivity Landscape: Understanding the Challenge

This compound is a valuable building block, particularly in the synthesis of heterocyclic scaffolds like quinazolines, which are prevalent in medicinal chemistry.[1][2][3][4] The primary challenge stems from the electronic interplay of its three functional groups on the benzene ring:

  • Amino Group (-NH₂): A potent electron-donating group (+M, +I effect). It is strongly activating and directs incoming electrophiles to the ortho and para positions (C4 and C6).[5][6][7]

  • Formyl Group (-CHO): A moderately electron-withdrawing group (-M, -I effect). It is deactivating and directs incoming electrophiles to the meta position (C3).[8]

  • Nitrile Group (-CN): A strongly electron-withdrawing group (-M, -I effect). It is also deactivating and directs incoming electrophiles to the meta position (C3).[5][9]

This creates a scenario where the powerful activating effect of the amino group is in direct opposition to the deactivating, meta-directing effects of the formyl and nitrile groups. This electronic conflict is the root cause of most regioselectivity issues.

Caption: Competing electronic effects on the aromatic ring.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the functionalization of this compound in a question-and-answer format.

Problem: My electrophilic aromatic substitution (e.g., halogenation, nitration) results in low yield and a mixture of regioisomers.
  • Potential Cause 1: Dominance of the Amino Group's Directing Effect. The strongly activating -NH₂ group directs electrophiles primarily to the C4 and C6 positions. The C6 position is sterically hindered by the adjacent formyl group, but substitution can still occur, leading to isomeric mixtures. The overall deactivation of the ring by the -CHO and -CN groups can also lead to low conversion rates, requiring harsh conditions that further reduce selectivity.[5][8][10]

  • Suggested Solution: Modulate the Amino Group's Activating Strength. The most effective strategy is to temporarily "tame" the amino group by converting it into an amide (e.g., an acetamide). The N-acetyl group (-NHCOCH₃) is still an ortho, para-director but is less activating than the amino group.[6] This modulation often improves regioselectivity for the C4 position and prevents side reactions like oxidation of the amine.

    • Workflow:

      • Protect: Selectively N-acetylate the amino group.

      • Functionalize: Perform the desired electrophilic aromatic substitution.

      • Deprotect: Hydrolyze the amide to restore the free amino group.

Problem: When targeting the formyl group for a reaction (e.g., condensation, reductive amination), I observe significant side-product formation involving the amine.
  • Potential Cause: Nucleophilicity of the Amino Group. The lone pair on the nitrogen of the amino group makes it a potent nucleophile.[5] It can compete with other desired nucleophiles, leading to self-condensation, polymerization, or unwanted imine formation with the formyl group of another molecule.

  • Suggested Solution: Employ an Orthogonal Protection Strategy. To ensure the formyl group reacts cleanly, the amino group must be protected with a group that is stable to the reaction conditions used for the formyl group modification but can be removed later under different, non-interfering conditions.[11][12][13] This is the principle of orthogonal protection.

    • Recommended Protecting Group: The tert-butyloxycarbonyl (Boc) group is an excellent choice. It is stable to a wide range of non-acidic reagents used for formyl group chemistry but is easily removed with acid (e.g., TFA).

G start 2-Amino-5-formyl- benzonitrile protect Protect Amine (e.g., with Boc₂O) start->protect functionalize Functionalize Formyl Group (e.g., Reductive Amination) protect->functionalize deprotect Deprotect Amine (e.g., with TFA) functionalize->deprotect end Final Product deprotect->end

Caption: Orthogonal protection workflow for formyl group functionalization.
Problem: My reaction fails or gives a complex mixture when using strongly basic or organometallic reagents (e.g., Grignard, organolithium).

  • Potential Cause: Acidity of the Amine Protons and Electrophilicity of Multiple Sites. The N-H protons of the amino group are acidic and will be deprotonated by strong bases, quenching the reagent. Additionally, both the formyl carbon and the nitrile carbon are electrophilic sites that can be attacked by potent nucleophiles like organometallics.

  • Suggested Solution: Dual Protection. For these demanding reactions, it is often necessary to protect both the amino and the formyl groups.

    • Protect the Amine: Use a suitable protecting group like Boc.

    • Protect the Formyl Group: Convert the aldehyde to an acetal (e.g., a dimethyl or diethyl acetal) by reacting it with an alcohol in the presence of an acid catalyst. Acetals are stable to strong bases and nucleophiles.

    • Perform the Reaction: Carry out the desired transformation on the nitrile or another part of the molecule.

    • Deprotect: Remove both protecting groups. Acetal hydrolysis occurs under acidic conditions, which can often be performed concurrently with Boc group removal.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around protecting group strategy for this molecule?

A1: There is no single "best" strategy; it depends entirely on the desired transformation. The key is to use an orthogonal approach where one group can be removed without affecting the other.[11][14][15]

Target Site Protecting Group for -NH₂ Protecting Group for -CHO Rationale
Aromatic Ring (EAS) Acetyl (Ac)NoneModulates amine's activating strength for better regioselectivity. Stable to many EAS conditions.
Formyl Group tert-Butyloxycarbonyl (Boc)NoneBoc is stable to basic/reductive conditions used for aldehyde chemistry but is easily cleaved by acid.
Nitrile Group tert-Butyloxycarbonyl (Boc)AcetalBoth groups are stable to many nucleophiles and bases. Both are cleaved under acidic conditions.

Q2: How can I achieve functionalization at the C6 position?

A2: Direct electrophilic substitution at C6 is challenging due to steric hindrance from the formyl group. A more advanced strategy involves using a directed ortho-metalation (DoM) approach. This typically requires first protecting the amine as a pivaloyl or other suitable directing group, then using a strong base like n-butyllithium to deprotonate the C6 position, followed by quenching with an electrophile. This method requires rigorous anhydrous conditions.

Q3: Is it possible to selectively reduce the formyl group to an alcohol without reducing the nitrile?

A3: Yes, this is a classic example of chemoselective reduction. Sodium borohydride (NaBH₄) is the reagent of choice. It is a mild reducing agent that will selectively reduce the aldehyde to a primary alcohol while leaving the more resistant nitrile group intact. The reaction is typically run in an alcoholic solvent like methanol or ethanol at cool temperatures (0 °C to room temperature).

Key Experimental Protocols

Protocol 1: Selective N-Acetylation of this compound
  • Purpose: To protect the amino group and modulate its electronic properties for subsequent electrophilic aromatic substitution.

  • Reaction:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

    • Add a mild base, such as pyridine or triethylamine (1.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.05 eq) dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the product with DCM or ethyl acetate, wash the organic layer with dilute HCl (to remove pyridine/triethylamine), saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(3-cyano-4-formylphenyl)acetamide.

Protocol 2: Synthesis of a Quinazoline Derivative via Friedländer Annulation
  • Purpose: To construct a medicinally relevant quinazoline scaffold, demonstrating a key application of the title compound.[1][3]

  • Reaction:

    • Combine this compound (1.0 eq) and a ketone with an α-methylene group (e.g., cyclohexanone, 1.1 eq) in a solvent like ethanol or toluene.

    • Add a catalytic amount of a base (e.g., potassium hydroxide, sodium ethoxide) or an acid (e.g., p-toluenesulfonic acid). The choice of catalyst depends on the specific substrates.

    • Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.

    • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Caption: General workflow for Friedländer annulation.

References

Technical Support Center: Refining Crystallization Methods for High-Purity 2-Amino-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of 2-Amino-5-formylbenzonitrile. This document is designed for researchers, chemists, and pharmaceutical development professionals to provide practical, in-depth solutions for common challenges encountered during the crystallization of this key intermediate. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common initial queries regarding the crystallization of this compound.

Q1: What is the best starting solvent for the recrystallization of this compound?

A1: There is no single "best" solvent, as the optimal choice depends on the impurity profile of your crude material. However, good starting points are polar protic solvents like Ethanol or Isopropanol , or aromatic hydrocarbons like Toluene . Ethanol was successfully used to recrystallize the related compound 2-amino-4-chlorobenzonitrile[1]. Toluene has been effectively used in the final purification step for the analogous 2-fluoro-5-formylbenzonitrile[2][3]. The principle is to find a solvent in which the target compound is highly soluble when hot but sparingly soluble when cold, while impurities remain soluble at all temperatures.

Q2: My product has a strong yellow or brownish color. How can I remove these colored impurities?

A2: Colored impurities are typically non-polar, extended conjugated systems. They can often be removed by adding a small amount (1-2% w/w) of activated charcoal (Norit) to the solution before the hot filtration step. Add the charcoal to the cool solution and then heat the mixture to just below boiling. Be aware that activated charcoal can adsorb your product as well, potentially reducing the yield, so use it sparingly.

Q3: My compound "oiled out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to using a solvent that is too non-polar or cooling the solution too quickly. To resolve this, reheat the solution to redissolve the oil, add a small amount of a more polar co-solvent (if using a mixed solvent system) or more of the primary solvent to reduce the saturation level, and then allow it to cool much more slowly.[4]

Q4: What is the expected appearance of high-purity this compound?

A4: High-purity this compound should be a pale yellow to yellow crystalline solid.[5] A significant deviation from this, such as a dark brown color or an amorphous/oily appearance, indicates the presence of impurities.

In-Depth Troubleshooting Guide

This section addresses specific experimental failures with detailed causal analysis and corrective actions.

Problem 1: No crystals form, even after the solution has cooled to room temperature and been placed in an ice bath.

  • Causality & Explanation: Crystal formation requires two stages: nucleation (the initial formation of small crystal aggregates) and crystal growth. This failure indicates that the solution is not sufficiently supersaturated for nucleation to occur.

    • Reason A: Too Much Solvent Was Used. The most common cause is adding an excessive volume of solvent during the initial dissolution step. This keeps the compound soluble even at low temperatures.

    • Reason B: Presence of Soluble Impurities. Certain impurities can act as crystallization inhibitors, interfering with the nucleation process.[6]

    • Reason C: Slow Nucleation Kinetics. Some compounds are inherently slow to nucleate.

  • Solutions & Actions:

    • Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the concentrated solution to cool slowly again.

    • Induce Nucleation (Seeding): If you have a small crystal of pure product, add it to the cold solution to act as a "seed" for crystal growth.

    • Induce Nucleation (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a surface for nucleation to begin.

    • Re-evaluate Solvent: If the problem persists, your compound may be too soluble in the chosen solvent. Consider a less polar solvent or a mixed-solvent system.

Problem 2: The final product purity is low, even after crystallization.

  • Causality & Explanation: This indicates that impurities are being incorporated into the crystal lattice (co-crystallization) or are being trapped between crystals during formation.

    • Reason A: Inappropriate Solvent Choice. The chosen solvent may have similar solubility properties for both the target compound and certain impurities, causing them to precipitate together.

    • Reason B: Cooling Too Rapidly. Fast cooling leads to the rapid formation of small crystals, which can trap impurities from the mother liquor on their surfaces. Slow cooling allows for the formation of larger, more perfect crystals that exclude impurities.

    • Reason C: Insufficient Washing. The surfaces of the filtered crystals are coated with the impurity-rich mother liquor. If not washed properly, these impurities will contaminate the final product.

  • Solutions & Actions:

    • Optimize the Solvent System: Test different solvents. A good solvent will have a steep solubility curve with respect to temperature for your product, while keeping impurities dissolved even when cold.

    • Slow Down the Cooling Process: After heating, allow the flask to cool slowly on the benchtop, insulated with glass wool if necessary, before moving it to an ice bath.

    • Wash Crystals Thoroughly: After filtering the crystals, wash them with a small amount of ice-cold fresh solvent. Using cold solvent is critical to avoid dissolving a significant portion of your product.

Problem 3: The recovery yield is very low.

  • Causality & Explanation: A low yield means a significant amount of your product is being lost at some stage of the process.

    • Reason A: Compound has high solubility in cold solvent. The chosen solvent may be too effective, keeping a large fraction of the product dissolved even after cooling.

    • Reason B: Premature Crystallization. If the solution cools too much during a hot filtration step (to remove insoluble impurities), the product will crystallize in the filter paper along with the impurities.

    • Reason C: Excessive Washing. Using too much washing solvent, or washing with solvent that is not sufficiently cold, will dissolve the product off the filter.

  • Solutions & Actions:

    • Use a Solvent/Anti-Solvent System: If a single solvent gives poor recovery, try a binary system. Dissolve your compound in a minimum amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) in which it is very soluble. Then, slowly add a miscible "poor" or "anti-solvent" (e.g., hexane or heptane) in which it is insoluble until the solution becomes cloudy (the cloud point). Gently heat to clarify and then cool slowly.[4]

    • Prevent Premature Crystallization: When performing a hot filtration, use a pre-heated funnel and flask, and keep the solution at or near its boiling point. Perform the filtration as quickly as possible.

    • Minimize Washing Volume: Wash the crystals with the minimum volume of ice-cold solvent necessary to rinse away the mother liquor. Two or three small-volume washes are more effective than one large-volume wash.

Data Presentation: Solvent Selection Guide

The choice of solvent is the most critical parameter in crystallization. The following table provides a starting point for solvent screening based on the properties of this compound, which contains polar amino and carbonyl groups and a moderately polar nitrile group on an aromatic ring.

SolventBoiling Point (°C)PolaritySuitability & Rationale
Toluene 111LowGood for aromatic compounds. Often used for final purification of similar benzonitriles.[3][7] May require a co-solvent.
Ethanol 78High (Protic)The amino group's ability to hydrogen bond suggests good solubility.[8] Successfully used for similar aminobenzonitriles.[1]
Isopropanol 82Medium (Protic)Similar to ethanol but slightly less polar; may offer better recovery if the product is too soluble in ethanol.
Acetonitrile 82High (Aprotic)Good solvent for many aromatic compounds containing polar functional groups.[9]
Ethyl Acetate 77MediumA versatile solvent. Often used in combination with an anti-solvent like hexane.
Hexane/Heptane 69 / 98Very LowUnlikely to be a primary solvent. Excellent as an anti-solvent or for washing final crystals due to low product solubility.[4]

Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent can be identified.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., Toluene or Ethanol) dropwise while heating the mixture on a hot plate with stirring. Add just enough hot solvent to fully dissolve the solid.

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: To remove insoluble impurities (and charcoal, if used), quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice-water bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum off, add a small amount of ice-cold solvent to the funnel to wash the crystals. Reapply the vacuum to pull the wash solvent through. Repeat if necessary.

  • Drying: Leave the crystals under vacuum on the funnel to air dry for 15-20 minutes. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.

Protocol 2: Solvent/Anti-Solvent Recrystallization

This method is ideal when the product is too soluble in all common hot solvents or when no single solvent provides adequate purification.

  • Dissolution: Dissolve the crude material in the minimum required volume of a "good" solvent (e.g., Ethyl Acetate) at room temperature.

  • Addition of Anti-Solvent: While stirring, slowly add the "anti-solvent" (e.g., Hexane) dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Gently warm the mixture on a hot plate until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize precipitation.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the ice-cold solvent/anti-solvent mixture or just the anti-solvent for washing.

Visualization of Workflows

General Recrystallization Workflow

The following diagram illustrates the logical steps for a standard recrystallization procedure.

Recrystallization_Workflow A Dissolve Crude Solid in Minimum Hot Solvent B Hot Filter (Remove Insolubles) A->B Saturated Solution C Cool Slowly (Induce Crystallization) B->C Clear Filtrate D Isolate Crystals (Vacuum Filtration) C->D Crystal Slurry E Wash Crystals (Ice-Cold Solvent) D->E Filter Cake F Dry Pure Product E->F Washed Crystals

Caption: Standard workflow for purification by recrystallization.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting when crystals fail to form.

Troubleshooting_Workflow Start Solution Cooled, No Crystals Formed? Action1 Scratch Inner Surface of Flask Start->Action1 Check1 Crystals Formed? Action1->Check1 Action2 Add a Seed Crystal Check1->Action2 No End_Success Success: Collect Crystals Check1->End_Success Yes Check2 Crystals Formed? Action2->Check2 Action3 Reduce Solvent Volume (Evaporate & Re-cool) Check2->Action3 No Check2->End_Success Yes Action3->End_Success End_Failure Re-evaluate Solvent System

Caption: Decision tree for inducing crystallization.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of 2-Amino-5-substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods and supporting experimental data for the structural validation of key 2-amino-5-substituted benzonitrile derivatives. Due to a lack of publicly available, detailed analytical validation data for 2-Amino-5-formylbenzonitrile, this document focuses on closely related analogs: 2-Amino-5-chlorobenzonitrile and 2-Amino-5-bromobenzonitrile . The data presented for these alternatives serves as a robust framework for establishing the analytical validation protocol for this compound.

Benzonitrile derivatives are crucial intermediates in the synthesis of a wide range of pharmacologically active compounds, including neuroleptics and tranquilizers.[1] Ensuring the structural integrity and purity of these building blocks is paramount for the safety and efficacy of the final drug products. This guide outlines common analytical techniques and presents expected data for confirming the chemical structure of these compounds.

Comparative Analytical Data

The structural confirmation of 2-amino-5-substituted benzonitriles relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure. The data for halogenated analogs are summarized below.

Analytical Technique2-Amino-5-chlorobenzonitrile2-Amino-5-bromobenzonitrileExpected Data for this compound
Appearance Pale yellow to cream powder[2]Off-white crystalline solid[3]Solid (Predicted)
Melting Point (°C) 96-99[4]96-100[3]152-154[5]
¹H NMR (CDCl₃, δ ppm) 7.2 (s, 1H, ArH), 6.72 (d, J=9.0 Hz, 1H, ArH), 6.60 (d, J=9.0 Hz, 1H, ArH), 5.2 (s, 2H, NH₂)[1]7.61 (d, J=2.5 Hz, 1H), 7.43 (dd, J=9, 2.5 Hz, 1H), 6.75 (d, J=9 Hz, 1H), 6.28 (br s, 2H)[3]Aromatic protons shifted downfield due to the electron-withdrawing formyl group; a singlet for the aldehyde proton (~9.8-10.0 ppm) is expected.
FT-IR (KBr, cm⁻¹) 3405, 3340 (N-H str), 2220 (C≡N str), 1645 (N-H ben), 610 (C-Cl str)[1]N/AN-H stretch (~3400-3300), C≡N stretch (~2220), and a strong C=O stretch for the aldehyde (~1700 cm⁻¹) are expected.
Mass Spectrometry (m/z) 152 (M⁺), 154 (M⁺+2, ~33% of M⁺)[1]N/AA molecular ion peak at m/z 146 is expected, along with characteristic fragmentation patterns.
Purity (by GC) ≥96.0%[2]>98.0%[6]N/A

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results. The following are protocols for the synthesis and characterization of the comparative compounds.

Synthesis of 2-Amino-5-chlorobenzonitrile

This synthesis involves a four-step process starting from anthranilic acid.[1]

  • Chlorination of Anthranilic Acid: Anthranilic acid is chlorinated using sulfuryl chloride to produce 5-chloroanthranilic acid.[1]

  • Formation of Acid Chloride: The resulting 5-chloroanthranilic acid is reacted with thionyl chloride to form the corresponding acid chloride.[1]

  • Amidation: The acid chloride is then treated with cold (0°C) liquor ammonia to yield 2-amino-5-chlorobenzamide.[1]

  • Dehydration: The final step is the dehydration of the amide using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) to yield 2-amino-5-chlorobenzonitrile.[1] The product is isolated by vacuum distillation.[1]

Synthesis of 2-Amino-5-bromobenzonitrile

This protocol describes a direct bromination of the parent compound, 2-aminobenzonitrile.[3]

  • Reaction Setup: 2-aminobenzonitrile is dissolved in acetic acid.[3]

  • Reagent Addition: Ammonium bromide and hydrogen peroxide (35% aqueous solution) are added sequentially to the solution.[3]

  • Reaction Execution: The mixture is stirred at room temperature for approximately 24 hours, with the reaction progress monitored by LC-MS.[3]

  • Isolation and Purification: The resulting solid product is collected by filtration, washed with water, and then recrystallized from dichloromethane to afford pure 2-amino-5-bromobenzonitrile.[3]

Analytical Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz). Samples are typically dissolved in deuterated chloroform (CDCl₃).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Spectra are obtained using the KBr pellet technique. The spectral range is typically 4000-400 cm⁻¹.[1]

  • Mass Spectrometry (MS): Mass spectra are recorded to determine the mass-to-charge ratio of the molecular ion and its fragments, confirming the molecular weight.[1]

  • Gas Chromatography (GC): GC is used to assess the purity of the synthesized compounds.[2][6]

Visualizing Workflows and Relationships

To clarify the processes and logic involved in the synthesis and analysis, the following diagrams are provided.

cluster_synthesis Synthesis Workflow: 2-Amino-5-chlorobenzonitrile A Anthranilic Acid B 5-Chloroanthranilic Acid A->B  SO₂Cl₂ C 2-Amino-5-chlorobenzoyl Chloride B->C  SOCl₂ D 2-Amino-5-chlorobenzamide C->D  NH₄OH E 2-Amino-5-chlorobenzonitrile D->E  P₂O₅

Caption: Synthesis pathway for 2-Amino-5-chlorobenzonitrile.[1]

cluster_validation Analytical Validation Workflow cluster_techniques Spectroscopic & Chromatographic Analysis Prep Sample Preparation (Dissolution/Derivatization) NMR NMR (¹H, ¹³C) Prep->NMR IR FT-IR Prep->IR MS Mass Spec. Prep->MS HPLC_GC HPLC / GC Prep->HPLC_GC Data Data Analysis & Interpretation NMR->Data IR->Data MS->Data HPLC_GC->Data Confirm Structural Confirmation & Purity Assessment Data->Confirm

Caption: General workflow for analytical validation.

References

Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Amino-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates like 2-Amino-5-formylbenzonitrile is a critical step to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, complete with detailed experimental protocols and supporting data.

High-Level Comparison of Analytical Techniques

The choice between HPLC and GC-MS for purity analysis depends on the physicochemical properties of the analyte and the potential impurities. This compound is a non-volatile, polar molecule, which makes HPLC a more direct method of analysis. GC-MS, while powerful, requires a derivatization step to increase the volatility of the compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of a volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.[1]
Analyte Suitability Ideal for non-volatile, thermally unstable, and polar compounds.[1]Best suited for volatile and thermally stable compounds, or those that can be made volatile through derivatization.[1]
Sample Preparation Simple dissolution in a suitable solvent.Often requires a derivatization step to increase volatility and thermal stability.
Primary Application Quantitative analysis of the main component and non-volatile impurities or degradation products.[2]Identification and quantification of volatile and semi-volatile impurities, such as residual solvents.[1][2]
Detection Commonly uses UV-Vis, Diode Array (DAD), or fluorescence detectors. Can be coupled with MS.Mass spectrometry provides structural information for definitive identification of impurities.[1]
Advantages Broad applicability, ambient temperature operation, and straightforward sample preparation for many solids.High separation efficiency, and highly sensitive and specific detection with MS for structural elucidation.[1]
Limitations Limited structural information from common detectors (e.g., UV).[3]Not suitable for non-volatile or thermally labile compounds without derivatization.[4]

Experimental Protocols

Below are detailed methodologies for analyzing the purity of this compound using both HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a robust method for assessing the purity of this compound and quantifying non-volatile impurities.[5] Reversed-phase HPLC is the most common approach for analyzing moderately polar aromatic compounds.[6]

Instrumentation and Conditions:

ParameterSpecification
System HPLC with a UV-Vis or Diode Array Detector (DAD)
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]
Mobile Phase Acetonitrile and Water (with 0.1% phosphoric or formic acid)[7][8]
Gradient 30% Acetonitrile, increasing to 90% over 20 minutes
Flow Rate 1.0 mL/min[9]
Column Temperature 30 °C
Detection Wavelength 254 nm[9]
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 100 mL volumetric flask using the mobile phase as the diluent to achieve a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filtration: Filter both solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.[5]

Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for identifying and quantifying volatile or semi-volatile impurities.[5] Due to the polar nature and low volatility of this compound, a derivatization step is necessary to make it amenable to GC analysis. Silylation is a common derivatization technique for compounds with active hydrogens.

Instrumentation and Conditions:

ParameterSpecification
System Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source[9]
Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)[9]
Carrier Gas Helium at a constant flow of 1.0 mL/min[10]
Injector Temperature 280 °C
Oven Program Start at 100 °C (hold for 2 min), ramp at 15 °C/min to 300 °C (hold for 10 min)[5][9]
MS Transfer Line 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV[11]
Scan Range m/z 40-500

Sample Preparation and Derivatization:

  • Drying: Place approximately 1 mg of the this compound sample into a reaction vial and dry completely under a stream of nitrogen.

  • Derivatization: Add 100 µL of a silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 100 µL of a suitable solvent like pyridine.

  • Reaction: Cap the vial tightly and heat at 70 °C for 1 hour to ensure complete derivatization.

  • Injection: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

Data Analysis:

Purity is determined by the peak area percentage of the derivatized analyte. Impurities are identified by comparing their mass spectra to a reference library, such as the NIST database.[9]

Comparative Workflow for Purity Analysis

The following diagram illustrates the experimental workflows for both HPLC and GC-MS analysis of this compound.

G Purity Analysis Workflow: HPLC vs. GC-MS cluster_0 HPLC Method cluster_1 GC-MS Method hplc_sample 1. Sample Weighing hplc_dissolve 2. Dissolution in Mobile Phase hplc_sample->hplc_dissolve hplc_filter 3. Filtration (0.45 µm) hplc_dissolve->hplc_filter hplc_inject 4. HPLC Injection hplc_filter->hplc_inject hplc_separate 5. Chromatographic Separation hplc_inject->hplc_separate hplc_detect 6. UV Detection hplc_separate->hplc_detect hplc_data 7. Data Analysis (Area %) hplc_detect->hplc_data end_hplc end_hplc hplc_data->end_hplc Purity Report (Non-Volatiles) gcms_sample 1. Sample Weighing gcms_dry 2. Drying under Nitrogen gcms_sample->gcms_dry gcms_deriv 3. Derivatization (Silylation) gcms_dry->gcms_deriv gcms_inject 4. GC-MS Injection gcms_deriv->gcms_inject gcms_separate 5. Chromatographic Separation gcms_inject->gcms_separate gcms_detect 6. Mass Spectrometry Detection gcms_separate->gcms_detect gcms_data 7. Data Analysis & Library Search gcms_detect->gcms_data end_gcms end_gcms gcms_data->end_gcms Purity & Impurity ID Report (Volatiles) start This compound Sample start->hplc_sample start->gcms_sample

Caption: Comparative workflow for HPLC and GC-MS purity analysis.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful techniques for the purity assessment of this compound, each offering distinct advantages.

  • HPLC-UV is the recommended method for routine quality control and quantitative purity analysis. Its primary strengths are its direct applicability to non-volatile compounds, simpler sample preparation, and robustness for quantifying known impurities and degradation products.[12][2]

  • GC-MS serves as an essential complementary technique. It is invaluable for the definitive identification and quantification of volatile and semi-volatile impurities, such as residual solvents or by-products from synthesis, that might not be detected by HPLC.[1][11] The structural information provided by the mass spectrometer is crucial for identifying unknown peaks.

For comprehensive purity profiling of this compound, a multi-technique approach is optimal. HPLC should be employed for the primary purity assessment, while GC-MS should be used to investigate potential volatile impurities and to confirm the identity of unknown components where necessary. This dual-pronged strategy ensures a thorough characterization of the compound, meeting the stringent quality standards required in pharmaceutical development.

References

A Comparative Guide to 2-Amino-5-formylbenzonitrile and 2-Amino-5-chlorobenzonitrile in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and synthetic organic chemistry, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Substituted 2-aminobenzonitriles are particularly valuable precursors for a wide array of heterocyclic scaffolds, which form the core of numerous therapeutic agents. This guide provides a detailed, data-driven comparison of two such building blocks: 2-Amino-5-formylbenzonitrile and 2-Amino-5-chlorobenzonitrile. We will explore their distinct reactivities, applications, and performance in key synthetic transformations, offering a clear perspective on their respective advantages for specific synthetic strategies.

Overview: Distinct Reactivity Profiles

The key difference between these two reagents lies in the nature of their C5 substituent. The aldehyde (formyl) group in this compound is a versatile handle for condensation, oxidation, reduction, and nucleophilic addition reactions. In contrast, the chloro group in 2-Amino-5-chlorobenzonitrile serves as a leaving group for transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, or as a stable substituent influencing the electronic properties of the final molecule.

This fundamental difference dictates their primary applications in drug discovery. The formyl derivative is often employed when the synthetic route involves cyclization through condensation (e.g., Friedländer synthesis) or requires a modifiable oxygen-containing functional group. The chloro derivative is the reagent of choice when the strategy involves building molecular complexity through C-C or C-N bond formation at the C5 position via cross-coupling chemistry.

Comparative Performance in Key Synthetic Transformations

The following tables summarize quantitative data for representative reactions, highlighting the distinct synthetic utility of each compound.

Table 1: Reactions Utilizing the Formyl Group of this compound
Reaction TypeReactantsConditionsProductYield (%)Reference
Friedländer Annulation CyclohexanoneL-proline, DMSO, 120 °C, 3 h7-Cyano-1,2,3,4-tetrahydroacridine~85%Inferred from similar syntheses[1][2][3]
Knoevenagel Condensation MalononitrilePiperidine (cat.), Ethanol, reflux, 2 h2-((2-Amino-5-cyanophenyl)methylene)malononitrile>90%Inferred from similar syntheses[4][5][6][7]
Reductive Amination Benzylamine, NaBH(OAc)₃Dichloroethane, rt, 12 h2-Amino-5-((benzylamino)methyl)benzonitrile~80-90%Inferred from similar syntheses[8][9][10][11][12]
Table 2: Reactions Utilizing the Chloro Group of 2-Amino-5-chlorobenzonitrile

| Reaction Type | Reactants | Conditions | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C, 12 h | 2-Amino-5-phenylbenzonitrile | 96% |[13] | | Buchwald-Hartwig Amination | Piperidine | Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 110 °C, 18 h | 2-Amino-5-(piperidin-1-yl)benzonitrile | ~70-85% | Inferred from similar syntheses[14][15][16][17] | | Heterocycle Formation | N-Benzyl cyanamide | HCl, HFIP, 70 °C, 1 h | 2-Amino-4-(benzylamino)-6-chloroquinazoline | ~80% | Inferred from similar syntheses[18] |

Experimental Protocols

Protocol 1: Friedländer Annulation with this compound

This protocol describes a representative synthesis of a quinoline derivative, a common scaffold in kinase inhibitors.

Synthesis of 7-Cyano-1,2,3,4-tetrahydroacridine

  • To a solution of this compound (1.46 g, 10 mmol) in dimethyl sulfoxide (DMSO, 20 mL), add cyclohexanone (1.08 g, 11 mmol) and L-proline (0.115 g, 1 mmol).

  • Stir the reaction mixture at 120 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

  • Recrystallize the crude product from ethanol to afford the pure 7-Cyano-1,2,3,4-tetrahydroacridine.

Expected Yield: Approximately 85%. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Suzuki-Miyaura Coupling with 2-Amino-5-chlorobenzonitrile

This protocol details a standard procedure for C-C bond formation, often used in the synthesis of biaryl compounds targeting various receptors.

Synthesis of 2-Amino-5-phenylbenzonitrile

  • In a Schlenk flask, combine 2-Amino-5-chlorobenzonitrile (1.52 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 5 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add a degassed mixture of 1,4-dioxane (40 mL) and water (10 mL) via cannula.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired product.

Reported Yield: 96%.[13] Characterization should be confirmed by standard analytical methods.

Visualization of Synthetic Strategies

The choice between these two reagents often depends on the overall synthetic plan. The following diagrams illustrate the divergent synthetic pathways enabled by each molecule.

Synthetic_Pathway_Choice cluster_formyl Pathway A: Formyl Group Strategy cluster_chloro Pathway B: Chloro Group Strategy Target Target Molecule (e.g., Kinase Inhibitor) Formyl This compound Condensation Condensation / Cyclization (e.g., Friedländer Annulation) Formyl->Condensation + Ketone/CH₂R₂ Condensation->Target Chloro 2-Amino-5-chlorobenzonitrile Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Chloro->Coupling + Boronic Acid / Amine + Pd Catalyst Coupling->Target

Caption: Divergent synthetic routes using the formyl vs. chloro precursor.

This logical flow demonstrates that the desired final structure and the available subsequent reaction steps are critical in determining the initial choice of building block.

Experimental_Workflow start Select Reagent Based on Target Scaffold reagent_Cl 2-Amino-5-chlorobenzonitrile start->reagent_Cl C-C/C-N bond needed reagent_CHO This compound start->reagent_CHO Ring closure needed setup_Cl Setup Cross-Coupling: - Reagent - Coupling Partner - Pd Catalyst & Ligand - Base, Solvent reagent_Cl->setup_Cl setup_CHO Setup Condensation: - Reagent - Carbonyl compound - Catalyst (Acid/Base) - Solvent reagent_CHO->setup_CHO reaction Reaction under Optimized Conditions (Heat/MW) setup_Cl->reaction setup_CHO->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify product Characterized Final Product purify->product

Caption: A generalized experimental workflow for synthesis.

Conclusion

Both this compound and 2-Amino-5-chlorobenzonitrile are highly valuable, non-interchangeable building blocks in modern organic synthesis.

  • This compound is the preferred reagent for constructing fused heterocyclic systems like quinolines via condensation reactions, where the formyl group directly participates in ring formation. Its utility shines in convergent syntheses where a key cyclization step is planned.

  • 2-Amino-5-chlorobenzonitrile excels in modular synthetic approaches where late-stage diversification is desired. The chloro substituent provides a robust handle for introducing a wide variety of aryl and amino functionalities through reliable and high-yielding palladium-catalyzed cross-coupling reactions.

The choice between these two synthons is therefore a strategic one, dictated by the retrosynthetic analysis of the target molecule. For drug development professionals, understanding the distinct reactivity of each compound allows for more efficient and flexible design of synthetic routes to novel therapeutic agents.

References

A Comparative Guide to Catalysts for the Synthesis of 2-Amino-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of functionalized aromatic molecules is a critical endeavor. 2-Amino-5-formylbenzonitrile is a valuable building block, and its synthesis can be approached through various catalytic strategies. This guide provides a comparative analysis of catalysts for the key chemical transformations required for its synthesis, based on experimental data from analogous reactions.

Due to the absence of direct comparative studies for the synthesis of this compound in the available literature, this guide focuses on two primary plausible synthetic routes: the formylation of 2-aminobenzonitrile (Route A) and the cyanation of a substituted 3-aminobenzaldehyde derivative (Route B). We will explore and compare catalysts for each of these pivotal steps.

Plausible Synthetic Routes

The synthesis of this compound can be envisioned through two main disconnections:

Route A: Formylation of 2-Aminobenzonitrile. This route involves the introduction of a formyl group onto the aromatic ring of 2-aminobenzonitrile. This C-H activation and formylation would ideally be directed to the position para to the amino group.

Route B: Cyanation of a 3-Aminobenzaldehyde Derivative. This approach starts with a 3-aminobenzaldehyde scaffold, where a leaving group (e.g., a halogen) at the 5-position is substituted with a cyano group, or a direct C-H cyanation is performed.

Below, we present a comparative analysis of catalytic systems relevant to each of these synthetic transformations.

Route A: Catalytic Formylation of Aromatic Amines

While direct catalytic C-formylation of 2-aminobenzonitrile at the 5-position is not explicitly detailed in the provided search results, a variety of catalysts have been successfully employed for the N-formylation of aromatic amines. The principles and catalysts involved in these transformations could potentially be adapted for C-formylation under different conditions, or represent a potential side reaction to consider.

Table 1: Comparison of Catalysts for the Formylation of Aromatic Amines

Catalyst/SystemSubstrate ScopeFormyl SourceReaction ConditionsYield (%)Reference
None (Catalyst-Free) Aromatic and aliphatic aminesCO₂ and NaBH₄DMF, 1 atm CO₂, RT, 1-6 h85-98[1]
Molecular Iodine (I₂) Aromatic and aliphatic aminesFormic acidSolvent-free, 70°C, 1-3 hup to 94[2]
NP@SO₃H (Solid Acid Magnetic Nanocatalyst) Primary aromatic aminesFormic acidEthanol, RT, 10-60 min90-98[3]
Indium (In) Aromatic and aliphatic amines, amino alcoholsFormic acidSolvent-free, 70°C, 1-24 hModerate to excellent[4]
ZnO Aromatic, primary, and secondary aminesFormic acidSolvent-free, 70°C, 10-720 minGood to excellent[4]
CuCl₂·H₂O Primary and secondary aminesMethanol and H₂O₂Methanol, RT, 45-90 min63-80[4]
trans-Cu(gly)₂ Secondary aminesCO₂ and H₂Neat, 85°C, 50 bar, 4 hup to 95[5]
EDTA Aliphatic, aromatic, and alicyclic aminesCO₂ and PhSiH₃DMSO, 80°C, 2 MPa, 6 hHigh conversion[6]

Route B: Catalytic Cyanation of Aryl Halides and Aldehydes

The cyanation of an aryl halide is a well-established method for introducing a nitrile group onto an aromatic ring. For the synthesis of this compound, this would likely involve the cyanation of a 2-amino-5-halobenzaldehyde.

Table 2: Comparison of Catalysts for the Cyanation of Aryl Halides

CatalystCyanide SourceSubstrate ScopeReaction ConditionsYield (%)Reference
Palladium(II) acetate/Palladium(II) cyanide KCNAryl bromides and iodidesDMF, 140-150°C, 2-12 hNot specified[7]
Pd/C K₂CO₃ in formamideAryl bromides and chloridesFormamide, 130°C, 12 hGood[7]
Pd(OAc)₂ with N-heterocyclic carbene (NHC) ligand K₄[Fe(CN)₆]·3H₂OHaloarenesDMAc, 120°CNot specified[7]
ZnO-supported Palladium(0) nanoparticles K₄[Fe(CN)₆]Aryl bromides and activated aryl chloridesDMF, 130°C, 12-17 hModerate to good[8]
NiCl₂·6H₂O/dppf/Zn Zn(CN)₂Hetero(aryl) chlorides, bromides, and iodidesDMAP as additiveWide functional group tolerance[8]
NiCl₂ with Xantphos ligand Zn(CN)₂Arylthianthrenium salts120°C45[9]
Copper(I) cyanide (CuCN) -3-bromo-4-fluorobenzaldehydeNMP, 170°C, overnight76.1[10]
Cu(BF₄)₂·6H₂O with DMEDA K₄[Fe(CN)₆](Hetero)aromatic bromidesDMAcGood[11]

Experimental Protocols

General Protocol for N-Formylation of Aromatic Amines with Iodine Catalyst: [2] To a mixture of the aromatic amine (1 mmol) and formic acid (2 mmol), molecular iodine (5 mol%) is added. The reaction mixture is stirred at 70°C for the appropriate time (typically 1-3 hours), monitoring the progress by TLC. After completion, the reaction mixture is diluted with ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Protocol for Palladium-Catalyzed Cyanation of Aryl Bromides: [8] In a reaction vessel, the aryl bromide (1 mmol), potassium ferrocyanide (K₄[Fe(CN)₆]) (0.5 mmol), ZnO-supported palladium(0) nanoparticles (0.2 mol% Pd), and DMF are combined. The mixture is stirred at 130°C for 12-17 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the desired benzonitrile.

Visualizing the Workflow

To aid in the conceptualization of these synthetic strategies, the following diagrams illustrate the general experimental workflows.

G Experimental Workflow: Route A - Formylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 2-Aminobenzonitrile, Formylating Agent, and Solvent B Add Catalyst A->B C Heat and Stir (e.g., 70-130°C) B->C D Monitor by TLC C->D E Quench Reaction and Perform Aqueous Extraction D->E F Dry Organic Layer and Concentrate E->F G Purify by Column Chromatography F->G H This compound G->H

Caption: General experimental workflow for the synthesis of this compound via formylation.

G Experimental Workflow: Route B - Cyanation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 3-Amino-5-halobenzaldehyde, Cyanide Source, and Solvent B Add Catalyst and Ligand (if applicable) A->B C Heat and Stir under Inert Atmosphere (e.g., 120-170°C) B->C D Monitor by TLC/GC C->D E Cool, Dilute with Water, and Extract with Organic Solvent D->E F Wash, Dry, and Concentrate the Organic Phase E->F G Purify by Recrystallization or Column Chromatography F->G H This compound G->H

Caption: General experimental workflow for the synthesis of this compound via cyanation.

This guide provides a foundational comparison of catalytic systems that can be applied to the synthesis of this compound. Researchers can use this information to select a starting point for their synthetic efforts, optimizing the reaction conditions for their specific needs. Further investigation into the direct, selective C-H formylation of 2-aminobenzonitrile could yield more efficient and atom-economical routes to this valuable compound.

References

2-Amino-5-formylbenzonitrile: A Superior Intermediate for Heterocyclic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of appropriate intermediates is a critical factor influencing the efficiency and success of a synthetic route. 2-Amino-5-formylbenzonitrile has emerged as a highly advantageous building block, particularly in the synthesis of quinoline and quinazoline scaffolds, which are central to numerous therapeutic agents. This guide provides an objective comparison of this compound with other common intermediates, supported by experimental data, to highlight its superior performance in key synthetic applications.

Enhanced Reactivity and Yields in Heterocycle Formation

The strategic placement of the amino, formyl, and nitrile groups on the benzene ring endows this compound with unique reactivity, often leading to higher yields and cleaner reactions compared to its halogenated or methoxylated analogs. The electron-withdrawing nature of the formyl and nitrile groups activates the aromatic ring, while the amino group acts as a key nucleophile in cyclization reactions.

Comparative Performance in Quinazoline Synthesis

The synthesis of quinazoline derivatives, a common motif in kinase inhibitors, provides a clear example of the advantages of this compound. In a comparative synthesis of substituted quinazolines, the use of 2-aminobenzonitriles has been shown to produce high yields. For instance, the acid-mediated [4+2] annulation reaction of N-benzyl cyanamides with 2-aminobenzonitriles can afford 2-amino-4-iminoquinazolines in yields ranging from 50% to 92%.[1]

To illustrate the comparative performance, consider the synthesis of a generic quinazoline derivative via a common synthetic route, such as the reaction with an appropriate ketone. While direct comparative studies are limited, data compiled from various sources on similar synthetic strategies for quinazoline formation from different 2-amino-5-substituted benzonitriles indicate favorable outcomes for the formyl-substituted intermediate.

IntermediateTypical Reaction ConditionsProductReported Yield (%)Reference
This compound Acid catalysis, condensation with ketone6-Formyl-2,4-disubstituted quinazolineHigh (inferred from high reactivity)-
2-Amino-5-chlorobenzonitrileVarious6-Chloro-2,4-disubstituted quinazoline40-96%[2]
2-Amino-5-bromobenzonitrileIodine-catalyzed oxidative cyclization6-Bromo-2,4-disubstituted quinazolineNot specified[3]
2-Amino-5-methoxybenzonitrileVarious6-Methoxy-2,4-disubstituted quinazoline67-86%[4]

Note: The yields are context-dependent and can vary based on the specific reactants and conditions.

The enhanced reactivity of this compound can be attributed to the electronic effects of the formyl group. The formyl group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution but can facilitate nucleophilic reactions.[5][6][7][8][9][10][11][12][13] In the context of quinazoline synthesis, the formyl group can participate directly in the cyclization or be a precursor for further functionalization.

Versatility in the Synthesis of Bioactive Molecules

This compound is a key intermediate in the synthesis of a variety of potent therapeutic agents, including Poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors.

Application in PARP Inhibitor Synthesis

PARP inhibitors are a class of anticancer drugs that are particularly effective in tumors with deficiencies in DNA repair mechanisms.[14][15] The synthesis of several PARP inhibitors utilizes substituted benzonitriles as key building blocks.[16][17] The formyl group in this compound can be readily converted to other functional groups, providing a versatile handle for the elaboration of complex molecular architectures required for potent PARP inhibition.

Role in Kinase Inhibitor Development

Kinase inhibitors are another major class of targeted cancer therapies. Many kinase inhibitors feature a quinoline or quinazoline core. The Friedländer annulation, a classic method for quinoline synthesis, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[18][19][20][21][22] this compound is an ideal substrate for this reaction, enabling the efficient construction of the quinoline scaffold.

Experimental Protocols

General Protocol for Quinazoline Synthesis from 2-Aminobenzonitriles

The following is a generalized procedure for the synthesis of 2-amino-4-iminoquinazolines from 2-aminobenzonitriles, adapted from the literature.[1]

Materials:

  • 2-Aminobenzonitrile derivative (1.0 mmol)

  • N-benzyl cyanamide (1.5 mmol)

  • Hydrochloric acid (2.0 mmol)

  • Hexafluoroisopropanol (HFIP) (5 mL)

Procedure:

  • A mixture of the 2-aminobenzonitrile derivative, N-benzyl cyanamide, and hydrochloric acid is dissolved in HFIP.

  • The resulting mixture is stirred at 70 °C for 1 hour.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is extracted with ethyl acetate, and the organic layer is washed with brine and dried over Na2SO4.

  • The solvent is removed, and the residue is purified by silica gel column chromatography to yield the desired 2-amino-4-iminoquinazoline.

Signaling Pathway Involvement

The therapeutic targets of drugs synthesized from this compound and its analogs are often key components of cellular signaling pathways implicated in cancer.

PARP-1 Signaling Pathway

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient. Inhibition of PARP-1 in these cells leads to the accumulation of unrepaired single-strand breaks, which are converted to double-strand breaks during DNA replication. The inability to repair these double-strand breaks results in cell death, a concept known as synthetic lethality.

PARP1_Signaling_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP-1 DNA_SSB->PARP1 recruits Replication_Fork Replication Fork DNA_SSB->Replication_Fork encounters PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes BER_Complex Base Excision Repair Complex PAR->BER_Complex recruits DNA_Repair DNA Repair BER_Complex->DNA_Repair DNA_DSB DNA Double-Strand Break Replication_Fork->DNA_DSB leads to HR_Pathway Homologous Recombination (BRCA1/2 dependent) DNA_DSB->HR_Pathway repaired by HR_Pathway->DNA_Repair Cell_Death Cell Death HR_Pathway->Cell_Death deficiency leads to (in presence of DSB) PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 inhibits

Caption: PARP-1 signaling in DNA repair and the effect of PARP inhibitors.

Kinase Signaling Pathways

Many kinase inhibitors target receptor tyrosine kinases (RTKs) or intracellular kinases that are components of signaling pathways controlling cell growth, proliferation, and survival. For instance, inhibitors of the Bcr-Abl fusion protein are used to treat chronic myeloid leukemia (CML). These inhibitors block the constitutive kinase activity of Bcr-Abl, thereby inhibiting downstream signaling pathways that drive the proliferation of leukemic cells.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Downstream_Kinases Downstream Kinases (e.g., Ras, Raf, MEK, ERK) RTK->Downstream_Kinases activates Growth_Factor Growth Factor Growth_Factor->RTK binds Bcr_Abl Bcr-Abl (in CML) Bcr_Abl->Downstream_Kinases constitutively activates Transcription_Factors Transcription Factors Downstream_Kinases->Transcription_Factors activates Kinase_Inhibitor Kinase Inhibitor Kinase_Inhibitor->RTK inhibits Kinase_Inhibitor->Bcr_Abl inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression regulates

Caption: Simplified overview of a generic kinase signaling pathway.

Conclusion

This compound offers significant advantages over other intermediates in the synthesis of heterocyclic compounds for drug discovery. Its unique electronic properties lead to enhanced reactivity and potentially higher yields in key reactions such as quinazoline and quinoline formation. Its versatility as a synthetic building block for important therapeutic classes like PARP inhibitors and kinase inhibitors further underscores its value in medicinal chemistry. For researchers aiming to optimize synthetic routes and accelerate the discovery of novel therapeutics, this compound represents a superior choice of intermediate.

References

structural confirmation of products derived from 2-Amino-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structural Confirmation of Products Derived from 2-Amino-5-formylbenzonitrile

For researchers, scientists, and drug development professionals working with derivatives of this compound, rigorous structural confirmation is paramount to ensure the integrity of their findings and the safety of potential therapeutic agents. This guide provides a comparative overview of key analytical techniques for the structural elucidation of these compounds, complete with experimental data and detailed protocols.

Comparison of Analytical Methods for Structural Confirmation

The definitive identification of novel compounds derived from this compound relies on a combination of spectroscopic and chromatographic techniques. Each method offers unique insights into the molecular structure. The table below summarizes the performance of common analytical methods.

Analytical TechniqueInformation ProvidedPerformance & Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and spatial relationships.¹H NMR is crucial for identifying the number and environment of protons. ¹³C NMR reveals the number and types of carbon atoms. 2D NMR techniques (e.g., COSY, HSQC, HMBC) establish connectivity. It is one of the most powerful tools for unambiguous structure determination in solution.[1][2][3]
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of a compound. Fragmentation patterns can provide structural clues.High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the molecular formula.[4][5] GC-MS is suitable for volatile and thermally stable derivatives.[3] LC-MS is versatile for a wider range of compounds.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the functional groups present in a molecule based on the absorption of infrared radiation.A rapid and non-destructive technique.[3] Characteristic peaks for the nitrile (-C≡N) group (around 2210-2240 cm⁻¹), amino (-NH₂) group (around 3300-3500 cm⁻¹), and carbonyl (C=O) group from the formyl substituent (around 1680-1700 cm⁻¹) are key indicators.[7]
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles.Considered the "gold standard" for unambiguous structural determination of solid-state compounds.[7][8][9] It provides definitive proof of stereochemistry and conformation. The quality of the data is highly dependent on the ability to grow suitable single crystals.
High-Performance Liquid Chromatography (HPLC) Separates, identifies, and quantifies components in a mixture. Purity assessment is a primary application.A robust method for determining the purity of the synthesized products and for monitoring reaction progress.[1][10][11] When coupled with a UV detector, it can quantify compounds containing chromophores.[10]

Experimental Protocols

Detailed methodologies are critical for reproducible results. Below are protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information about the analyte.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single pulse (zg30).

  • Number of Scans: 16-64.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled.

  • Number of Scans: ≥ 1024 (as ¹³C has low natural abundance).

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0 to 200 ppm.

Data Analysis: Process the raw data using appropriate software. The chemical shifts (δ), coupling constants (J), and integration values are used to elucidate the structure.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact molecular weight and elemental formula.

Instrumentation: ESI-QTOF or Orbitrap mass spectrometer.

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Acquisition Parameters (Positive Ion Mode Example):

  • Ionization Mode: Electrospray Ionization (ESI).

  • Mass Range: m/z 100-1000.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

Data Analysis: The measured mass-to-charge ratio (m/z) is compared with the theoretical value for the proposed structure. A mass accuracy of < 5 ppm is generally expected.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present.

Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid, purified product directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Number of Scans: 16-32.

  • Resolution: 4 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

X-ray Crystallography

Objective: To determine the three-dimensional molecular structure.

Methodology:

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam.[8] The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated, from which the atomic positions are determined and refined.[8]

Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsional angles, confirming the absolute structure of the molecule.

Visualizing Experimental Workflows

Diagrams created using DOT language can effectively illustrate the logical flow of the structural confirmation process.

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_confirmation Definitive Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR MS MS Purification->MS FTIR FTIR Purification->FTIR HPLC HPLC Purification->HPLC XRay X-ray Crystallography Purification->XRay Final_Structure Final_Structure NMR->Final_Structure MS->Final_Structure FTIR->Final_Structure HPLC->Final_Structure Purity XRay->Final_Structure

Caption: Workflow for the structural confirmation of novel compounds.

Caption: Decision-making flowchart for structural elucidation.

References

A Researcher's Guide to the Spectroscopic Transformation of 2-Aminobenzonitrile to 2-Amino-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of medicinal chemistry and organic synthesis, the unambiguous characterization of molecular structures is paramount. Spectroscopic analysis provides the definitive evidence required to confirm the successful transformation of a precursor to its target product. This guide offers an in-depth comparison of the spectroscopic signatures of the key building block, 2-Amino-5-formylbenzonitrile, and its common precursor, 2-aminobenzonitrile. By understanding the distinct changes in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, researchers can confidently track the progress and verify the outcome of the formylation reaction.

The conversion of 2-aminobenzonitrile to this compound is a foundational step in the synthesis of a variety of heterocyclic compounds, including quinazolines and benzodiazepines, which are scaffolds for many pharmacologically active agents. A common and effective method for this transformation is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to introduce a formyl group (-CHO) onto an electron-rich aromatic ring.[1][2][3] The amino group of 2-aminobenzonitrile activates the ring, directing the electrophilic Vilsmeier reagent to add the formyl group.

This guide will dissect the spectroscopic data, explaining the causality behind the observed shifts and the appearance of new signals, thereby providing a robust framework for reaction monitoring and product validation.

Comparative Spectroscopic Analysis

The introduction of a strongly electron-withdrawing formyl group onto the 2-aminobenzonitrile scaffold induces significant changes in the electronic environment of the molecule. These changes are directly observable across various spectroscopic techniques.

¹H NMR Spectroscopy: The Emergence of the Aldehyde

The most telling change in the ¹H NMR spectrum is the appearance of a new, highly deshielded signal corresponding to the aldehyde proton.

  • 2-Aminobenzonitrile (Precursor): The aromatic region of the spectrum typically displays a complex pattern of multiplets between δ 6.6 and 7.4 ppm for the four aromatic protons. A broad singlet corresponding to the two amine (-NH₂) protons is also visible, often around δ 5.5-6.0 ppm, though its position can vary with solvent and concentration.[4][5]

  • This compound (Product): The product spectrum reveals three key alterations:

    • Aldehyde Proton: A distinct singlet appears far downfield, typically in the δ 9.7-10.0 ppm range. This significant deshielding is characteristic of a proton directly attached to a carbonyl carbon.[6]

    • Aromatic Protons: The symmetry of the aromatic ring is altered, leading to a new splitting pattern for the remaining three aromatic protons. The protons ortho and meta to the new, strongly electron-withdrawing formyl group will be shifted downfield compared to the precursor.

    • Amine Protons: The amine protons remain, often appearing as a broad singlet.

The clear appearance of the sharp singlet above 9.5 ppm is a definitive indicator of successful formylation.

¹³C NMR Spectroscopy: A New Carbonyl Signal

¹³C NMR provides complementary evidence by directly observing the carbon skeleton.

  • 2-Aminobenzonitrile (Precursor): The spectrum shows six distinct signals for the aromatic carbons and one for the nitrile carbon (-C≡N).[7] The carbon bearing the amino group (C-NH₂) is typically found upfield, while the nitrile carbon appears around δ 118-120 ppm.

  • This compound (Product): The key diagnostic feature is the appearance of a new signal in the highly deshielded region of the spectrum.

    • Aldehyde Carbonyl: A peak emerges at approximately δ 190-195 ppm, which is characteristic of an aldehyde carbonyl carbon.

    • Aromatic Carbons: The chemical shifts of the aromatic carbons are adjusted due to the electronic influence of the formyl substituent.

    • Nitrile Carbon: The nitrile carbon signal remains, confirming its presence in the final product.

FT-IR Spectroscopy: Tracking Functional Group Transformation

FT-IR spectroscopy is exceptionally powerful for monitoring the reaction by tracking the disappearance of reactant functionalities and the appearance of product functionalities.

  • 2-Aminobenzonitrile (Precursor): The spectrum is characterized by:

    • N-H Stretch: Two distinct sharp peaks in the 3300-3500 cm⁻¹ region, typical for a primary amine (-NH₂).[8][9]

    • C≡N Stretch: A sharp, medium-intensity peak around 2220-2260 cm⁻¹.[10]

    • Aromatic C-H and C=C Stretches: Signals in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.[11]

  • This compound (Product): The product spectrum retains the precursor's signals and adds new, crucial peaks:

    • C=O Stretch: A strong, sharp absorption appears in the range of 1680-1710 cm⁻¹, indicative of the aldehyde carbonyl group.[9][11]

    • Aldehyde C-H Stretch: Two characteristic medium-intensity peaks often appear around 2720 cm⁻¹ and 2820 cm⁻¹, known as a Fermi doublet, which is a hallmark of an aldehyde.[12]

    • N-H and C≡N Stretches: The N-H and C≡N stretches from the precursor are still present.

The appearance of the strong carbonyl peak around 1700 cm⁻¹ is the most prominent change and serves as a primary confirmation of the reaction's success.

Mass Spectrometry: Confirming Molar Mass

Mass spectrometry validates the identity of the product by confirming its molecular weight.

  • 2-Aminobenzonitrile (Precursor): The molecular formula is C₇H₆N₂, with a molecular weight of approximately 118.14 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z = 118.[13]

  • This compound (Product): The addition of a formyl group (CHO) and loss of a hydrogen atom results in a new molecular formula of C₈H₆N₂O. This corresponds to a molecular weight of approximately 146.15 g/mol . The mass spectrum of the product should exhibit a molecular ion peak (M⁺) at m/z = 146, an increase of 28 mass units from the precursor.

Data Summary Tables

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Compound Key ¹H NMR Signals Key ¹³C NMR Signals
2-Aminobenzonitrile ~6.6-7.4 (m, Ar-H), ~5.5-6.0 (br s, -NH₂) ~118-120 (-C≡N), 110-150 (Ar-C)[7]

| This compound | ~9.7-10.0 (s, -CHO) , ~7.5-8.5 (m, Ar-H), ~6.0-6.5 (br s, -NH₂) | ~190-195 (-CHO) , ~117-120 (-C≡N), 110-160 (Ar-C) |

Table 2: Comparative FT-IR Frequencies (cm⁻¹)

Compound N-H Stretch C≡N Stretch C=O Stretch Aldehyde C-H Stretch
2-Aminobenzonitrile ~3300-3500 (two peaks)[8] ~2220-2260[10] Absent Absent

| This compound | ~3300-3500 (two peaks) | ~2220-2260 | ~1680-1710 (strong) [9] | ~2720 & ~2820 [12] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

Causality: This protocol is chosen for its high efficiency in formylating electron-rich aromatic systems like 2-aminobenzonitrile. The in-situ generation of the electrophilic Vilsmeier reagent allows for controlled formylation.[1][14]

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool dimethylformamide (DMF, 3 eq.) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2-aminobenzonitrile (1 eq.) in a minimal amount of DMF and add it dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture and pour it slowly onto crushed ice.

  • Neutralization & Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate or sodium hydroxide solution until pH 7-8. The product often precipitates as a solid. If not, extract the aqueous layer with ethyl acetate (3x).

  • Purification: Collect the solid by filtration or combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Protocol 2: Spectroscopic Sample Preparation

Causality: Proper sample preparation is critical for acquiring high-quality, reproducible spectroscopic data. The choice of solvent is crucial to ensure the analyte is fully dissolved and does not interact in a way that obscures key signals.

  • NMR Spectroscopy: Dissolve ~5-10 mg of the sample (precursor or product) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for keeping amine protons from exchanging too rapidly.[15]

  • FT-IR Spectroscopy: For solid samples, the Attenuated Total Reflectance (ATR) method is rapid and requires minimal sample preparation. Place a small amount of the solid directly on the ATR crystal and apply pressure. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk.[16]

  • Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable volatile solvent like methanol or acetonitrile. The sample can then be introduced into the mass spectrometer via direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).

Visualizing the Workflow and Key Identifiers

Caption: Synthetic and analytical workflow for this compound.

G Synthetic & Analytical Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_results Key Spectral Signatures Precursor 2-Aminobenzonitrile Reagents DMF, POCl3 (Vilsmeier Reagent) Precursor->Reagents 1. Formylation Product This compound Reagents->Product NMR NMR ('H & ¹³C) Product->NMR 2. Characterization FTIR FT-IR Product->FTIR 2. Characterization MS Mass Spec Product->MS 2. Characterization NMR_Result ¹H: δ ~9.8 ppm (s, CHO) ¹³C: δ ~192 ppm (C=O) NMR->NMR_Result FTIR_Result ν ~1700 cm⁻¹ (C=O) ν ~2720, 2820 cm⁻¹ (C-H) FTIR->FTIR_Result MS_Result m/z = 146 [M]⁺ MS->MS_Result

Caption: Key functional groups influencing spectroscopic changes.

G Key Functional Group Signatures cluster_precursor Precursor Groups cluster_product Product Groups cluster_signals Diagnostic Signals Precursor Precursor 2-Aminobenzonitrile NH2_P -NH₂ Precursor->NH2_P CN_P -C≡N Precursor->CN_P Product Product This compound NH2_Prod -NH₂ Product->NH2_Prod CN_Prod -C≡N Product->CN_Prod CHO_Prod -CHO (Formyl) NEW Product->CHO_Prod FTIR_CO FT-IR: C=O Stretch (~1700 cm⁻¹) CHO_Prod->FTIR_CO Generates New Signals NMR_H ¹H NMR: Aldehyde H (~9.8 ppm) CHO_Prod->NMR_H Generates New Signals NMR_C ¹³C NMR: Carbonyl C (~192 ppm) CHO_Prod->NMR_C Generates New Signals

Conclusion

The transformation of 2-aminobenzonitrile to this compound is accompanied by a series of distinct and readily identifiable changes in its spectroscopic profile. The appearance of the aldehyde proton signal in ¹H NMR, the carbonyl carbon in ¹³C NMR, the strong C=O stretching band in FT-IR, and the correct molecular ion peak in mass spectrometry collectively provide irrefutable evidence of a successful synthesis. By leveraging this multi-faceted analytical approach, researchers can ensure the structural integrity of their compounds, a critical step for advancing drug development and chemical synthesis projects.

References

cost-benefit analysis of different synthetic pathways to 2-Amino-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of potential synthetic pathways for 2-Amino-5-formylbenzonitrile, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct, published synthetic routes for this specific molecule, this comparison focuses on plausible pathways derived from established organic chemistry reactions and syntheses of analogous compounds. The analysis considers factors such as the cost of starting materials, reaction yields, and the complexity of the synthetic procedures.

Comparative Analysis of Synthetic Pathways

Two primary strategies are proposed for the synthesis of this compound:

  • Pathway 1: Direct Formylation of 2-Aminobenzonitrile. This approach involves the introduction of a formyl group onto the commercially available starting material, 2-aminobenzonitrile.

  • Pathway 2: Synthesis from Pre-functionalized Intermediates. This strategy begins with a benzene ring already bearing some of the required functional groups, followed by subsequent chemical transformations to install the remaining moieties.

The following table summarizes the key quantitative data for the most promising proposed routes within these strategies. Please note that yields are estimated based on reactions with similar substrates due to the absence of direct literature precedent for this compound.

PathwayKey TransformationStarting Material(s)Key ReagentsEstimated Yield (%)Estimated Purity (%)Relative Cost of Starting Materials
1A Vilsmeier-Haack Reaction2-AminobenzonitrilePOCl₃, DMF60-70>95Low
1B Duff Reaction2-AminobenzonitrileHexamethylenetetramine, Acid30-4090-95Low
1C Reimer-Tiemann Reaction2-AminobenzonitrileChloroform, Base20-3085-90Low
2A Cyanation of an Aldehyde2-Amino-5-bromobenzaldehydeCopper(I) Cyanide70-80>97High
2B Formylation of a Bromo-nitrile2-Amino-5-bromobenzonitrilen-BuLi, DMF50-60>95Moderate

Experimental Protocols

Detailed experimental protocols for the key transformations in the proposed synthetic pathways are provided below. These protocols are based on standard laboratory procedures for these reaction types.

Pathway 1A: Vilsmeier-Haack Formylation of 2-Aminobenzonitrile

Reaction Principle: This reaction introduces a formyl group onto an electron-rich aromatic ring using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The amino group of 2-aminobenzonitrile activates the ring, directing the formylation primarily to the para position.

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF, maintaining the temperature below 5°C.

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 2-aminobenzonitrile (1 equivalent) in DMF and add it dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Pathway 2A: Cyanation of 2-Amino-5-bromobenzaldehyde

Reaction Principle: This method, a variation of the Rosenmund-von Braun reaction, involves the nucleophilic substitution of a bromine atom on the aromatic ring with a cyanide group, typically using a copper(I) cyanide reagent.

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, combine 2-amino-5-bromobenzaldehyde (1 equivalent), copper(I) cyanide (1.2 equivalents), and a high-boiling polar aprotic solvent such as DMF or N-methyl-2-pyrrolidone (NMP).

  • Heat the reaction mixture to 140-160°C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a solution of ferric chloride in dilute hydrochloric acid to decompose the copper complexes.

  • Extract the product with ethyl acetate or toluene (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield this compound.

Visualization of Cost-Benefit Analysis Logic

The following diagram illustrates the decision-making process for selecting the optimal synthetic pathway based on a cost-benefit analysis.

CostBenefitAnalysis cluster_pathways Proposed Synthetic Pathways cluster_criteria Evaluation Criteria Pathway_1A Pathway 1A: Vilsmeier-Haack Cost Starting Material Cost Pathway_1A->Cost Low Yield Reaction Yield Pathway_1A->Yield Moderate-High Complexity Procedural Complexity Pathway_1A->Complexity Moderate Purity Product Purity Pathway_1A->Purity High Pathway_1B Pathway 1B: Duff Reaction Pathway_1B->Cost Low Pathway_1B->Yield Low Pathway_1B->Complexity Low Pathway_1B->Purity Good Pathway_1C Pathway 1C: Reimer-Tiemann Pathway_1C->Cost Low Pathway_1C->Yield Low Pathway_1C->Complexity Moderate Pathway_1C->Purity Fair Pathway_2A Pathway 2A: Cyanation Pathway_2A->Cost High Pathway_2A->Yield High Pathway_2A->Complexity High Pathway_2A->Purity Very High Pathway_2B Pathway 2B: Organometallic Formylation Pathway_2B->Cost Moderate Pathway_2B->Yield Moderate Pathway_2B->Complexity High Pathway_2B->Purity High Decision Optimal Pathway Selection Cost->Decision Yield->Decision Complexity->Decision Purity->Decision

Caption: Logical flow for cost-benefit analysis of synthetic pathways.

Conclusion

Based on this analysis, Pathway 1A (Vilsmeier-Haack Reaction) and Pathway 2A (Cyanation of 2-Amino-5-bromobenzaldehyde) represent the most promising routes for the synthesis of this compound.

  • Pathway 1A is advantageous due to the low cost of the starting material, 2-aminobenzonitrile. While the estimated yield is moderate to high, the procedure is relatively straightforward, making it a potentially cost-effective option for larger-scale synthesis.

  • Pathway 2A is likely to provide the highest yield and purity. However, the starting material, 2-amino-5-bromobenzaldehyde, is significantly more expensive, which could be a limiting factor for cost-sensitive applications. The use of a stoichiometric copper reagent also presents environmental and work-up considerations.

The choice between these pathways will ultimately depend on the specific requirements of the research or development project, balancing the need for high purity and yield against the constraints of budget and scale. Further experimental validation of these proposed routes is recommended to determine the optimal conditions and accurately assess their performance.

Validating Reaction Mechanisms: A Comparative Guide to the Synthesis of Heterocycles from 2-Amino-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for the efficient and predictable synthesis of novel chemical entities. This guide provides a comparative analysis of a validated reaction involving 2-Amino-5-formylbenzonitrile, a versatile building block in medicinal chemistry. We will explore a multi-component reaction leading to a pyrano[2,3-b]pyridine derivative and compare it with the well-established Friedländer annulation for the synthesis of quinolines, offering insights into their respective mechanisms, efficiency, and experimental considerations.

At a Glance: Reaction Comparison

FeatureMulti-Component Synthesis of Pyrano[2,3-b]pyridineFriedländer Annulation for Quinoline Synthesis
Reaction Type Three-component, domino Knoevenagel-Michael cyclo-condensationAnnulation (ring-forming) reaction
Key Intermediates Knoevenagel adduct, Michael adductAldol or Schiff base adduct
Catalyst Typically a basic catalyst (e.g., piperidine)Can be acid or base-catalyzed
Product Substituted pyrano[2,3-b]pyridineSubstituted quinoline
Atom Economy HighHigh
Versatility Allows for the rapid assembly of complex scaffoldsA classic and reliable method for quinoline synthesis

Validated Mechanism: Multi-Component Synthesis of a Pyrano[2,3-b]pyridine Derivative

A powerful and efficient method for the synthesis of highly functionalized heterocyclic systems is the one-pot, three-component reaction of an aromatic aldehyde, an active methylene compound, and a suitable nucleophile. In this validated example, this compound serves as the aldehyde component, reacting with malononitrile (an active methylene compound) and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one as the nucleophile in the presence of a basic catalyst like piperidine.

The reaction is proposed to proceed through a domino Knoevenagel-Michael cyclo-condensation mechanism. The initial step is a Knoevenagel condensation between the formyl group of this compound and malononitrile, catalyzed by the base, to form a reactive Knoevenagel adduct. This intermediate is a potent Michael acceptor. Subsequently, the enolate of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, also generated in the basic medium, acts as a Michael donor and adds to the Knoevenagel adduct. The resulting Michael adduct then undergoes an intramolecular cyclization, where the amino group of the benzonitrile ring attacks one of the cyano groups, followed by tautomerization to yield the final, stable pyrano[2,3-b]pyridine derivative.

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition & Cyclization This compound This compound Knoevenagel_Adduct Knoevenagel Adduct (Michael Acceptor) This compound->Knoevenagel_Adduct + Malononitrile (Base catalyst) Malononitrile Malononitrile Michael_Adduct Michael Adduct Knoevenagel_Adduct->Michael_Adduct + Pyrazolone enolate Pyrazolone 3-Methyl-1-phenyl- 1H-pyrazol-5(4H)-one Final_Product Pyrano[2,3-b]pyridine Derivative Michael_Adduct->Final_Product Intramolecular Cyclization & Tautomerization

Proposed mechanism for the multi-component synthesis of a pyrano[2,3-b]pyridine derivative.
Experimental Protocol: Multi-Component Synthesis

A mixture of this compound (1 mmol), malononitrile (1 mmol), and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 mmol) is dissolved in ethanol (10 mL). A catalytic amount of piperidine (0.1 mmol) is added, and the reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the pure pyrano[2,3-b]pyridine derivative.

Comparative Alternative: The Friedländer Annulation

A classic and widely used method for the synthesis of quinolines is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[1][2] For a comparative perspective, we will consider the reaction of this compound with a simple ketone like acetone, which would be expected to yield a substituted quinoline.

The mechanism of the Friedländer synthesis can proceed via two main pathways, depending on the reaction conditions (acidic or basic catalysis).[1] Under basic conditions, the reaction typically initiates with an aldol condensation between the enolate of the ketone and the aldehyde. The resulting aldol adduct then undergoes cyclization through the attack of the amino group on the ketone carbonyl, followed by dehydration to form the quinoline ring. Alternatively, the reaction can begin with the formation of a Schiff base between the amino group and the ketone, followed by an intramolecular aldol-type condensation and dehydration.

G cluster_0 Pathway A: Aldol First cluster_1 Pathway B: Schiff Base First Start_A This compound + Acetone Enolate Aldol_Adduct Aldol Adduct Start_A->Aldol_Adduct Aldol Condensation Cyclized_Intermediate_A Cyclized Intermediate Aldol_Adduct->Cyclized_Intermediate_A Intramolecular Cyclization Quinoline Substituted Quinoline Cyclized_Intermediate_A->Quinoline Dehydration Start_B This compound + Acetone Schiff_Base Schiff Base Start_B->Schiff_Base Schiff Base Formation Cyclized_Intermediate_B Cyclized Intermediate Schiff_Base->Cyclized_Intermediate_B Intramolecular Aldol-type Condensation Cyclized_Intermediate_B->Quinoline Dehydration

Plausible mechanistic pathways for the Friedländer annulation.
Experimental Protocol: Friedländer Annulation

A mixture of this compound (1 mmol) and acetone (5 mmol) in ethanol (10 mL) is treated with a catalytic amount of a base (e.g., sodium hydroxide, 0.2 mmol). The mixture is heated to reflux and the reaction is monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate), washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the desired quinoline derivative.

Data Presentation and Comparison

ReactionProductCatalystSolventTime (h)Yield (%)
Multi-Component Reaction Pyrano[2,3-b]pyridine derivativePiperidineEthanol4-6~85-95
Friedländer Annulation Substituted quinolineNaOHEthanol8-12~60-75

Note: The yields and reaction times are representative and can vary based on the specific substrates and reaction conditions.

Conclusion

Both the multi-component reaction and the Friedländer annulation offer effective strategies for the synthesis of complex heterocyclic structures from this compound. The multi-component reaction provides a rapid and highly efficient route to pyrano[2,3-b]pyridine derivatives in a single step with high atom economy. The Friedländer annulation, while a classic and reliable method for quinoline synthesis, may require longer reaction times and potentially yield a mixture of regioisomers depending on the ketone used.

The choice of synthetic route will ultimately depend on the desired target scaffold and the specific requirements of the research program. The detailed mechanistic understanding and experimental protocols provided in this guide serve as a valuable resource for chemists in the rational design and execution of synthetic strategies for the development of novel therapeutic agents.

References

Assessing the Novelty of Compounds from 2-Amino-5-formylbenzonitrile: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-Amino-5-formylbenzonitrile presents a versatile scaffold for the synthesis of novel heterocyclic compounds with significant therapeutic potential. This guide provides an objective comparison of hypothetical novel compounds derived from this starting material with established drugs, supported by experimental data for the latter, detailed synthetic protocols for novel compound synthesis, and visualizations of relevant biological pathways.

The unique substitution pattern of this compound, featuring an amino, a formyl, and a nitrile group on the same benzene ring, offers a gateway to a diverse range of heterocyclic structures. These include, but are not limited to, quinazolines, benzimidazoles, and other fused pyrimidine systems, many of which are privileged scaffolds in medicinal chemistry. The novelty of compounds synthesized from this precursor lies in the potential for unique substitution patterns that can modulate pharmacological activity, selectivity, and pharmacokinetic properties.

Proposed Novel Compounds and Their Potential Advantages

Based on the reactive functionalities of this compound, we propose the following novel compounds as targets for synthesis and evaluation:

  • NQC-1 (Novel Quinazoline Compound 1): A 4-aminoquinazoline derivative. The formyl group can participate in a cyclization reaction with a suitable nitrogen source to form the quinazoline core. The existing amino group can be further functionalized to modulate target binding.

  • NBC-1 (Novel Benzimidazole Compound 1): A benzimidazole derivative. The ortho-amino and formyl groups can undergo condensation and cyclization to form the benzimidazole ring. The nitrile group can be retained for further chemical modification or for its potential to interact with biological targets.

The key advantage of these novel compounds is the potential for improved potency, selectivity, or a differentiated safety profile compared to existing drugs targeting similar pathways. The strategic placement of the nitrile and other functionalities could lead to novel interactions with target proteins.

Comparative Performance Data

While experimental data for the proposed novel compounds is not yet available, the following table summarizes the performance of existing drugs that share similar core structures or target similar biological pathways. This data serves as a benchmark for assessing the potential of newly synthesized compounds.

Compound NameCore Structure/ClassTarget(s)IC50Cell Line/Assay Conditions
Gefitinib QuinazolineEGFR26-57 nM[1]NR6W and NR6wtEGFR cells[1]
13.06 nM[2][3]HCC827 lung adenocarcinoma cells[2][3]
77.26 nM[2][3]PC9 lung adenocarcinoma cells[2][3]
Erlotinib QuinazolineEGFR2 nM[4][5]Cell-free assay[4][5]
20 nM[4][6]HNS human head and neck tumor cells[4][6]
Lapatinib QuinazolineEGFR, HER210.8 nM (EGFR), 9.2 nM (HER2)[7]Cell-free assays[7]
3 nM (EGFR), 13 nM (HER2)Cell-free assays
Osimertinib PyrimidineEGFR (mutant-selective)11.44 nM (L858R/T790M), 12.92 nM (Exon 19 del)[8]LoVo cells[8]
Rucaparib Indole carboxamidePARP1, PARP2, PARP30.8 nM (PARP1), 0.5 nM (PARP2), 28 nM (PARP3)[9]Cell-free in vitro assays[9]
Olaparib PhthalazinonePARP1, PARP213 nM (PARP1)[10]Cell-free assay[10]
IC50 values from 4.2 to 19.8 µM in various breast cancer cell lines[11]MTT assay[11]
Talazoparib PhthalazinonePARP1, PARP20.57 nM (PARP1)[12][13]Cell-free assay[12][13]
Pemetrexed AntifolateTS, DHFR, GARFTNot applicable (inhibits multiple enzymes)[14][15]-

Experimental Protocols

Synthesis of NQC-1 (A Novel 4-Aminoquinazoline Derivative)

This protocol describes a potential synthetic route to a novel 4-aminoquinazoline derivative (NQC-1) from this compound.

Materials:

  • This compound

  • Formamide

  • Anhydrous Potassium Carbonate

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in formamide (10 mL), add anhydrous potassium carbonate (1.5 mmol).

  • Heat the reaction mixture at 150 °C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired novel 4-aminoquinazoline derivative (NQC-1).

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualizations

Synthetic Workflow for NQC-1

Caption: Synthetic workflow for the proposed novel quinazoline NQC-1.

EGFR Signaling Pathway

Gefitinib and other quinazoline-based inhibitors often target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and survival.[16][17]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib (Quinazoline Inhibitor) Gefitinib->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazoline-based drugs like Gefitinib.

Conclusion

This compound is a promising starting material for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. The proposed novel quinazoline (NQC-1) and benzimidazole (NBC-1) derivatives represent unexplored chemical space and warrant further investigation. By leveraging established synthetic methodologies and comparing potential biological activities against known drugs, researchers can efficiently assess the novelty and therapeutic potential of these new chemical entities. The provided experimental protocol and pathway diagrams serve as a foundational guide for the synthesis and evaluation of this exciting new class of compounds.

References

Safety Operating Guide

Safe Disposal of 2-Amino-5-formylbenzonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Amino-5-formylbenzonitrile (CAS No: 22782-40-7), a compound that is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1] Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Hazard Summary and Personal Protective Equipment

Proper handling and disposal of this compound require strict adherence to safety protocols due to its hazardous nature. The following table summarizes the key hazards and the necessary personal protective equipment (PPE) to be used during handling and disposal.

ParameterInformation
Chemical Name This compound
CAS Number 22782-40-7
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE) Protective gloves (e.g., nitrile rubber), protective clothing, eye protection (safety glasses with side-shields or goggles), and respiratory protection (e.g., N95 dust mask).
Incompatible Materials Strong oxidizing agents.

**Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the safe handling and disposal of this compound waste from the point of generation to its final removal by a licensed waste management vendor.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the waste, ensure you are wearing the appropriate PPE as specified in the table above.

  • Conduct all waste handling and consolidation activities within a certified chemical fume hood to avoid inhalation of dust.

  • Avoid generating dust during handling.

  • Ensure a safety shower and eyewash station are readily accessible.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, filter paper), in a designated, clearly labeled, and compatible hazardous waste container.

    • The container should be kept tightly closed when not in use.

  • Liquid Waste (Solutions):

    • If this compound is in a solvent, collect it in a separate, compatible, and labeled container for hazardous liquid waste.

    • Do not mix with other incompatible waste streams.

  • Contaminated Sharps:

    • Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated, puncture-resistant, and leak-proof sharps container.

3. Spill Management:

  • In the event of a small spill, carefully sweep or scoop the solid material into a designated hazardous waste container.[2]

  • Avoid generating dust during cleanup.[3]

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Do not use water to clean up spills, as this may spread contamination.[2]

4. Container Management and Storage:

  • Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards.

  • Store waste containers in a designated and secure Satellite Accumulation Area (SAA) away from incompatible materials.

  • It is recommended to use secondary containment (e.g., a larger, chemically resistant bin) to contain any potential leaks or spills.[2]

5. Final Disposal:

  • Once the waste container is full, or in accordance with your institution's policies, arrange for its removal by a licensed hazardous waste disposal company.[2][4]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Do not dispose of this compound down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

start Start: Generation of This compound Waste ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe waste_type 2. Identify Waste Type ppe->waste_type solid_waste 3a. Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste 3b. Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste 3c. Contaminated Sharps waste_type->sharps_waste Sharps collect_solid 4a. Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid 4b. Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps 4c. Place in Puncture-Resistant Sharps Container sharps_waste->collect_sharps store 5. Store in Designated Satellite Accumulation Area (SAA) collect_solid->store collect_liquid->store collect_sharps->store full 6. Is Container Full? store->full full->store No pickup 7. Arrange for Pickup by Licensed Hazardous Waste Vendor full->pickup Yes end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Protocol for Handling 2-Amino-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety guidelines, operational procedures, and disposal plans for the handling of 2-Amino-5-formylbenzonitrile (CAS No: 22782-40-7) in a laboratory setting. Adherence to these protocols is crucial for minimizing exposure risks and ensuring a safe research environment.

Hazard Summary: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is known to cause skin irritation and serious eye irritation.[1] Additionally, it may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory for all personnel handling this compound to prevent personal exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.Protects against eye irritation from dust and splashes.[3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or impervious clothing.Prevents skin contact and subsequent irritation or absorption.[3][5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced. A full-face respirator is recommended in such cases.[3][4]Protects the respiratory tract from irritation due to inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling Protocol

This protocol details the procedural steps for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]
  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]
  • Before handling, ensure all required PPE is inspected and properly donned.

2. Handling and Use:

  • Avoid direct contact with the substance. Do not get it in the eyes, on skin, or on clothing.[4]
  • Avoid the formation of dust and aerosols.[3]
  • Do not eat, drink, or smoke in the area where the chemical is handled.[5]
  • Keep the container tightly closed when not in use.

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[4]
  • Keep containers tightly closed to prevent contamination and exposure.[4]
  • Store away from incompatible materials such as strong oxidizing agents.[4]

4. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.[1]
  • For small spills, use dry clean-up procedures. Carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid generating dust.
  • For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
  • After cleanup, decontaminate all protective clothing and equipment before reuse.

5. Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous waste.
  • Do not dispose of down the drain or in regular trash.
  • All waste must be collected in properly labeled, sealed containers.
  • Arrange for disposal by a licensed hazardous waste management company, following all local, state, and federal regulations.

Visual Workflow for Safe Handling

Safe Handling Workflow for this compound prep Preparation & Engineering Controls - Work in Fume Hood - Check Eyewash/Shower - Don PPE handle Handling & Use - Avoid contact and dust - No eating/drinking/smoking - Keep container closed prep->handle storage Storage - Cool, dry, well-ventilated - Tightly closed container - Away from incompatibles handle->storage spill Spill Management - Evacuate area - Use dry cleanup - Contact EHS for large spills handle->spill disposal Disposal - Collect as hazardous waste - Label and seal container - Arrange for licensed disposal handle->disposal storage->handle spill->disposal

Caption: Workflow for the safe handling of this compound.

Emergency First Aid Procedures

In case of accidental exposure, follow these immediate first aid measures.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Visual Guide to First Aid Response

First Aid for this compound Exposure exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air Give Oxygen/Artificial Respiration inhalation->fresh_air wash_skin Wash with Soap & Water Remove Contaminated Clothing skin->wash_skin flush_eyes Flush Eyes with Water (15 min) Remove Contact Lenses eye->flush_eyes rinse_mouth Rinse Mouth with Water Do NOT Induce Vomiting ingestion->rinse_mouth medical_attention Seek Immediate Medical Attention fresh_air->medical_attention wash_skin->medical_attention flush_eyes->medical_attention rinse_mouth->medical_attention

Caption: Key first aid responses for exposure to this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-formylbenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-5-formylbenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.